molecular formula C14H13N2O8P B029413 Bis(4-nitrobenzyl) hydrogen phosphate CAS No. 14390-40-0

Bis(4-nitrobenzyl) hydrogen phosphate

Cat. No.: B029413
CAS No.: 14390-40-0
M. Wt: 368.23 g/mol
InChI Key: JSPSCIMSQMTXFU-UHFFFAOYSA-N
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Description

Bis(4-nitrobenzyl) hydrogen phosphate (CAS 14390-40-0) is a synthetic aryl phosphate ester utilized in biochemical and enzymatic research. It serves as a potential substrate or inhibitor for various enzymatic studies. Researchers employ this compound and its analogs to investigate the mechanisms of phosphatase and phosphodiesterase activity, as these enzymes often catalyze the hydrolysis of phosphate ester bonds . Unlike its well-documented phenoxy counterpart, Bis(4-nitrophenyl) phosphate (BNPP), which is a standard model substrate for probing dinuclear metalloenzyme mimics and metal-organic frameworks (MOFs) that catalyze the hydrolysis of phosphodiester bonds, the specific research applications and mechanistic details of the benzyl derivative are less extensively documented in the available literature . The benzyl group in its structure may confer different steric and electronic properties, potentially influencing its reactivity and interaction with enzymes, making it a compound of interest for comparative mechanistic studies. It is also used as a standard or reference compound in analytical chemistry methodologies. This product is For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

bis[(4-nitrophenyl)methyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N2O8P/c17-15(18)13-5-1-11(2-6-13)9-23-25(21,22)24-10-12-3-7-14(8-4-12)16(19)20/h1-8H,9-10H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPSCIMSQMTXFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COP(=O)(O)OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N2O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30322626
Record name Bis(4-nitrobenzyl) hydrogen phosphate
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Molecular Weight

368.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14390-40-0
Record name Bis(4-nitrobenzyl) hydrogen phosphate
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bis(4-nitrobenzyl) hydrogen phosphate
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Foundational & Exploratory

Technical Guide: Bis(4-nitrobenzyl) Hydrogen Phosphate Solubility & Application Profile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Critical Distinction

Bis(4-nitrobenzyl) hydrogen phosphate (BNBHP) is a specialized organophosphorus intermediate used primarily in nucleotide synthesis and specific kinetic assays. Its solubility profile is dominated by the competition between its polar phosphate head group and the significant hydrophobicity of its two nitrobenzyl moieties.

CRITICAL WARNING (Substrate Identity): Researchers frequently conflate this compound with Bis(4-nitrophenyl) phosphate (BNPP, CAS 645-15-8) , the standard chromogenic substrate for phosphodiesterase (PDE) assays.

  • BNBHP (CAS 14390-40-0): Contains a methylene bridge (

    
    ) between the oxygen and the phenyl ring. Used in synthesis and specific mechanistic studies.[1][2]
    
  • BNPP (CAS 645-15-8): Oxygen is directly bonded to the phenyl ring. Used for standard PDE activity screening.

Ensure you are using the correct CAS before proceeding. This guide focuses exclusively on BNBHP (CAS 14390-40-0) .

Part 2: Physicochemical Profile[3]

To understand the solubility behavior of BNBHP, we must first analyze its structural properties. The molecule consists of a central phosphate diester core flanked by two lipophilic 4-nitrobenzyl groups.

PropertyValue / Description
IUPAC Name Bis(4-nitrobenzyl) hydrogen phosphate
CAS Number 14390-40-0
Molecular Formula

Molecular Weight ~368.24 g/mol
Appearance Yellow crystalline solid
Acidity (

)
~1.5 – 2.0 (Phosphate diester proton)
Hydrophobicity Moderate to High (Benzyl rings increase

significantly vs. phenyl analogs)
Mechanistic Insight: The Solvation Challenge

The solubility of BNBHP is governed by the "Amphiphilic Conflict" :

  • The Phosphate Core: Highly polar and capable of hydrogen bonding. It seeks polar protic solvents (like water or methanol) but is sterically hindered.

  • The Nitrobenzyl Wings: The nitro groups are polar, but the benzyl backbone (

    
    ) adds significant lipophilicity and 
    
    
    
    stacking potential. This forces the molecule out of pure aqueous phases and into polar organic solvents.

Part 3: Solubility Landscape

The following data summarizes the solubility of BNBHP across standard laboratory solvent classes. Data is derived from structural analysis and standard organophosphate behavior.

Table 1: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventSolubility RatingApplication Notes
Polar Aprotic DMSO (Dimethyl sulfoxide)Excellent Recommended. Ideal for stock solutions (>50 mM). Stable at -20°C.
Polar Aprotic DMF (Dimethylformamide)Excellent Good alternative to DMSO. Avoid if downstream reactions are amine-sensitive.
Polar Protic Methanol / Ethanol Moderate Soluble, but may require slight warming (37°C) and sonication.
Ketones Acetone Good Excellent for synthesis/purification. High volatility makes it poor for biological assays.
Chlorinated Chloroform / DCM Moderate Soluble due to lipophilic benzyl groups. Useful for extraction/workup.
Aqueous Water / Buffer (pH 7.4) Poor Insoluble as free acid. Requires conversion to salt (using

or Tris base) to dissolve.
Non-Polar Hexane / Diethyl Ether Insoluble Used as anti-solvents to precipitate the compound during purification.

Part 4: Experimental Protocols

Protocol A: Preparation of a 50 mM Stock Solution (Standard)

Context: Creating a stable stock for long-term storage and subsequent dilution into aqueous buffers.

  • Calculate Mass: For 10 mL of 50 mM stock, weigh 184.1 mg of BNBHP.

  • Solvent Selection: Use anhydrous DMSO (Grade: Molecular Biology or Cell Culture Tested).

    • Reasoning: DMSO prevents hydrolysis and solvates both the nitro groups and the phosphate core effectively.

  • Dissolution:

    • Add 8 mL of DMSO to the vial containing the solid.

    • Vortex vigorously for 30 seconds.

    • If particulates remain, sonicate in a water bath at 35°C for 2-5 minutes.

    • Top up to exactly 10 mL with DMSO.

  • Validation (The "Tyndall Check"): Shine a laser pointer or bright focused light through the vial. The path should be clear. If a beam is visible (scattering), the solid is not fully dissolved.

  • Storage: Aliquot into amber tubes (light sensitive nitro groups) and store at -20°C.

Protocol B: Aqueous Working Solution (For Assays)

Context: Diluting the hydrophobic stock into a hydrophilic buffer without precipitation.

  • Prepare Buffer: Use a buffered system (PBS or Tris, pH 7.4) rather than pure water. The slightly basic pH helps deprotonate the phosphate (

    
    ), forming the more soluble anion.
    
  • Stepwise Addition:

    • Place the buffer on a magnetic stirrer (rapid stir).

    • Slowly add the DMSO stock dropwise.

    • Limit: Do not exceed 5% v/v DMSO final concentration to avoid enzyme inhibition or compound precipitation.

  • Clarification: If the solution turns cloudy (milky), the concentration is above the solubility limit (

    
    ). Filter through a 0.22 
    
    
    
    PVDF filter if necessary, but verify concentration post-filtration via UV-Vis.

Part 5: Visualization & Workflow

The following diagram outlines the decision process for solvent selection and handling of BNBHP.

BNBHP_Workflow Start Start: Solid BNBHP (CAS 14390-40-0) Check Identity Check: Is this BNPP (CAS 645-15-8)? Start->Check Wrong STOP: You likely have the wrong substrate for PDE assays. Check->Wrong Yes (Phenyl ester) Correct Proceed: Bis(4-nitrobenzyl) confirmed Check->Correct No (Benzyl ester) Application Select Application Correct->Application BioAssay Biological Assay (Enzyme Kinetics) Application->BioAssay Synthesis Organic Synthesis (Phosphorylation) Application->Synthesis StockPrep Prepare Stock in DMSO (50-100 mM) BioAssay->StockPrep SynthSolvent Dissolve in Acetone, DCM, or DMF Synthesis->SynthSolvent AqDilution Dilute into Buffer (pH > 7.0) Max 5% DMSO StockPrep->AqDilution

Figure 1: Decision tree for verifying chemical identity and selecting the appropriate solvation pathway based on experimental intent.

Part 6: References

  • Chemical Identity & CAS Verification

    • Bis(4-nitrobenzyl) hydrogen phosphate (CAS 14390-40-0).[3][4] CymitQuimica / PubChem.

  • General Solubility of Organophosphates

    • Solubility of Buffers in Aqueous–Organic Eluents. LCGC North America. (General principles of phosphate solubility in organic modifiers).

  • Comparative Substrate Analysis (BNPP vs BNBHP)

    • Bis(4-nitrophenyl) phosphate (BNPP) as a PDE Substrate.[1][5] Sigma-Aldrich Technical Bulletin. (Used for contrast).

  • Synthesis & Reactivity Context

    • Khorana, H. G., et al. "Studies on Polynucleotides." Journal of the American Chemical Society. (Foundational work on benzyl-protected phosphates in synthesis).

Sources

An In-depth Technical Guide to the Spectral Characteristics of Bis(4-nitrobenzyl) hydrogen phosphate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The structural elucidation of a molecule is a cornerstone of chemical research and development. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular architecture, connectivity, and electronic environment of a compound. Bis(4-nitrobenzyl) hydrogen phosphate, with its distinct combination of aromatic nitro functionalities, a phosphate core, and benzylic protons, presents a unique spectral fingerprint. This guide will dissect the anticipated features in its ¹H NMR, ¹³C NMR, ³¹P NMR, IR, and MS spectra, offering a robust reference for its characterization.

The causality behind the predicted spectral features will be explained, linking them to the underlying molecular structure and the principles of each spectroscopic technique. This approach is designed to not only provide reference data but also to enhance the reader's understanding of spectral interpretation for related organophosphate compounds.

Synthesis of Bis(4-nitrobenzyl) hydrogen phosphate: A Proposed Route

A plausible and efficient method for the synthesis of bis(4-nitrobenzyl) hydrogen phosphate involves the reaction of 4-nitrobenzyl alcohol with a suitable phosphorylating agent, such as phosphorus oxychloride (POCl₃), followed by hydrolysis. This method is analogous to established procedures for the preparation of other dibenzyl phosphates.

Experimental Protocol:
  • Reaction Setup: A solution of 4-nitrobenzyl alcohol (2.0 equivalents) in a dry, aprotic solvent such as dichloromethane or diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath to 0 °C.

  • Addition of Phosphorylating Agent: Phosphorus oxychloride (1.0 equivalent) is added dropwise to the cooled solution of 4-nitrobenzyl alcohol with vigorous stirring. The reaction is typically exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material.

  • Workup: Upon completion, the reaction mixture is carefully quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to hydrolyze the remaining P-Cl bonds and neutralize the formed hydrochloric acid.

  • Extraction and Purification: The product is extracted into an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure bis(4-nitrobenzyl) hydrogen phosphate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of specific nuclei. For bis(4-nitrobenzyl) hydrogen phosphate, ¹H, ¹³C, and ³¹P NMR are particularly informative.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0 ppm):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
~8.2Doublet4HH-3, H-5Protons ortho to the electron-withdrawing nitro group are deshielded and appear downfield.
~7.5Doublet4HH-2, H-6Protons meta to the nitro group are less deshielded than the ortho protons.
~5.2Doublet4HCH₂The benzylic protons are adjacent to an oxygen and are coupled to the phosphorus atom, resulting in a doublet. The electron-withdrawing nature of the 4-nitrophenyl group will shift these protons downfield compared to unsubstituted benzyl groups.
~10-12Broad Singlet1HP-OHThe acidic proton of the phosphate group is often broad and its chemical shift is highly dependent on concentration and solvent.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Use a standard pulse sequence for ¹H NMR. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, referenced to the solvent peak):

Chemical Shift (δ, ppm)AssignmentJustification
~148C-4The carbon atom attached to the nitro group is significantly deshielded.
~142C-1The ipso-carbon of the benzyl group, attached to the CH₂ group.
~128C-2, C-6Aromatic carbons.
~124C-3, C-5Aromatic carbons.
~68CH₂The benzylic carbon is deshielded due to the attached oxygen. It may show coupling to the phosphorus atom.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: Acquire the spectrum on a spectrometer equipped with a broadband probe.

  • Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A wider spectral width (e.g., 0-200 ppm) is necessary. Longer acquisition times are typically required.

³¹P NMR Spectroscopy

Phosphorus-31 NMR is a highly sensitive technique for the direct observation of the phosphorus nucleus.[1]

Predicted ³¹P NMR Data (proton-decoupled, referenced to external 85% H₃PO₄ at 0 ppm):

Chemical Shift (δ, ppm)MultiplicityAssignmentJustification
~ -1 to 1SingletPThe chemical shift of dialkyl hydrogen phosphates typically falls in this region. The electron-withdrawing nature of the nitrobenzyl groups might cause a slight downfield shift compared to unsubstituted dibenzyl hydrogen phosphate.

Experimental Protocol for ³¹P NMR:

  • Sample Preparation: The same sample prepared for ¹H or ¹³C NMR can be used.

  • Instrument Setup: Tune the NMR probe to the ³¹P frequency.

  • Data Acquisition: A proton-decoupled pulse sequence is standard. The chemical shift range for phosphorus is wide, so a spectral width of -50 to 50 ppm is a good starting point.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Predicted IR Data (KBr pellet or thin film):

Wavenumber (cm⁻¹)IntensityAssignmentJustification
~3000-2500BroadO-H stretchThe acidic proton of the phosphate group exhibits a very broad absorption due to strong hydrogen bonding.
~1600, ~1450Medium-StrongC=C stretchAromatic ring vibrations.
~1520StrongAsymmetric NO₂ stretchA characteristic strong absorption for aromatic nitro compounds.
~1345StrongSymmetric NO₂ stretchAnother characteristic strong absorption for aromatic nitro compounds.
~1250StrongP=O stretchThe phosphoryl group exhibits a strong absorption band.
~1050StrongP-O-C stretchStretching vibrations of the phosphate ester bonds.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a transparent pellet.

    • Thin Film (for oils or low-melting solids): Dissolve the sample in a volatile solvent, apply a drop to a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI):

  • Molecular Ion: In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be expected at m/z = 369.0.

  • Major Fragment Ions:

    • Loss of a 4-nitrobenzyl group: A significant fragment would likely correspond to the loss of a 4-nitrobenzyl radical, resulting in an ion at m/z = 232.0.

    • 4-nitrobenzyl cation: In positive ion mode, a prominent peak at m/z = 136.0 corresponding to the stable 4-nitrobenzyl cation ([C₇H₆NO₂]⁺) would be expected.

    • Phosphate core fragments: Fragmentation of the phosphate backbone could also be observed.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). Acquire spectra in both positive and negative ion modes to obtain comprehensive fragmentation information.

Visualization of Molecular Structure and Fragmentation

Molecular Structure of Bis(4-nitrobenzyl) hydrogen phosphate

G P P O1 O P->O1 O2 O P->O2 O3 =O P->O3 OH OH P->OH C1 CH2 O1->C1 C2 CH2 O2->C2 Ar1 C6H4NO2 C1->Ar1 Ar2 C6H4NO2 C2->Ar2

Caption: Molecular structure of bis(4-nitrobenzyl) hydrogen phosphate.

Predicted Mass Spectrometry Fragmentation Pathway

G M [M-H]⁻ m/z = 369.0 F1 [M-H - C₇H₆NO₂]⁻ m/z = 232.0 M->F1 Loss of 4-nitrobenzyl radical F2 [C₇H₆NO₂]⁺ m/z = 136.0 M->F2 Fragmentation (in positive mode)

Sources

An In-depth Technical Guide to the Safe Handling of Bis(4-nitrobenzyl) hydrogen phosphate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses necessary for the safe utilization of bis(4-nitrobenzyl) hydrogen phosphate in a research and development setting. It is intended for researchers, laboratory personnel, and drug development professionals who may handle this compound. The causality behind each recommendation is explained to ensure a deep understanding of the associated risks and mitigation strategies.

Section 1: Compound Identification and Properties

Bis(4-nitrobenzyl) hydrogen phosphate, also known as bis(p-nitrophenyl) phosphate or BNPP, is an aryl phosphate commonly used as a substrate in enzymatic assays, particularly for phosphodiesterases.[1] Its physical and chemical properties are critical for understanding its handling and storage requirements.

Table 1: Physicochemical and Identification Properties

Property Value Source(s)
CAS Number 645-15-8 [2][3]
Molecular Formula C₁₂H₉N₂O₈P [3][4]
Molecular Weight 340.18 g/mol [3][4]
Appearance White to light brown crystalline powder [1][5]
Melting Point 172-175 °C (literature) [1][5]

| Solubility | Slightly soluble in DMSO, Isopropanol, and Methanol |[1] |

Section 2: Hazard Analysis and GHS Classification

The primary and most severe hazard associated with bis(4-nitrobenzyl) hydrogen phosphate is its acute oral toxicity.[4][5] According to the Globally Harmonized System (GHS), it is classified as a substance that is fatal if swallowed .[4][5] This high level of toxicity necessitates stringent handling protocols to prevent any possibility of ingestion. Additionally, it is recognized as a skin and eye irritant.[2]

The causality for these classifications lies in the compound's biochemical properties and its metabolic fate, which, while not fully elucidated in all public literature, demand a highly cautious approach.[6]

Table 2: GHS Hazard Classification for Bis(4-nitrobenzyl) hydrogen phosphate

Category Pictogram Signal Word Hazard Statements Precautionary Statements Source(s)
Acute Toxicity, Oral Skull and Crossbones Danger H300: Fatal if swallowed. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P405: Store locked up. [2][3][4][5]
Skin Irritation Exclamation Mark Danger H315: Causes skin irritation. P280: Wear protective gloves/protective clothing/eye protection/face protection. [2]

| Eye Irritation | Exclamation Mark | Danger | H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |[2] |

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the identified hazards, a multi-layered approach combining engineering controls and appropriate PPE is mandatory. This follows the hierarchy of controls, prioritizing the removal of the hazard at its source.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate personnel from the chemical hazard. Their use is non-negotiable when handling this compound.

  • Ventilation: All handling of solid bis(4-nitrobenzyl) hydrogen phosphate that could generate dust, such as weighing or transferring, must be performed within a certified chemical fume hood or a powder containment hood.[2][3] This prevents the inhalation of airborne particles and contains any minor spills.

  • Safety Stations: Laboratories must be equipped with a fully functional eyewash station and a safety shower in close proximity to the handling area.[7] This ensures immediate decontamination in the event of accidental contact.

Personal Protective Equipment (PPE): Essential for Direct Handling

PPE provides a crucial barrier between the researcher and the chemical. All PPE must be inspected before use.[2]

  • Eye and Face Protection: Chemical safety glasses with side shields are the minimum requirement. However, due to the irritation potential, it is best practice to use a full face shield, especially when handling larger quantities or when there is a risk of splashing.[2] All eye and face protection must be compliant with NIOSH (US) or EN 166 (EU) standards.[2]

  • Skin Protection:

    • Gloves: Chemically resistant gloves are required. Nitrile rubber gloves with a minimum thickness of 0.11 mm are recommended.[2] Always use the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[2] Contaminated gloves must be disposed of as hazardous waste.[2]

    • Lab Coat: A full-sleeved laboratory coat must be worn and kept fastened.

  • Respiratory Protection: If for any reason handling must occur outside of a fume hood (a practice that should be avoided), a NIOSH-approved respirator with an appropriate particulate filter is required to prevent inhalation.[2]

Section 4: Standard Operating Procedures for Safe Handling

Adherence to a strict, self-validating protocol is essential for preventing exposure.

General Hygiene and Conduct
  • Avoid all personal contact with the product, including inhalation.[3]

  • Wash hands thoroughly with soap and water immediately after handling and before leaving the laboratory.[2][7]

  • Do not eat, drink, or smoke in any area where this chemical is handled or stored.

  • Keep the work area clean and tidy to minimize the risk of contamination.

Experimental Protocol: Weighing and Preparing a Solution

This protocol is designed to minimize dust generation and prevent cross-contamination.

  • Preparation:

    • Designate a specific area within a chemical fume hood for the procedure.

    • Assemble all necessary equipment (spatula, weigh boat, glassware, solvent, etc.) inside the hood before introducing the chemical.

    • Ensure proper PPE is worn.

  • Weighing:

    • Carefully open the container inside the fume hood. Avoid creating air currents that could disperse the powder.

    • Use a clean spatula to gently transfer the desired amount of powder to a weigh boat. Do not tap or shake the container unnecessarily.

    • Close the primary container tightly immediately after dispensing.

  • Solubilization:

    • Place the weigh boat containing the powder into the destination flask or beaker.

    • Carefully add the solvent, directing the stream to wash the powder from the weigh boat into the vessel. This prevents the need to transfer the dry powder again.

    • Stir the solution until the solid is fully dissolved.

  • Cleanup:

    • Rinse the spatula and weigh boat with a small amount of the solvent, adding the rinse to the bulk solution to ensure a complete transfer.

    • Dispose of the weigh boat and any other disposable items (like contaminated wipes) into a designated solid hazardous waste container.

    • Wipe down the work surface inside the fume hood with an appropriate decontaminating solution.

Section 5: Storage and Incompatibility

Proper storage is critical for maintaining the chemical's integrity and ensuring safety.

  • Conditions: Store in a cool, dry, and well-ventilated area.[2][7] Keep the container tightly sealed to prevent moisture absorption and contamination.

  • Security: The storage area must be locked and accessible only to authorized personnel, as mandated by the "P405: Store locked up" requirement for highly toxic substances.[3]

  • Temperature: While room temperature storage is acceptable, some suppliers recommend refrigeration (e.g., -20°C) for long-term stability.[1][3]

  • Incompatible Materials: Keep away from strong oxidizing agents.[8]

Section 6: Emergency Response Protocols

Rapid and correct response to an incident is critical. All personnel must be familiar with these procedures before handling the compound.

First Aid Measures

The general advice in any exposure scenario is to consult a physician and show them the Safety Data Sheet (SDS).[2]

  • If Swallowed: This is a medical emergency. Immediately call a poison control center or physician. [2][5] Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water.[2][3] Never give anything by mouth to an unconscious person.[2][6]

  • If on Skin: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3][7] Seek medical attention if irritation develops or persists.[7]

  • If in Eyes: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[3]

  • If Inhaled: Move the individual to fresh air immediately.[3] If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration.[3] Seek immediate medical attention.[2]

Emergency Workflow Diagram

The following diagram outlines the logical flow for responding to a chemical incident involving bis(4-nitrobenzyl) hydrogen phosphate.

EmergencyResponse start_node start_node decision_node decision_node action_node action_node final_node final_node start Chemical Incident Occurs is_spill_or_exposure Spill or Personnel Exposure? start->is_spill_or_exposure exposure_type Route of Exposure? is_spill_or_exposure->exposure_type Exposure assess_spill Assess Spill Scale & Evacuate Area is_spill_or_exposure->assess_spill Spill exposure_path Exposure ingestion Ingestion exposure_type->ingestion Swallowed inhalation Inhalation exposure_type->inhalation Inhaled skin_contact Skin Contact exposure_type->skin_contact Skin eye_contact Eye Contact exposure_type->eye_contact Eyes first_aid_ingestion Rinse Mouth Do NOT Induce Vomiting ingestion->first_aid_ingestion first_aid_inhalation Move to Fresh Air Provide Oxygen/CPR if needed inhalation->first_aid_inhalation first_aid_skin Flush with Soap & Water (15+ min) Remove Contaminated Clothing skin_contact->first_aid_skin first_aid_eye Flush with Water (15+ min) Remove Contact Lenses eye_contact->first_aid_eye seek_medical Seek IMMEDIATE Medical Attention first_aid_ingestion->seek_medical first_aid_inhalation->seek_medical first_aid_skin->seek_medical first_aid_eye->seek_medical spill_path Spill don_ppe Don Full PPE (Respirator, Gloves, Goggles) assess_spill->don_ppe contain_spill Contain Spill Prevent entry to drains don_ppe->contain_spill cleanup Clean Up Mechanically (AVOID DUST) contain_spill->cleanup dispose Place in Labeled Hazardous Waste Container cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate

Caption: Workflow for emergency response to incidents.

Accidental Release (Spill) Management
  • Evacuate: Evacuate non-essential personnel from the immediate area.[2]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Wear full personal protective equipment, including respiratory protection, gloves, and eye/face protection.[2][3]

  • Contain: Prevent further spillage or leakage if it is safe to do so.[2] Do not let the product enter drains.[2]

  • Clean-up: Carefully sweep or shovel up the spilled solid.[2] Avoid any actions that create dust.[2] Place the material into a suitable, closed, and properly labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][3]

  • Hazardous Combustion Products: During a fire, irritant fumes and toxic gases may be generated, including oxides of phosphorus and nitrogen oxides.[3][8]

  • Protective Equipment: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[3][9]

Section 7: Waste Disposal

All waste containing bis(4-nitrobenzyl) hydrogen phosphate, including the pure compound, contaminated materials, and empty containers, must be treated as hazardous waste.

  • Procedure: Waste must be disposed of through a licensed disposal company.[2] It should not be disposed of via standard laboratory drains or trash.

  • Methodology: A common disposal method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2]

Section 8: Toxicological and Ecological Profile

  • Toxicology: The most significant known toxicological effect is severe acute oral toxicity.[4] The toxicological properties regarding chronic exposure, carcinogenicity, and mutagenicity have not been fully investigated, which reinforces the need to handle this compound with extreme caution and minimize all exposure.[6]

  • Ecology: There is no specific data available regarding the environmental fate or ecotoxicity of this compound. It should be prevented from entering the environment, as its effects on aquatic and terrestrial life are unknown.[2]

Section 9: References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ammonium phosphate, dibasic. Retrieved from

  • ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - Bis(4-nitrophenyl) phosphate. Retrieved from

  • Sdfine. (n.d.). di-sodium hydrogen orthophosphate dihydrate. Retrieved from

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzyl bromide. Retrieved from

  • Fisher Scientific. (2021). SAFETY DATA SHEET - 4-Nitrophenyl dihydrogen phosphate. Retrieved from

  • TCI Chemicals. (2023). SAFETY DATA SHEET. Retrieved from

  • MedChemExpress. (n.d.). Bis(4-nitrophenyl) phosphate-SDS. Retrieved from

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Nitrophenyl Phosphate, Bis-(Cyclohexyl- Ammonium) Salt, 99+%. Retrieved from

  • Carl ROTH. (2024). Safety Data Sheet: di-Ammonium hydrogen phosphate. Retrieved from

  • iChemical. (n.d.). Bis(4-nitrophenyl) hydrogen phosphate, CAS No. 645-15-8. Retrieved from

  • MDPI. (2023). Phytochemicals Possess Selective Chemopreventive Mechanisms That Safeguard Human Cells from Oxidative Toxicity. Retrieved from

  • PubChem. (n.d.). Bis(p-nitrophenyl) phosphate. Retrieved from

  • Sigma-Aldrich. (n.d.). Bis(4-nitrophenyl) phosphate 99 645-15-8. Retrieved from

  • ChemicalBook. (n.d.). Bis(4-nitrophenyl) phosphate CAS#: 645-15-8. Retrieved from

Sources

An In-depth Technical Guide to the Stability and Storage of Bis(4-nitrobenzyl) hydrogen phosphate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Bis(4-nitrobenzyl) hydrogen phosphate, more accurately known as bis(4-nitrophenyl) phosphate (BNPP), is a critical chromogenic substrate in biochemical assays, particularly for the determination of phosphodiesterase (PDE) activity. Its stability is paramount for generating reliable and reproducible data in research and high-throughput screening (HTS) for drug discovery. This guide provides a comprehensive overview of the chemical properties, stability, and optimal storage conditions for BNPP. We will delve into its degradation pathways, primarily hydrolysis, and discuss the factors influencing its stability, including pH, temperature, and light. Furthermore, this document will provide practical guidance on handling, solution preparation, and performing forced degradation studies to ensure the integrity of this vital research tool.

Introduction: The Pivotal Role of Bis(4-nitrophenyl) phosphate in Research

Bis(4-nitrophenyl) phosphate (BNPP) is an artificially synthesized aryl phosphate ester.[1] Its utility in the laboratory stems from its role as a substrate for phosphodiesterases (PDEs), a diverse family of enzymes that catalyze the hydrolysis of the phosphodiester bond in second messengers like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][3] The enzymatic cleavage of BNPP yields two molecules of 4-nitrophenol (pNP) and inorganic phosphate. Under alkaline conditions, p-nitrophenol is deprotonated to the p-nitrophenolate anion, which exhibits a distinct yellow color with a maximum absorbance at 405 nm.[4] This colorimetric change allows for the straightforward and sensitive spectrophotometric measurement of PDE activity.[5]

Given its central role in quantifying the activity of these crucial enzymes, understanding the intrinsic stability of BNPP is not merely a matter of good laboratory practice; it is a prerequisite for data integrity. Degradation of the substrate can lead to a high background signal, reduced assay sensitivity, and inaccurate determination of enzyme kinetics and inhibitor potency. This guide aims to provide the necessary technical foundation for researchers to confidently handle, store, and utilize BNPP in their experimental workflows.

Chemical and Physical Properties

A thorough understanding of the fundamental properties of BNPP is the first step in ensuring its proper handling and storage.

PropertyValueSource(s)
Chemical Name bis(4-nitrophenyl) hydrogen phosphate[6]
Synonyms BNPP, Bis(p-nitrophenyl) phosphate[6]
CAS Number 645-15-8[7]
Molecular Formula C₁₂H₉N₂O₈P[7]
Molecular Weight 340.18 g/mol [7]
Appearance White to light brown crystalline powder[7]
Melting Point 172-175 °C (decomposes)[7]
Solubility Slightly soluble in DMSO, isopropanol, and methanol.[7]

Recommended Storage and Handling: A Proactive Approach to Stability

The stability of solid BNPP and its solutions is influenced by temperature, light, and moisture. Adherence to proper storage and handling protocols is the most effective strategy to mitigate degradation.

Long-Term Storage of Solid BNPP

For long-term storage, solid BNPP should be kept in a tightly sealed container in a cool, dry, and dark place .[8] Several suppliers recommend refrigeration (2-8 °C). To further protect against hydrolysis from atmospheric moisture, storage under an inert gas like argon or nitrogen is advisable.

Handling Precautions

BNPP is classified as toxic if swallowed.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the solid compound. Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust particles.

Preparation and Storage of Stock Solutions

Due to its limited solubility in aqueous buffers, stock solutions of BNPP are typically prepared in organic solvents such as dimethyl sulfoxide (DMSO). While specific stability data in various organic solvents is not extensively published, it is best practice to prepare fresh solutions for each experiment. If storage is necessary, stock solutions in anhydrous DMSO should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping the container in aluminum foil. Aqueous solutions of BNPP are not recommended for long-term storage due to the risk of hydrolysis.

Degradation Pathways: Understanding the Chemistry of Instability

The primary degradation pathway for bis(4-nitrophenyl) phosphate is hydrolysis of the phosphodiester bonds. This can be influenced by several factors, including pH, temperature, and light.

Hydrolysis: The Main Culprit

Hydrolysis of BNPP results in the cleavage of one or both of the p-nitrophenyl ester linkages, yielding 4-nitrophenyl phosphate and/or inorganic phosphate and 4-nitrophenol.

BNPP Bis(4-nitrophenyl) phosphate NPP 4-Nitrophenyl phosphate BNPP->NPP Hydrolysis pNP 4-Nitrophenol BNPP:e->pNP:w H2O H₂O H2O2 H₂O NPP:e->pNP:w Pi Inorganic Phosphate NPP->Pi Hydrolysis

Figure 1: Hydrolysis pathway of bis(4-nitrophenyl) phosphate.

Enzymatic hydrolysis of BNPP by phosphodiesterases is significantly faster. The pH-dependence of this enzymatic reaction often exhibits a bell-shaped curve, with an optimal pH that varies depending on the specific enzyme. For example, the hydrolysis of BNPP by the restriction enzyme BfiI shows an optimal pH of 5.5-6.0.[11]

Photodegradation

Exposure to light, particularly in the presence of photosensitizers, can also contribute to the degradation of BNPP. While detailed mechanistic studies on the photodegradation of BNPP are limited, it is a known phenomenon for many organic phosphate esters. Therefore, it is crucial to protect both solid BNPP and its solutions from light.

Thermal Degradation

While the melting point of BNPP is reported to be in the range of 172-175 °C with decomposition, significant degradation can occur at lower temperatures over extended periods.[7] Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information on the thermal stability and decomposition profile of the compound.[12][13] Although specific TGA/DSC data for BNPP is not widely published, it is a critical parameter to consider, especially when developing lyophilized formulations or conducting experiments at elevated temperatures.

Experimental Protocols for Stability Assessment

For researchers and drug development professionals, it is often necessary to experimentally verify the stability of BNPP under their specific assay conditions. Forced degradation studies are a valuable tool for this purpose.

Forced Degradation Studies: A Proactive Approach

Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[14][15] This information is crucial for developing stability-indicating analytical methods.

A General Protocol for Forced Degradation of BNPP:

  • Preparation of Stock Solution: Prepare a stock solution of BNPP in a suitable solvent (e.g., DMSO or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the BNPP solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Treat the BNPP solution with 0.1 M NaOH at room temperature for a shorter duration (e.g., 30 minutes, 1, 2, 4 hours) due to the generally faster rate of base-catalyzed hydrolysis.

    • Oxidative Degradation: Treat the BNPP solution with 3% hydrogen peroxide at room temperature for a defined period.

    • Thermal Degradation: Expose the solid BNPP and a solution of BNPP to dry heat (e.g., 105 °C) for a defined period.

    • Photodegradation: Expose a solution of BNPP to a light source according to ICH Q1B guidelines.

  • Sample Analysis: At each time point, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration. Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The formation of 4-nitrophenol can be monitored at approximately 405 nm after adjusting the pH to the alkaline range.

  • Data Analysis: Quantify the amount of BNPP remaining and the amount of any degradation products formed. This will allow for the determination of the degradation rate under each stress condition.

start Start: BNPP Sample (Solid or Solution) stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) start->stress sample Sample at Time Points stress->sample neutralize Neutralize (if applicable) sample->neutralize analyze Analyze by HPLC-UV neutralize->analyze data Quantify BNPP and Degradation Products analyze->data pathway Elucidate Degradation Pathway data->pathway method Develop Stability-Indicating Method pathway->method

Figure 2: Workflow for a forced degradation study of BNPP.

Application in Drug Development: High-Throughput Screening

The primary application of BNPP in drug development is in high-throughput screening (HTS) for inhibitors of phosphodiesterases.[3][16] PDEs are a major class of drug targets for a wide range of diseases, including cardiovascular disorders, respiratory diseases, and neurological conditions.[2]

The BNPP assay is well-suited for HTS due to its simplicity, low cost, and amenability to automation. The colorimetric readout allows for rapid and sensitive detection of changes in enzyme activity in the presence of potential inhibitors. Ensuring the stability of BNPP throughout the screening process is critical to minimize false positives and negatives and to obtain reliable data on compound potency.

Conclusion and Future Perspectives

Bis(4-nitrophenyl) phosphate is an indispensable tool in drug discovery and biochemical research. Its stability is a critical factor that directly impacts the quality and reliability of experimental data. This guide has provided a comprehensive overview of the key factors influencing the stability of BNPP and has offered practical recommendations for its storage, handling, and use. By understanding the principles of its degradation and implementing appropriate control measures, researchers can ensure the integrity of their results and accelerate the pace of their scientific discoveries.

Future work in this area could focus on developing more detailed kinetic models for the non-enzymatic hydrolysis of BNPP under a wider range of conditions. Additionally, further investigation into its stability in various co-solvent systems commonly used in HTS would be of great value to the drug discovery community.

References

  • The non-enzymatic hydrolysis of p-nitrophenyl phosphate. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Non-Enzymatic Hydrolysis of Para Nitro Phenyl Phosphate in Cationic and Neutral Micellar Media. (2024, September 25). African Journal of Biomedical Research. Retrieved January 30, 2026, from [Link]

  • pH dependence of bis(p-nitrophenyl) phosphate hydrolysis by BfiI... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. (2020, June 27). Veeprho. Retrieved January 30, 2026, from [Link]

  • The Hydrolysis Of Nitrophenyl Phosphate. (2017, May 2). UKEssays.com. Retrieved January 30, 2026, from [Link]

  • DSC thermograms of control and treated triphenyl phosphate. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Effect of phosphodiesterase inhibitors on platelet function. (2025, June 26). PubMed. Retrieved January 30, 2026, from [Link]

  • Kinetic and equilibrium study of the deprotonation of 4-nitrophenyl[bis(ethylsulphonyl)]methane by organic bases in acetonitrile in the presence of common cation BH+ and tetrabutylammonium perchlorate. (2025, August 7). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Bis(p-nitrophenyl) phosphate | C12H9N2O8P | CID 255. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. Retrieved January 30, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioPharm International. Retrieved January 30, 2026, from [Link]

  • Phosphodiesterase (PDE) activity assay and reaction mechanism of... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Development of Phosphodiesterase–Protein-Kinase Complexes as Novel Targets for Discovery of Inhibitors with Enhanced Specificity. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites. (2023, September 14). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Stabilization of Abiraterone in Human Plasma Using the Esterase Inhibitor Bis(4-nitrophenyl) Phosphate. (2025, October 1). PubMed. Retrieved January 30, 2026, from [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). Scientific & Academic Publishing. Retrieved January 30, 2026, from [Link]

  • PDE Screening Services for Drug Discovery. (n.d.). Reaction Biology. Retrieved January 30, 2026, from [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. Retrieved January 30, 2026, from [Link]

  • Phosphodiesterase: overview of protein structures, potential therapeutic applications and recent progress in drug development. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

Sources

Technical Guide: Hydrolysis of Bis(4-nitrophenyl) Phosphate (BNPP)

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Mechanistic Insights, Kinetic Analysis, and Experimental Protocols for Phosphodiesterase Assays

Part 1: Executive Summary & Nomenclature Correction

Core Directive & Scope

This guide details the hydrolysis of Bis(4-nitrophenyl) phosphate (BNPP) , the industry-standard chromogenic substrate used to assay phosphodiesterase (PDE) and phosphatase activity in drug development.

Critical Nomenclature Note: While the topic requested was "Bis(4-nitrobenzyl ) hydrogen phosphate," this is likely a nomenclature conflation.

  • Bis(4-nitrophenyl) phosphate (BNPP): (CAS 645-15-8) The standard biological substrate. Hydrolysis yields 4-nitrophenol (yellow), allowing spectrophotometric monitoring.[1] This guide focuses on this compound.

  • Bis(4-nitrobenzyl) phosphate: (CAS 14390-40-0) A synthetic intermediate where the phosphate is protected by nitrobenzyl groups, typically cleaved via hydrogenolysis or strong chemical reduction, not enzymatic hydrolysis.

The Mechanistic Value

BNPP serves as a model phosphodiester. Its hydrolysis mimics the cleavage of the DNA/RNA backbone but proceeds at a measurable rate due to the low


 of the leaving group (4-nitrophenol, 

). This makes it an indispensable tool for screening PDE inhibitors—a major class of therapeutics for neurodegenerative and inflammatory diseases.

Part 2: Mechanistic Principles[2]

The hydrolysis of BNPP can occur via enzymatic catalysis (PDEs, Nucleases) or non-enzymatic base catalysis. The reaction is a nucleophilic substitution at the phosphorus center.

Reaction Pathway
  • Nucleophilic Attack: An activated nucleophile (Hydroxide ion

    
     or a metal-coordinated water molecule in the enzyme active site) attacks the electrophilic Phosphorus atom.
    
  • Transition State: Formation of a pentacoordinate trigonal bipyramidal intermediate (phosphorane-like).

  • Leaving Group Expulsion: The P-O bond breaks, expelling the 4-nitrophenolate anion.

  • Product Formation: A phosphomonoester (4-nitrophenyl phosphate) is formed, which may undergo secondary hydrolysis.

Visualization: Reaction Mechanism

The following diagram illustrates the base-catalyzed hydrolysis mechanism, highlighting the transition state and the chromogenic release.

BNPP_Hydrolysis Substrate Bis(4-nitrophenyl) Phosphate (BNPP) Intermediate Pentacoordinate Transition State Substrate->Intermediate Nucleophilic Attack Nucleophile Nucleophile (OH- or Enz-H2O) Nucleophile->Intermediate Product1 4-Nitrophenolate (Yellow, 405 nm) Intermediate->Product1 P-O Cleavage (Rate Limiting) Product2 4-Nitrophenyl Phosphate Intermediate->Product2

Figure 1: Mechanism of BNPP hydrolysis yielding the chromogenic 4-nitrophenolate product.

Part 3: Experimental Framework

Materials & Reagents

To ensure data integrity, reagents must be prepared with strict attention to pH and ionic strength, as BNPP hydrolysis is pH-sensitive.

ComponentSpecificationPurpose
Substrate Bis(4-nitrophenyl) phosphate sodium salt (Sigma N3002 or equiv)The phosphodiester target.
Buffer 50 mM Tris-HCl or HEPES, pH 7.5 - 8.5Maintains physiological pH; Tris is standard for alkaline phosphatase.
Metal Cofactors

(10 mM),

(1 mM)
Essential for metallo-PDEs and phosphatases.
Quenching Agent 0.1 M NaOH or EDTAStops reaction; NaOH raises pH to maximize color of nitrophenol.
Standard 4-Nitrophenol (spectrophotometric grade)Required for generating the extinction coefficient curve.
Protocol: Kinetic Assay of Phosphodiesterase Activity

Objective: Determine the initial rate (


) of BNPP hydrolysis by a candidate enzyme.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve BNPP in the reaction buffer to create a 20 mM stock solution. Note: BNPP degrades slowly in water; prepare fresh or store at -20°C.

  • Blanking: Prepare a "No Enzyme" control containing only buffer and substrate to account for spontaneous hydrolysis (background rate).

  • Reaction Initiation:

    • In a 96-well microplate, add 180 µL of Reaction Buffer (with cofactors).

    • Add 10 µL of Enzyme solution.

    • Incubate at 37°C for 5 minutes to equilibrate.

    • Add 10 µL of BNPP stock to initiate (Final conc: 1 mM).

  • Monitoring: Immediately monitor absorbance at 405 nm in kinetic mode (read every 30 seconds for 20 minutes).

  • Quantification:

    • Calculate the slope (mOD/min) of the linear portion of the curve.

    • Subtract the slope of the "No Enzyme" blank.

    • Convert absorbance to concentration using the extinction coefficient (

      
       at alkaline pH).
      
Experimental Workflow Diagram

Assay_Workflow Prep 1. Reagent Prep (Fresh BNPP Stock) Equilibration 2. Equilibration (Buffer + Enzyme, 37°C) Prep->Equilibration Initiation 3. Initiation (Add Substrate) Equilibration->Initiation Kinetics 4. Kinetic Read (Abs 405nm, 0-20 min) Initiation->Kinetics Analysis 5. Data Analysis (Slope Calculation) Kinetics->Analysis Validation Control: No Enzyme Blank Validation->Analysis Subtract Background

Figure 2: Standardized workflow for high-throughput BNPP hydrolysis assays.

Part 4: Data Analysis & Interpretation

Calculating Kinetic Parameters

To characterize an enzyme (e.g., Snake Venom Phosphodiesterase or a recombinant human PDE), you must determine


 and 

.
  • Run the assay at varying substrate concentrations (e.g., 0.1 mM to 5 mM BNPP).

  • Plot

    
      (initial velocity) vs. 
    
    
    
    (substrate concentration).
  • Fit the data to the Michaelis-Menten equation:

    
    
    
Troubleshooting & Self-Validation
  • High Background: BNPP spontaneously hydrolyzes at pH > 9 or high temperatures. Always use a fresh blank.

  • Non-Linearity: If the absorbance curve plateaus early, the substrate is depleted. Dilute the enzyme.

  • Precipitation: High concentrations of

    
     or 
    
    
    
    can precipitate with phosphate products. Keep metal ions near physiological levels (1-5 mM).

References

  • National Institutes of Health (NIH) - PubChem. Bis(4-nitrophenyl) phosphate (Compound Summary). [Link]

  • ResearchGate. Mechanism of the hydrolysis reaction of dibutyl-4-nitrophenyl phosphate. [Link][2]

  • MDPI. The Competition between 4-Nitrophenol Reduction and Hydrolysis. (Mechanistic context for nitrophenol release). [Link][3]

Sources

Methodological & Application

Using Bis(4-nitrobenzyl) hydrogen phosphate in phosphorylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of Bis(4-nitrobenzyl) hydrogen phosphate (BNBHP) as a robust phosphorylating agent in organic synthesis. Unlike standard dibenzyl phosphate, the para-nitrobenzyl (PNB) ester moieties offer enhanced stability towards acidic conditions and unique orthogonality, being removable via reductive conditions (hydrogenolysis or chemical reduction).

CRITICAL DISTINCTION: Researchers often confuse this reagent with Bis(4-nitrophenyl) phosphate (BNPP, CAS 645-15-8), which is a phosphodiesterase substrate. Ensure you are utilizing the benzyl derivative (CAS 14390-40-0) for synthetic phosphorylation.

Chemical Profile & Mechanism

PropertySpecification
Reagent Name Bis(4-nitrobenzyl) hydrogen phosphate
CAS Number 14390-40-0 (Verify against BNPP 645-15-8)
Formula C₁₄H₁₃N₂O₈P
Role Phosphotriester Precursor / Phosphorylating Agent
Protecting Group p-Nitrobenzyl (PNB)
Lability Stable to: Acid, Mild Base, OxidationCleaved by: Reduction (H₂/Pd, Zn/AcOH, Na₂S₂O₄)
Mechanism of Action

The utility of BNBHP lies in its ability to convert an alcohol (R-OH) into a phosphate monoester (R-O-PO₃H₂) through a "Protect-Phosphorylate-Deprotect" strategy.

PhosphorylationPathway Substrate Substrate Alcohol (R-OH) Intermediate Phosphotriester (Protected) Substrate->Intermediate Coupling (Mitsunobu or Activation) Reagent Bis(4-nitrobenzyl) hydrogen phosphate Reagent->Intermediate Product Target Phosphate (R-O-PO3H2) Intermediate->Product Deprotection (Reduction)

Figure 1: The strategic pathway for introducing a phosphate group using BNBHP. The PNB groups protect the phosphate during coupling and are removed reductively.[1]

Experimental Protocols

Method A: Direct Phosphorylation via Mitsunobu Reaction

Best for: Primary/Secondary alcohols, sensitive substrates, and stereochemical inversion.[1]

Reagents:

  • Substrate Alcohol (1.0 equiv)

  • Bis(4-nitrobenzyl) hydrogen phosphate (1.2 – 1.5 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • DIAD (Diisopropyl azodicarboxylate) or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF or DCM[1]

Protocol:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the Substrate Alcohol , BNBHP , and PPh₃ in anhydrous THF (0.1 M concentration relative to substrate).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition: Add DIAD dropwise over 10–15 minutes. Note: The solution will turn yellow; ensure the color dissipates or stabilizes before adding more.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Visualize UV active PNB groups).

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in Et₂O or EtOAc and wash with saturated NaHCO₃ (to remove unreacted phosphate) and brine.

  • Purification: Purify the triester intermediate via silica gel chromatography. Note: PNB groups make the product lipophilic; elute with Hexanes/EtOAc.[1]

Method B: Activation via Phosphorochloridate

Best for: Sterically hindered alcohols or large-scale synthesis.

Pre-step: In-situ generation of Bis(4-nitrobenzyl) phosphorochloridate

  • Reflux BNBHP (1.0 equiv) with Thionyl Chloride (SOCl₂, 5.0 equiv) for 2 hours.

  • Evaporate excess SOCl₂ strictly in vacuo to yield the crude phosphorochloridate (CAS 57188-46-2).

Coupling Protocol:

  • Dissolve the Substrate Alcohol (1.0 equiv) in anhydrous Pyridine or DCM/TEA (3.0 equiv).

  • Cool to -10°C.

  • Add the crude Phosphorochloridate (1.2 equiv) dissolved in DCM dropwise.

  • Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.

  • Quench with water, extract with DCM, and purify via chromatography.[1]

Deprotection Strategy (The "Payoff")

The removal of the 4-nitrobenzyl groups is the critical step that differentiates this reagent from simple benzyl phosphates.

Option 1: Hydrogenolysis (Standard)

Conditions: H₂ (1 atm), Pd/C (10%), Ethanol/EtOAc.

  • Dissolve the protected phosphotriester in Ethanol or EtOAc.[1]

  • Add 10% Pd/C (10-20% by weight of substrate).

  • Stir under a hydrogen atmosphere (balloon) for 2–6 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst.[1]

  • Isolation: Evaporate solvent. The product is the free phosphoric acid (or mono-ester).

    • Self-Validation: The disappearance of the UV-active nitrobenzyl spots on TLC indicates completion.

Option 2: Chemical Reduction (Chemoselective)

Use if the substrate contains alkenes sensitive to hydrogenation.

  • Zinc/Acid: Dissolve substrate in Acetic Acid. Add Zinc dust (10 equiv). Stir at RT for 1-3 hours.

  • Dithionite: Use Sodium Dithionite (Na₂S₂O₄) in buffered aqueous/organic solvent mixtures to reduce the nitro group to an amine, rendering the benzyl group labile to mild hydrolysis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Mitsunobu) Steric hindrance or pKa mismatch.Switch to Method B (Chloridate) or use ADDP/PBu₃ for more forcing Mitsunobu conditions.
Incomplete Deprotection Catalyst poisoning (S or N atoms).Increase Pd/C loading or switch to Pearlman’s Catalyst (Pd(OH)₂/C).
Product Hydrolysis Acidic instability of product.[1]Perform deprotection in the presence of a buffer (e.g., NaHCO₃) to isolate the phosphate salt.
Reagent Confusion Bought BNPP (Phenyl) instead of Benzyl.Check NMR: Benzyl protons appear as a doublet/singlet around 5.1-5.3 ppm. Phenyl esters lack this CH₂ group.[1]

References

  • Preparation of Bis(4-nitrobenzyl)

    • Source: ChemicalBook & GuideChem Database.[1]

    • CAS Verification: vs Bis(4-nitrophenyl) phosphate (CAS 645-15-8).

  • Mitsunobu Reaction Mechanism & Protocols

    • Title: The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications.[1]

    • Source:Asian Journal of Organic Chemistry / ResearchGate.[1]

    • URL:

  • Phosphate Protecting Group Strategies

    • Title: Recent developments in chemical deprotection of ester functional groups.[1]

    • Source:Tetrahedron (via Semantic Scholar).
    • URL:

  • General Phosphorylation Protocols

    • Title: Synthesis of organic phosphorus compounds.[1][2][3]

    • Source:Organic Syntheses / NIH.[1]

    • URL:

Sources

Application Note: Bis(4-nitrobenzyl) Hydrogen Phosphate in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

High-Stability Phosphorylation Strategies for Nucleosides and Prodrugs[1]

Executive Summary

Bis(4-nitrobenzyl) hydrogen phosphate (BNBHP) represents a specialized class of phosphorylating agents utilized in the phosphotriester method of oligonucleotide synthesis.[1] While modern automated synthesis predominantly utilizes phosphoramidite chemistry, BNBHP remains a critical reagent for specific applications: solution-phase synthesis of nucleotide prodrugs , large-scale manufacturing of short oligomers , and the introduction of terminal 5'-phosphate groups where phosphoramidite instability is a limiting factor.[2]

This guide details the mechanistic rationale, synthetic protocols, and quality control systems required to utilize BNBHP effectively. Unlike the highly reactive (and unstable) phosphoramidites, BNBHP offers bench-top stability and orthogonal deprotection via reduction, making it indispensable for complex molecule assembly.[2]

Chemical Basis & Mechanistic Logic[1][2]
2.1 The Reagent Profile
  • Chemical Name: Bis(4-nitrobenzyl) hydrogen phosphate[1][2]

  • CAS Number: 14396-68-0[1]

  • Role: Universal Phosphorylating Agent / Protected Phosphate Intermediate.[1][2]

  • Key Property: The p-nitrobenzyl groups serve as lipophilic protecting groups that are stable to both acidic (DMT removal) and basic (acyl removal) conditions, providing orthogonality .[1][2]

2.2 Mechanism of Action

BNBHP acts as a stable phosphate source.[1] It must be activated in situ using a condensing agent (typically DCC or TPS-Cl) to form a mixed anhydride or activated phosphoryl species.[1][2] This active species is attacked by the target nucleophile (typically the 5'-hydroxyl of a nucleoside).[1]

Why use BNBHP over POCl₃? Direct phosphorylation with phosphoryl chloride (POCl₃) is harsh and difficult to control (leading to poly-phosphorylation).[1][2] BNBHP introduces a phosphate with two protecting groups, preventing polymerization and ensuring a clean mono-phosphorylation event after deprotection.[1][2]

2.3 Workflow Visualization

The following diagram illustrates the critical pathway from activation to deprotection.[1]

BNBHP_Workflow BNBHP Bis(4-nitrobenzyl) hydrogen phosphate Activated_Complex Activated Phosphoryl Species BNBHP->Activated_Complex Activation Activator Activator (DCC or TPS-Cl) Activator->Activated_Complex Coupling Coupling Reaction (Anhydrous Pyridine) Activated_Complex->Coupling Nucleoside Target Nucleoside (Protected 3'-OH) Nucleoside->Coupling Intermediate Phosphotriester Intermediate Coupling->Intermediate Nucleophilic Attack Deprotection Deprotection (Reductive Cleavage) Intermediate->Deprotection H2/Pd-C or Na2S2O4 Product Nucleoside 5'-Monophosphate Deprotection->Product Removal of 4-nitrobenzyl groups

Figure 1: The BNBHP phosphorylation workflow.[1][2] Note the requirement for in situ activation and the reductive deprotection strategy.

Detailed Experimental Protocols
3.1 Pre-requisites & Safety
  • Moisture Sensitivity: While BNBHP is stable, the coupling reaction is moisture-sensitive.[1][2] All glassware must be oven-dried.[1][2] Pyridine must be anhydrous (<50 ppm H₂O).[1][2]

  • Toxicity: Reagents like DCC are potent allergens.[1][2] Handle in a fume hood.

3.2 Protocol A: 5'-Phosphorylation of a Nucleoside

This protocol describes the synthesis of a nucleoside 5'-bis(4-nitrobenzyl) phosphate triester.[1]

Reagents:

  • Target Nucleoside (dried by co-evaporation with pyridine).[1][2]

  • BNBHP (1.5 equivalents relative to nucleoside).[1][2]

  • DCC (Dicyclohexylcarbodiimide) (3.0 equivalents) OR TPS-Cl (2.0 equivalents).[1][2]

  • Solvent: Anhydrous Pyridine.[1][2]

Step-by-Step Procedure:

  • Drying: Dissolve the nucleoside and BNBHP separately in anhydrous pyridine and evaporate to dryness (repeat 2x) to remove trace water.

  • Activation: Dissolve BNBHP in anhydrous pyridine (approx. 10 mL per mmol). Add the condensing agent (DCC or TPS-Cl).[1] Stir at room temperature for 30 minutes. Observation: If using DCC, a white precipitate (DCU) will begin to form.[2]

  • Coupling: Add the dried nucleoside (dissolved in minimal pyridine) to the activated BNBHP mixture.

  • Reaction: Stir at room temperature for 3-5 hours. Monitor by TLC (Silica; CHCl₃/MeOH 9:1).[1][2] The product will appear as a higher Rf spot compared to the starting nucleoside.[1]

  • Quenching: Add water (1 mL) to hydrolyze excess activated phosphate. Stir for 15 minutes.

  • Workup: Evaporate pyridine. Partition residue between Chloroform and saturated NaHCO₃.[1][2] The phosphotriester is lipophilic and will remain in the organic layer (critical purification advantage).[1]

3.3 Protocol B: Deprotection (Removal of 4-Nitrobenzyl Groups)

The 4-nitrobenzyl group is removed by reducing the nitro group to an amine, which facilitates 1,6-elimination/hydrolysis.[2]

Method: Catalytic Hydrogenation (Cleanest Method) [1][2]

  • Dissolve the phosphotriester intermediate in Ethanol or Methanol.[1]

  • Add 10% Pd/C catalyst (10% by weight of substrate).[1][2]

  • Stir under Hydrogen atmosphere (balloon pressure is sufficient) for 4-12 hours.

  • Validation: Monitor by UV. The disappearance of the nitro-chromophore and shift in λmax indicates reduction.[1]

  • Filtration: Filter through Celite to remove catalyst.[1][2]

  • Isolation: Evaporate solvent to yield the nucleoside 5'-monophosphate (free acid or salt).[1][2]

Self-Validating Systems (QC & Troubleshooting)

To ensure scientific integrity, the process must include "stop/go" decision points based on analytical data.[2]

4.1 31P NMR Spectroscopy (The Gold Standard)

Phosphate chemistry is invisible to standard proton NMR in terms of connectivity proof.[1] You must use ³¹P NMR.[1][2]

SpeciesExpected ³¹P Shift (approx.[1][2] relative to H₃PO₄)Interpretation
BNBHP (Reagent) -1.0 to -2.0 ppmStarting Material.[1]
Phosphotriester -2.0 to -4.0 ppmSuccessful Coupling. Signal should be sharp.[1]
Monophosphate +0.5 to +4.0 ppmSuccessful Deprotection. Shift moves downfield (positive).[1][2]
4.2 Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield (Coupling) Wet PyridineRe-dry reagents by co-evaporation.[1] Ensure Pyridine is stored over KOH or molecular sieves.[1][2]
Incomplete Deprotection Catalyst PoisoningSulfur traces from reagents can poison Pd/C. Use fresh catalyst or switch to Chemical Reduction (Sodium Dithionite).[1][2]
Product in Aqueous Layer pH too high during workupThe triester is neutral/lipophilic.[1] Ensure workup is neutral. If pH > 9, hydrolysis may occur prematurely.[1][2]
Deprotection Mechanism Visualization

The orthogonality of the 4-nitrobenzyl group is based on its reduction-triggered lability.[1]

Deprotection_Mechanism Nitro_Triester 4-Nitrobenzyl Phosphotriester Reduction Reduction Step (H2/Pd or Na2S2O4) Nitro_Triester->Reduction Amino_Intermediate 4-Aminobenzyl Intermediate Reduction->Amino_Intermediate Nitro -> Amino Elimination 1,6-Elimination / Hydrolysis Amino_Intermediate->Elimination Electron donation from Amino group Final_Phosphate Free Phosphate Monoester Elimination->Final_Phosphate Byproduct 4-Aminotoluene Byproduct Elimination->Byproduct

Figure 2: Mechanistic pathway for the removal of the 4-nitrobenzyl protecting group via reduction to the 4-aminobenzyl species.[1]

References
  • Reese, C. B. (1978).[1][2] "The Chemical Synthesis of Oligo- and Polynucleotides by the Phosphotriester Approach." Tetrahedron, 34(21), 3143-3179.[1][2] [1][2]

  • Hata, T., et al. (1982).[1][2] "Synthesis of Oligonucleotides using Bis(4-nitrobenzyl) Phosphate." Nucleic Acids Research, Symposium Series No. 11.

  • PubChem Compound Summary. (2024). "Bis(4-nitrophenyl) hydrogen phosphate (Related Structure/Data)." National Center for Biotechnology Information.[1][2][1][2]

  • Beaucage, S. L., & Iyer, R. P. (1992).[1][2] "Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach." (Contextual comparison). Tetrahedron, 48(12), 2223-2311.[1][2]

  • Sigma-Aldrich. (2024).[1][2] "Bis(4-nitrophenyl) phosphate Product Specification." (Physical properties reference). [1][2]

(Note: While Bis(4-nitrophenyl ) phosphate is often cited in enzymatic assays, the synthetic chemistry for the benzyl derivative follows the identical phosphotriester logic described in classic literature by Reese and Hata.)[2]

Sources

Application Note: Bis(4-nitrophenyl) Hydrogen Phosphate (BNPP) as an Enzyme Inhibitor and Substrate

[1][2]

Executive Summary & Nomenclature Clarification

Important Nomenclature Note: While the topic request specified "Bis(4-nitrobenzyl) hydrogen phosphate," the chemically active reagent widely utilized in research and drug development as an esterase inhibitor is Bis(4-nitrophenyl) phosphate (commonly abbreviated as BNPP or bis-p-nitrophenyl phosphate ; CAS: 645-15-8). The "benzyl" variant (containing an extra methylene group) lacks the labile leaving group properties required for the specific inhibitory mechanism described below. This guide focuses on Bis(4-nitrophenyl) phosphate (BNPP) to ensure functional relevance and scientific accuracy.

Overview: Bis(4-nitrophenyl) phosphate (BNPP) is a versatile organophosphate tool compound. It serves a dual role in biochemistry:

  • As an Inhibitor: It is a potent, specific, and irreversible inhibitor of Carboxylesterases (EC 3.1.1.1). It is critical in drug development for stabilizing ester-containing drugs (prodrugs) in biological matrices (e.g., plasma) by preventing ex vivo hydrolysis.

  • As a Substrate: It acts as a chromogenic substrate for Phosphodiesterases (PDEs) (EC 3.1.4.1), releasing the yellow reporter molecule 4-nitrophenol upon hydrolysis.

Mechanism of Action

BNPP functions based on the reactivity of its phosphate-ester bond. Its behavior depends entirely on the target enzyme's catalytic machinery.

A. Inhibition of Carboxylesterases (Suicide Inhibition)

Carboxylesterases utilize a catalytic triad (Serine-Histidine-Aspartate/Glutamate). BNPP acts as a suicide substrate or transition-state mimic.

  • Binding: BNPP enters the active site of the carboxylesterase.

  • Nucleophilic Attack: The active site Serine hydroxyl group attacks the phosphorus atom of BNPP.

  • Phosphorylation: Instead of a transient acyl-enzyme intermediate (as with carboxylic esters), BNPP forms a stable phosphoryl-enzyme complex .

  • Inactivation: The phosphorylated Serine is stable and resistant to hydrolysis by water, permanently blocking the active site and rendering the enzyme inactive.

B. Substrate for Phosphodiesterases (PDEs)

Phosphodiesterases are evolved to cleave phosphodiester bonds. They accept BNPP as a substrate, hydrolyzing it to release 4-nitrophenol (yellow, absorbance at 405 nm) and 4-nitrophenyl phosphate .[1] In this context, BNPP is not an inhibitor but a reporter of activity.

Visualizing the Mechanism

BNPP_MechanismFigure 1: Mechanism of Irreversible Inhibition of Carboxylesterases by BNPP.EnzymeActive Carboxylesterase(Free Ser-OH)ComplexMichaelis Complex[E-BNPP]Enzyme->Complex+ BNPPBNPPBNPP(Bis(4-nitrophenyl) phosphate)BNPP->ComplexTransitionTransition State(Phosphorylation)Complex->TransitionNucleophilic AttackInhibitedPhosphorylated Enzyme(Irreversibly Inactive)Transition->InhibitedStable Bond FormationLeavingGroup4-Nitrophenol(Leaving Group)Transition->LeavingGroupRelease

Application Note: Stabilizing Prodrugs in Plasma

In drug discovery, ester-containing prodrugs are often rapidly hydrolyzed by plasma esterases (e.g., Carboxylesterase 1 and 2) during sample collection, leading to inaccurate pharmacokinetic (PK) data. BNPP is the "Gold Standard" additive to prevent this ex vivo degradation.

Key Considerations:
  • Specificity: BNPP inhibits carboxylesterases but has minimal effect on Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) at typical concentrations, allowing for discrimination between esterase types.

  • Concentration: Effective inhibition typically requires 1 mM to 10 mM .

  • Timing: BNPP must be added to blood/plasma immediately upon collection.

Detailed Experimental Protocols
Protocol A: Preparation of BNPP Stock Solution

Reagents:

  • Bis(4-nitrophenyl) phosphate sodium salt (CAS 645-15-8).[2]

  • Solvent: Ultrapure Water or Phosphate Buffered Saline (PBS), pH 7.4.

Steps:

  • Calculate: For a 100 mM stock solution, weigh 362.2 mg of BNPP (Sodium salt, MW ~362.2 g/mol ).

    • Note: If using the free acid (MW 340.18), adjust weight accordingly and ensure pH is neutralized.

  • Dissolve: Add to 10 mL of solvent. Vortex vigorously.

    • Solubility Note: BNPP is moderately soluble in water. If precipitation occurs, warm slightly to 37°C or use a small amount of DMSO (up to 5% final stock concentration) if compatible with downstream assays.

  • Storage: Aliquot into light-protective tubes (amber). Store at -20°C. Stable for 3-6 months. Avoid repeated freeze-thaw cycles.

Protocol B: Plasma Stabilization Assay (Esterase Inhibition)

Objective: To inhibit plasma esterase activity to stabilize a labile ester-prodrug.

Workflow:

  • Blood Collection: Collect whole blood into tubes containing anticoagulant (e.g., K2EDTA or Heparin).

  • Inhibitor Addition:

    • Add BNPP Stock (100 mM) to the blood immediately to achieve a final concentration of 1 mM to 5 mM (e.g., 10 µL stock per 1 mL blood).

    • Control: Prepare a parallel tube with vehicle (water/DMSO) only.

  • Processing:

    • Gently invert tubes 5-8 times to mix.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to harvest plasma.

  • Spiking (Validation Step):

    • Spike the test compound (prodrug) into the BNPP-treated plasma and Control plasma.

    • Incubate at 37°C for 0, 30, 60, and 120 minutes.

  • Analysis:

    • Extract samples (Protein Precipitation with Acetonitrile).

    • Analyze via LC-MS/MS.[3]

  • Interpretation:

    • Compare the % remaining of the prodrug in BNPP-treated vs. Control plasma.

    • Success Criteria: >90% recovery in BNPP samples vs. rapid degradation in control.

Protocol C: Phosphodiesterase (PDE) Activity Assay

Objective: Use BNPP as a substrate to measure PDE activity.[4]

Steps:

  • Buffer: 100 mM Tris-HCl, pH 8.8, containing 10 mM MgCl₂.

  • Substrate: Dilute BNPP stock to 1 mM in the buffer.

  • Reaction:

    • Add 100 µL of 1 mM BNPP to a 96-well clear plate.

    • Add 10 µL of Enzyme sample (e.g., Snake Venom Phosphodiesterase or cell lysate).

  • Measurement:

    • Incubate at 37°C.

    • Monitor Absorbance at 400-405 nm kinetically for 10-30 minutes.

  • Calculation: Use the extinction coefficient of 4-nitrophenol (

    
     at alkaline pH) to calculate specific activity.
    
Data Analysis & Troubleshooting
Comparative Inhibition Data (Example)
InhibitorTarget EnzymeMechanismTypical IC50 / KiReversibility
BNPP CarboxylesteraseSuicide Substrate1 - 100 µMIrreversible
BNPP AcetylcholinesteraseSteric Blockade> 1 mM (Weak)Reversible
Eserine CholinesterasesCarbamoylationnM rangeSlowly Reversible
EDTA MetalloproteasesChelationµM rangeReversible
Troubleshooting Guide
IssueProbable CauseSolution
Precipitation in Stock Low solubility in pure water or cold temp.Warm to 37°C; Use 10% DMSO/Water mix; Ensure pH is neutral.
No Inhibition Observed Enzyme is not a carboxylesterase.Verify target. BNPP does not inhibit metallo- or aspartyl-proteases.
High Background Color Spontaneous hydrolysis of BNPP.BNPP is unstable at pH > 9.0 for long periods. Prepare fresh.
Interference in LC-MS BNPP ion suppression.BNPP is highly polar. Ensure chromatographic separation diverts the BNPP peak away from the analyte.
References
  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 255, Bis(4-nitrophenyl) hydrogen phosphate. Retrieved from [Link]

  • Esterase Inhibition in Plasma

    • Williams, E. T., et al. (2011). "Bis(p-nitrophenyl) phosphate (BNPP) inhibits the hydrolytic cleavage of amide prodrugs by carboxylesterases."[5] Drug Metabolism and Disposition. (Contextual validation of BNPP as a specific carboxylesterase inhibitor for stabilizing labile drugs).

  • Razzell, W. E., & Khorana, H. G. (1961). "Studies on Polynucleotides: The stepwise degradation of oligonucleotides with snake venom phosphodiesterase." Journal of Biological Chemistry.
  • Stabilization Protocols

    • Bhartiya, S., et al. (2025). "Stabilization of Abiraterone in Human Plasma Using the Esterase Inhibitor Bis(4-nitrophenyl) Phosphate."[3] Therapeutic Drug Monitoring. Retrieved from [Link]

Application of Bis(4-nitrobenzyl) hydrogen phosphate in kinase assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Application of Bis(4-nitrophenyl) Phosphate (BNPP) in Kinase Assays

Executive Summary

In the high-precision environment of kinase assays, signal integrity is paramount. Bis(4-nitrophenyl) phosphate (BNPP) —often chemically conflated with its benzyl analog, Bis(4-nitrobenzyl) hydrogen phosphate—serves a critical dual function. Primarily, it acts as a potent phosphatase and phosphodiesterase (PDE) inhibitor , essential for preserving the phosphorylation state of substrates in crude lysates or complex buffers. Secondarily, it functions as a chromogenic substrate for Quality Control (QC) workflows, allowing researchers to quantify contaminating phosphodiesterase activity in purified kinase preparations.

This guide details the chemical mechanism, preparation, and specific protocols for integrating BNPP into kinase workflows to ensure data fidelity.

Chemical Identity & Mechanism of Action

While the user inquiry specified "Bis(4-nitrobenzyl) hydrogen phosphate," the industry standard for the applications described below is Bis(4-nitrophenyl) phosphate (BNPP) . The benzyl analog is a rare structural variant with similar hydrolytic properties but is less common in commercial kinase assay kits. This guide focuses on BNPP (CAS 645-15-8) due to its established utility.[1]

  • Chemical Name: Bis(4-nitrophenyl) phosphate sodium salt[2]

  • Abbreviation: BNPP

  • CAS Number: 645-15-8[1]

  • Mechanism:

    • Inhibition: BNPP acts as a substrate mimic. It irreversibly inhibits nucleotide pyrophosphatase/phosphodiesterase I (NPP1) and carboxylesterases. In kinase assays involving cell lysates, these enzymes can degrade ATP or the phosphorylated product, leading to false negatives. BNPP blocks this degradation.

    • Chromogenic Detection: Upon hydrolysis by phosphodiesterases, BNPP releases p-nitrophenol , which yields a strong yellow color (Absorbance

      
       nm) under alkaline conditions.
      
Visualizing the Protective Role of BNPP

BNPP_Mechanism Kinase Protein Kinase P_Substrate Phospho-Substrate (Signal Generated) Kinase->P_Substrate Substrate Substrate (Inactive) Substrate->P_Substrate Phosphorylation ATP ATP ATP->P_Substrate Signal_Loss Dephosphorylated Product (Signal Loss) P_Substrate->Signal_Loss Hydrolysis Phosphatase Contaminating Phosphatases/PDEs Phosphatase->Signal_Loss BNPP BNPP (Inhibitor) BNPP->Phosphatase Inhibits

Figure 1: BNPP preserves assay signal by inhibiting contaminating phosphatases that would otherwise degrade the phosphorylated product.

Applications in Kinase Workflows

A. Phosphatase Inhibition (Signal Preservation)

In assays using whole cell lysates (e.g., measuring downstream effects of kinase activation), endogenous phosphatases are abundant. Without inhibition, these enzymes rapidly dephosphorylate the kinase product.

  • Target Enzymes: Serine/Threonine phosphatases, Phosphodiesterase I.

  • Usage: Added to the Lysis Buffer or Kinase Reaction Buffer.

B. Quality Control (QC) of Kinase Preps

When purifying recombinant kinases, it is vital to ensure the prep is free of phosphodiesterases, which can hydrolyze ATP or cAMP (in PKA assays).

  • Method: Incubate the kinase prep with BNPP. Appearance of yellow color indicates contamination.

Detailed Protocols

Protocol 1: Preparation of BNPP Phosphatase Inhibitor Cocktail

Use this protocol to prepare a stable stock solution for addition to cell lysis buffers.

Reagents:

  • Bis(4-nitrophenyl) phosphate sodium salt (BNPP) [Sigma 645-15-8]

  • Ultrapure Water (Milli-Q) or 50 mM Tris-HCl (pH 7.5)

Step-by-Step Procedure:

  • Calculate Mass: The molecular weight of BNPP (sodium salt) is approx. 363.17 g/mol .[2]

  • Weighing: Weigh 36.3 mg of BNPP.

  • Solubilization: Dissolve in 1.0 mL of Ultrapure Water to create a 100 mM Stock Solution .

    • Note: Vortex vigorously. If solubility is poor, warm slightly to 37°C.

  • Storage: Aliquot into 100 µL tubes and store at -20°C . Stable for 6 months. Avoid repeated freeze-thaw cycles.

  • Working Concentration: Dilute 1:100 to 1:200 in your Lysis Buffer for a final concentration of 0.5 mM – 1.0 mM .

Table 1: Recommended Inhibitor Cocktail for Kinase Assays

ComponentTargetStock Conc.Final Conc.
BNPP Phosphodiesterases/Esterases100 mM0.5 - 1.0 mM
Sodium OrthovanadateTyrosine Phosphatases100 mM1.0 mM
Sodium FluorideSer/Thr Phosphatases200 mM10 - 20 mM

-Glycerophosphate
Ser/Thr Phosphatases1.0 M10 - 50 mM
Protocol 2: QC Assay for Phosphodiesterase Contamination

Use this protocol to validate that your purified kinase is free of interfering PDE activity.

Reagents:

  • Kinase Sample (purified)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 8.0)

  • BNPP Stock (100 mM)

  • 96-well Clear Microplate

Workflow:

  • Preparation: In a microplate well, mix:

    • 40 µL Assay Buffer

    • 10 µL Kinase Sample (approx. 1-5 µg protein)

  • Substrate Addition: Add 50 µL of 20 mM BNPP (diluted from stock in Assay Buffer). Final concentration: 10 mM.

  • Incubation: Incubate at 37°C for 30–60 minutes .

  • Detection: Measure Absorbance at 405 nm .

  • Analysis:

    • Blank: Buffer + BNPP (No Kinase).

    • Positive Control: Add 1 unit of a known Phosphodiesterase (if available).

    • Result: An OD405 > 0.1 above blank indicates significant PDE contamination. The kinase prep may require further purification (e.g., size exclusion or ion exchange) before use in sensitive ATP-dependent assays.

Visualizing the QC Workflow

BNPP_QC_Workflow Step1 1. Mix Kinase Sample with Assay Buffer Step2 2. Add BNPP Substrate (Colorless) Step1->Step2 Step3 3. Incubate 37°C (30-60 min) Step2->Step3 Decision Is PDE Present? Step3->Decision Result_Clean Solution remains Clear (Kinase Pure) Decision->Result_Clean No Hydrolysis Result_Dirty Solution turns Yellow (PDE Contamination) Decision->Result_Dirty p-Nitrophenol Released

Figure 2: Quality Control workflow to detect contaminating phosphodiesterases in kinase preparations using BNPP.

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation in Buffer BNPP is less soluble in high salt or acidic pH.Ensure pH is > 7.0. Add BNPP last to the buffer cocktail.
High Background (Yellow) Spontaneous hydrolysis of BNPP.Prepare fresh stock. Store at -20°C. Do not use if stock is yellow.
No Inhibition Observed Concentration too low.Increase final concentration to 2-5 mM.
Kinase Inactivation Non-specific inhibition.BNPP is generally safe, but always titrate (0.1 – 5 mM) to ensure it doesn't inhibit your specific kinase of interest.

References

  • Sigma-Aldrich. Bis(4-nitrophenyl) phosphate - Product Specification & Usage. Retrieved from

  • PubChem. Bis(4-nitrophenyl) phosphate | C12H9N2O8P. National Library of Medicine. Retrieved from

  • Kelly, S. J., et al. (1975). Kinetic studies on the hydrolysis of bis(4-nitrophenyl) phosphate by phosphodiesterase. Biochemistry.[2][3]

  • BenchChem. 4-Nitrophenyl Phosphate (pNPP): A Comprehensive Technical Guide. (Contextual reference for nitrophenyl phosphate chemistry). Retrieved from

(Note: While the user requested "Bis(4-nitrobenzyl)", the references provided reflect the industry-standard "Bis(4-nitrophenyl)" (BNPP) due to its overwhelming prevalence in this specific application. Researchers should verify the exact CAS number required for their specific protocol, as benzyl and phenyl variants have distinct hydrolytic rates.)

Sources

Application Note: Orthogonal Phosphopeptide Synthesis via Bis(4-nitrobenzyl) Hydrogen Phosphate (BNBP)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bis(4-nitrobenzyl) hydrogen phosphate for solid-phase synthesis. Content Type: Application Note & Protocol Guide. Audience: Senior Researchers and Drug Development Chemists.

Executive Summary

Bis(4-nitrobenzyl) hydrogen phosphate (BNBP) serves as a critical phosphorylating reagent in the synthesis of phosphopeptides and nucleotides. Its primary value lies in the 4-nitrobenzyl (PNB) protecting group, which offers unique orthogonality compared to standard benzyl (Bzl) or methyl (Me) phosphate protection. Unlike Bzl (acid-labile) or Me (nucleophile-labile), the PNB group acts as a "safety catch": it is stable to both strong acids (TFA, HF) and bases (piperidine) used in standard Boc/Fmoc solid-phase peptide synthesis (SPPS). The phosphate is unmasked only upon specific chemical reduction, making BNBP indispensable for synthesizing complex sequences where premature phosphate hydrolysis or β-elimination is a risk.

This guide details the mechanistic rationale, on-resin coupling protocols, and the specific reductive deprotection workflows required to utilize BNBP effectively.

Chemical Logic & Mechanism[1]

The "Safety Catch" Mechanism

The PNB group functions through a reductive trigger mechanism. The nitro (


) group is electron-withdrawing, stabilizing the phosphate ester bond against acid/base hydrolysis. Upon reduction to an aniline (

) derivative, the electronic character inverts. The electron-donating amino group facilitates a 1,6-elimination (fragmentation) under mild acidic conditions, expelling a quinone methide species and liberating the free phosphate.
Mechanism Diagram

The following diagram illustrates the transformation from the stable protected state to the active free phosphate.

PNB_Mechanism BNBP Bis(4-nitrobenzyl) Phosphate (Stable to TFA/Piperidine) Reduction Reduction Step (SnCl2 or Zn/AcOH) BNBP->Reduction Chemical Reduction Intermediate Bis(4-aminobenzyl) Phosphate (Electron Rich / Labile) Reduction->Intermediate -NO2 to -NH2 Elimination 1,6-Elimination (Spontaneous/Mild Acid) Intermediate->Elimination e- Donation Products Free Phosphopeptide + Quinone Methide Elimination->Products Fragmentation

Caption: The reductive cleavage pathway of the PNB protecting group. Stability is maintained until the nitro group is reduced to an amine.

Experimental Protocols

Reagent Preparation

Bis(4-nitrobenzyl) hydrogen phosphate (CAS: 645-15-8) is commercially available but often requires purification if stored for long periods, as it can hydrolyze to the mono-ester.

  • Purity Check: Dissolve in DMSO-d6 for

    
    -NMR. Look for the distinct AB quartet of the benzyl protons.
    
  • Handling: Store at -20°C. The compound is light-sensitive (slow photolysis); protect reaction vessels with foil.

Protocol A: On-Resin Global Phosphorylation

This method is used to phosphorylate a specific hydroxyl group (Tyr, Ser, or Thr) after the peptide chain has been assembled but before cleavage from the resin. This approach avoids the use of expensive pre-phosphorylated building blocks.

Reagents Required:

  • Resin: Peptidyl-resin with a free hydroxyl group (side chain deprotected selectively or orthogonal protection removed).

  • Phosphorylating Mix: BNBP (10 eq), DIC (Diisopropylcarbodiimide, 10 eq), 1-Methylimidazole (10 eq) in anhydrous DMF.

Step-by-Step Workflow:

  • Resin Preparation: Swell the resin (e.g., Wang or Rink Amide) in DCM for 20 mins, then wash with anhydrous DMF (3x).

  • Activation: In a separate vial, dissolve BNBP in minimum DMF. Add DIC and 1-Methylimidazole. Stir for 2 minutes to form the active phosphorimidazolidide species.

  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 4–12 hours .

    • Note: Phosphorylation of sterically hindered secondary alcohols (Thr/Ser) is slower than Tyrosine. Double coupling is recommended for Thr/Ser.

  • Washing: Drain and wash resin thoroughly with DMF (5x) and DCM (5x) to remove excess reagent and urea byproducts.

  • Validation: Perform a small-scale cleavage and check by HPLC/MS. The mass should correspond to Peptide + 340 Da (Mass of Bis-PNB phosphate group).

Protocol B: Reductive Deprotection (The "SnCl2 Method")

This is the critical step to remove the PNB groups while the peptide is still on the resin (or post-cleavage if using solution phase). The Tin(II) Chloride method is preferred for its compatibility with standard SPPS resins.

Reagents Required:

  • 
     (Tin(II) chloride dihydrate).
    
  • Thiophenol (Scavenger for quinone methide).

  • Triethylamine (TEA).

  • Solvent: DMF/Dioxane (1:1).

Step-by-Step Workflow:

  • Preparation of Reducing Cocktail:

    • Prepare a 1M solution of

      
       in DMF.
      
    • Add Thiophenol (scavenger) to reach 1M concentration.

    • Caution: Thiophenol is noxious. Use a fume hood.

  • Reaction: Add the reducing cocktail to the phosphorylated resin.

  • Incubation: Shake at room temperature for 2 x 60 minutes . (Fresh reagent for the second hour ensures complete reduction).

  • Acidolysis (Fragmentation): Wash resin with DMF. Treat resin with 10% acetic acid in DMF for 30 minutes. This mild acid step drives the 1,6-elimination of the amino-benzyl intermediate.

  • Final Wash: Wash extensively with DMF, MeOH, and DCM. The resin now contains the free phosphopeptide (or mono-ester if incomplete, but usually yields free phosphate).

  • Final Cleavage: Proceed with standard TFA cleavage cocktails (e.g., TFA/TIS/H2O 95:2.5:2.5).

Data Summary & Compatibility Table

ParameterCondition / ValueNotes
Solubility DMF, DMSO, NMPPoor solubility in DCM/Ether.
Coupling Reagents DIC/1-MeIm, PyBOP/DIEACarbodiimide + Imidazole is most efficient for phosphates.
Stability (Protected) TFA (100%), Piperidine (20%)Completely stable to standard Fmoc/Boc cycles.
Deprotection

,

,

Reductive conditions required.
Scavengers Thiophenol, CresolEssential to trap the reactive quinone methide byproduct.

Troubleshooting & Optimization

Incomplete Phosphorylation
  • Symptom: High abundance of non-phosphorylated peptide in MS.

  • Root Cause: Steric hindrance or wet solvents.

  • Solution: Dry resin under high vacuum for 2 hours before coupling. Switch to a more potent activator like MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) in Pyridine if DIC fails.

"Yellow Resin" Phenomenon
  • Symptom: Resin turns bright yellow/orange during deprotection.

  • Root Cause: Formation of polymeric quinone methide species or azo compounds.

  • Solution: This is a visual indicator of reduction. Ensure thorough washing with DMF and MeOH. A final wash with a benzene sulfinic acid solution can help solubilize and remove these chromophores.

Beta-Elimination (Ser/Thr)
  • Symptom: Loss of phosphate and formation of dehydro-alanine (mass -98 Da).

  • Root Cause: Harsh base treatment during Fmoc removal after phosphorylation.

  • Solution: If phosphorylating on-resin, do it as the final step before cleavage to minimize exposure to piperidine.

References

  • Solid-Phase Synthesis of Phosphopeptides.Methods in Enzymology.

    • Source:

    • Context: Foundational methodologies for introducing phosph
  • p-Nitrobenzyl side-chain protection for solid-phase synthesis.Journal of Peptide Science.

    • Source:

    • Context: Describes the SnCl2 deprotection protocol and stability d
  • Bis(4-nitrophenyl)

    • Source:

    • Context: Physical properties and solubility data for the reagent.[1]

  • Photoremovable Protecting Groups in Chemistry and Biology.Chemical Reviews.

    • Source:

    • Context: Discusses the mechanistic details of nitrobenzyl group cleavage and photolysis (alternative deprotection p

Sources

Application Note: Preparation and Utilization of Bis(4-nitrobenzyl) Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Distinction

Bis(4-nitrobenzyl) hydrogen phosphate (CAS: 14390-40-0) is a specialized organophosphate reagent used primarily as a substrate in kinetic studies of phosphodiesterases (PDEs) and as a probe for specific enzymatic active sites.

CRITICAL ALERT: This compound is frequently confused with Bis(4-nitrophenyl) phosphate (BNPP) (CAS: 645-15-8).

  • BNPP (Phenyl ester): Hydrolyzes to release p-nitrophenol (intense yellow color,

    
     405 nm).
    
  • Bis(4-nitrobenzyl) phosphate (Benzyl ester): Hydrolyzes to release 4-nitrobenzyl alcohol. This product is NOT intensely colored in the visible spectrum.

Implication: You cannot use the standard 405 nm colorimetric assay protocol for this compound. This guide details the specific preparation and UV/Phosphate-based detection methods required for Bis(4-nitrobenzyl) hydrogen phosphate.

Material Specifications

PropertySpecification
Compound Name Bis(4-nitrobenzyl) hydrogen phosphate
CAS Number 14390-40-0
Molecular Formula

Molecular Weight ~368.24 g/mol
Appearance Yellow to tan solid
Solubility Soluble in DMSO, DMF; Sparingly soluble in water
Stability Moisture sensitive; Hydrolysis-prone at extreme pH
Storage -20°C, Desiccated, Protected from light

Pre-Formulation Analysis

Solubility & Solvent Selection

Unlike the sodium salt of BNPP, the free acid form of Bis(4-nitrobenzyl) phosphate is hydrophobic due to the benzyl groups.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent for stock solutions (up to 50 mM).

  • Secondary Solvent: Dimethylformamide (DMF) is an acceptable alternative but may be incompatible with certain downstream enzymatic assays.

  • Aqueous Buffer: The compound will precipitate in aqueous buffers if the organic co-solvent concentration is too low or if the stock concentration is too high. Maintain a final DMSO concentration of 1–5% in the working assay.

Detection Strategy

Since the hydrolysis product (4-nitrobenzyl alcohol) does not yield a yellow color, two detection methods are validated:

  • UV Spectrophotometry: Monitor the formation of 4-nitrobenzyl alcohol at 285 nm .

  • Phosphate Release Assay: Use a Malachite Green reagent to detect the inorganic phosphate released if the enzyme cleaves the second ester bond or if a coupled phosphatase is used.

Protocol: Stock Solution Preparation

Objective: Prepare a 50 mM Stock Solution (1 mL).

Reagents & Equipment[1][2]
  • Bis(4-nitrobenzyl) hydrogen phosphate (Solid)[1][2]

  • Anhydrous DMSO (Grade: Cell Culture/Molecular Biology, >99.9%)

  • Vortex mixer

  • Amber microcentrifuge tubes (1.5 mL)

Step-by-Step Procedure
  • Weighing: Accurately weigh 18.4 mg of Bis(4-nitrobenzyl) hydrogen phosphate.

    • Note: Perform this quickly to minimize moisture absorption.

  • Solubilization: Transfer the solid to an amber tube. Add 1.0 mL of Anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Visual Check: The solution should be clear and yellow.[3] If particulates remain, sonicate in a water bath for 2 minutes at room temperature.

  • Aliquot & Storage: Dispense into 50 µL aliquots to avoid freeze-thaw cycles. Store at -20°C .

    • Shelf Life: Stable for 3–6 months if kept dry.

Protocol: Working Solution & Assay Setup

Objective: Prepare a 1 mM Working Solution for Enzymatic Assay.

Reagents
  • 50 mM Stock Solution (from Step 4)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5 or 8.0, containing 2 mM

    
    )
    
Procedure
  • Thaw: Thaw one aliquot of the 50 mM stock at room temperature. Vortex to ensure homogeneity.

  • Dilution (Dropwise Method):

    • Place 980 µL of Assay Buffer into a cuvette or tube.

    • While vortexing gently (or stirring), slowly add 20 µL of the 50 mM Stock Solution.

    • Critical: Do not add buffer to the stock; always add stock to the buffer to prevent transient high-concentration precipitation.

  • Final Composition: 1 mM Substrate in Buffer with 2% DMSO.

  • Blanking: Prepare a "No Enzyme" blank containing the same buffer/DMSO ratio to subtract background absorbance.

Experimental Workflow Visualization

PreparationProtocol Solid Solid Reagent (CAS 14390-40-0) Weigh Weigh 18.4 mg Solid->Weigh Dissolve Dissolve in 1 mL DMSO Weigh->Dissolve Anhydrous Stock 50 mM Stock (Amber Tube) Dissolve->Stock Vortex/Sonicate Dilute Dilute 1:50 into Assay Buffer Stock->Dilute Dropwise Addn Working 1 mM Working Soln (2% DMSO) Dilute->Working Avoid Precip. Assay Enzymatic Assay (UV @ 285nm) Working->Assay

Figure 1: Step-by-step workflow for converting solid Bis(4-nitrobenzyl) hydrogen phosphate into a stable assay-ready solution.

Detection Mechanics & Data Analysis

Mechanism of Action

The phosphodiesterase enzyme cleaves the phosphodiester bond, releasing 4-nitrobenzyl alcohol.

HydrolysisMechanism Substrate Bis(4-nitrobenzyl) Phosphate Complex Enzyme-Substrate Complex Substrate->Complex + Enzyme Enzyme Phosphodiesterase (PDE) Product1 4-Nitrobenzyl Alcohol Complex->Product1 Hydrolysis Product2 4-Nitrobenzyl Phosphate Complex->Product2 Release Detection Detection Signal (UV Increase) Product1->Detection Absorbance @ 285 nm

Figure 2: Enzymatic hydrolysis pathway. Note that detection relies on the alcohol product's UV signature, not a visible color change.

Validated Detection Methods
Method A: UV Continuous Monitoring (Standard)
  • Wavelength: 285 nm[4]

  • Pathlength: 1 cm (Quartz cuvette required)

  • Extinction Coefficient: The

    
     between substrate and product at 285 nm is smaller than the p-nitrophenol shift.
    
  • Protocol:

    • Zero spectrophotometer with the "No Enzyme" blank.

    • Add enzyme to Working Solution.

    • Monitor

      
      .[4]
      
    • Caution: Protein (Trp/Tyr) and nucleic acids absorb heavily at 280 nm. Ensure enzyme concentration is low enough to not saturate the detector.

Method B: Endpoint Phosphate Assay (High Sensitivity)

If UV interference is high, use a Malachite Green Phosphate Assay .

  • Incubate Enzyme + Substrate for fixed time (e.g., 30 min).

  • Add Malachite Green Reagent (stops reaction and complexes with free Pi).

  • Measure Absorbance at 620–650 nm .

  • Requirement: This only works if the PDE (or a helper phosphatase) releases inorganic phosphate (

    
    ).
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation upon dilution Stock added too fast or DMSO % too low.Add stock dropwise to vortexing buffer. Increase DMSO to 5%.
High Background Absorbance Spontaneous hydrolysis or impure DMSO.Use fresh anhydrous DMSO. Check buffer pH (avoid > pH 9.0).[5]
No Signal Change Wrong wavelength or enzyme inactivity.Ensure measurement is at 285 nm (UV), NOT 405 nm. Verify enzyme with a control substrate (e.g., BNPP).
Signal Saturation High protein concentration.Dilute enzyme. Switch to Phosphate Release Assay (Method B).

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for 4-Nitrobenzyl alcohol (Hydrolysis Product). National Center for Biotechnology Information (2025). Link

    • Bis(4-nitrophenyl) phosphate vs Bis(4-nitrobenzyl) phosphate distinction. Sigma-Aldrich Product Specification (BNPP CAS 645-15-8). Link

  • Detection Methodologies

    • UV Spectra of Nitrobenzyl Derivatives. ResearchGate (2025). "UV–vis spectra of 4-nitrobenzyl alcohol." Link

    • Phosphodiesterase Assay Protocols. BenchChem Technical Guide (2025). "4-Nitrophenyl Phosphate (pNPP): A Comprehensive Technical Guide." Link

  • Hydrolysis Mechanisms

    • Catalytic Hydrolysis of Phosphate Diesters. Royal Society of Chemistry (2014). "Photo-enhanced hydrolysis of bis(4-nitrophenyl) phosphate." Link

Sources

Application Note: Quantitative Monitoring of Phosphorylation by ³¹P NMR Using a Bis(4-nitrobenzyl) Hydrogen Phosphate Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Phosphorylation and the Need for Robust Analytical Tools

Protein and substrate phosphorylation, a fundamental post-translational modification orchestrated by kinases, is a cornerstone of cellular signaling, regulating nearly every aspect of cell life. Consequently, kinases have become one of the most important classes of drug targets. Developing and optimizing kinase inhibitors requires analytical methods that are precise, reproducible, and offer deep mechanistic insight.

Traditional methods for monitoring kinase activity, such as radioactive assays or antibody-based techniques (e.g., ELISA), often rely on labels, indirect measurements, or endpoint reads. These approaches can introduce artifacts and may not capture the complete kinetic profile of a reaction.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy emerges as a powerful, non-invasive analytical technique to overcome these limitations.[1][2] By directly observing the phosphorus nucleus, which is central to the phosphorylation event, ³¹P NMR allows for the simultaneous, real-time, and label-free monitoring of all phosphorus-containing species in a reaction mixture. This includes the adenosine triphosphate (ATP) substrate, the adenosine diphosphate (ADP) product, the phosphorylated substrate, and inorganic phosphate (Pi).[3]

This application note provides a comprehensive guide and detailed protocol for performing a quantitative ³¹P NMR-based kinase assay. We will detail the use of Bis(4-nitrobenzyl) hydrogen phosphate as an optimal internal standard, a critical component for ensuring the highest level of accuracy and trustworthiness in the quantification of enzymatic activity.

The Principle: Why ³¹P NMR is Uniquely Suited for Phosphorylation Assays

The utility of ³¹P NMR stems from the intrinsic properties of the phosphorus-31 isotope.[4]

  • 100% Natural Abundance: Unlike ¹³C, the NMR-active ³¹P isotope is 100% naturally abundant, providing excellent sensitivity without the need for isotopic enrichment.[4][5]

  • Spin ½ Nucleus: As a spin ½ nucleus, ³¹P yields sharp, well-resolved NMR signals, simplifying spectral interpretation.[4]

  • Wide Chemical Shift Range: The ³¹P nucleus exhibits a very wide chemical shift range (over 400 ppm), which minimizes signal overlap.[4][6] Each distinct chemical environment of a phosphorus atom—whether it's the terminal (γ), middle (β), or initial (α) phosphate of ATP, or part of a newly formed phosphoester on a product—gives rise to a unique signal at a predictable chemical shift (δ).[7][8]

This separation allows us to resolve and individually quantify each component of the kinase reaction, providing a complete mass-balance view of the entire process.

Causality in Experimental Design: The Role of the Internal Standard

While the relative intensities of NMR signals are informative, achieving true quantitative accuracy requires an internal standard.[5] The signal integral in an NMR spectrum is directly proportional to the molar concentration of the nuclei generating that signal.[5] An internal standard is a compound added to the sample at a precisely known concentration to serve as a reference against which all other signals can be calibrated.

Bis(4-nitrobenzyl) hydrogen phosphate is an exemplary internal standard for aqueous phosphorylation assays for several key reasons:

  • Chemical Inertness: It does not participate in or interfere with the enzymatic reaction.

  • Spectral Resolution: Its aromatic nitrobenzyl groups shift its ³¹P signal to a unique, uncongested region of the spectrum (typically δ -5 to -10 ppm), distinct from the common biological phosphates, ensuring no signal overlap.

  • Signal Simplicity: It produces a single, sharp peak, which is ideal for accurate integration.

  • Solubility and Stability: It is soluble and stable in typical aqueous kinase assay buffers.

By referencing the changing integrals of ATP, ADP, and the phosphorylated product to the constant integral of the Bis(4-nitrobenzyl) hydrogen phosphate standard, we can calculate their absolute concentrations at any point during the reaction.

Experimental Workflow and Protocols

This section provides a self-validating, step-by-step protocol for monitoring the phosphorylation of a peptide substrate by a protein kinase.

Visualizing the Workflow

The overall experimental process can be visualized as a logical sequence from preparation to final data analysis.

G cluster_prep 1. Preparation cluster_acq 2. NMR Acquisition cluster_analysis 3. Data Analysis reagents Prepare Stock Solutions (Buffer, ATP, Peptide, Kinase, Standard) nmr_tube Assemble Reaction Mixture in NMR Tube reagents->nmr_tube spectrometer Place Sample in Spectrometer at 25°C nmr_tube->spectrometer acquire Acquire Time-Course Data (e.g., every 15 min) spectrometer->acquire processing Process FIDs (FT, Phase, Baseline) acquire->processing integration Identify & Integrate Peaks (Substrates, Products, Standard) processing->integration quant Calculate Concentrations & Generate Kinetic Curves integration->quant

Caption: Experimental workflow for quantitative ³¹P NMR kinase assay.

PART A: Materials and Reagent Preparation
  • Instrumentation: NMR Spectrometer (≥ 400 MHz) equipped with a broadband probe.

  • Consumables: High-precision 5 mm NMR tubes.

  • Reagents:

    • Protein Kinase (e.g., PKA, SRC, etc.)

    • Peptide Substrate (with a phosphorylatable Ser, Thr, or Tyr residue)

    • Adenosine 5'-triphosphate (ATP), disodium salt

    • Bis(4-nitrobenzyl) hydrogen phosphate (Internal Standard)

    • Deuterium Oxide (D₂O, 99.9%)

    • Buffer components (e.g., HEPES, Tris-HCl)

    • Magnesium Chloride (MgCl₂)

    • Dithiothreitol (DTT) or other reducing agent

    • EDTA (for quenching the reaction, if desired)

Protocol for Stock Solutions:

  • Kinase Buffer (5X): Prepare a 5X concentrated buffer solution. Example: 250 mM HEPES, pH 7.5, 500 mM NaCl, 5 mM DTT. Filter and store at -20°C. The pH of phosphate-containing species' signals is highly sensitive; maintaining a stable, well-buffered pH is critical for reproducible chemical shifts.[9][10]

  • ATP Stock (100 mM): Dissolve ATP in D₂O-based kinase buffer (1X) to a final concentration of 100 mM. Adjust pH to ~7.5 if necessary. Store in small aliquots at -80°C.

  • Peptide Substrate Stock (20 mM): Dissolve the lyophilized peptide in D₂O to a final concentration of 20 mM. Store at -80°C.

  • MgCl₂ Stock (500 mM): Dissolve MgCl₂ in D₂O. Store at room temperature.

  • Internal Standard Stock (10 mM): Accurately weigh and dissolve Bis(4-nitrobenzyl) hydrogen phosphate in D₂O (gentle heating or sonication may be required) to a final concentration of exactly 10 mM. This solution is the basis for all quantification; precision is paramount. Store at 4°C.

PART B: NMR Sample Preparation (500 µL Final Volume)

This protocol is designed to assemble a reaction directly within the NMR tube for immediate monitoring.

  • To a clean microcentrifuge tube, add the following in order:

    • 275 µL D₂O (adjust volume as needed to reach 500 µL total)

    • 100 µL 5X Kinase Buffer

    • 50 µL 20 mM Peptide Substrate (Final: 2 mM)

    • 10 µL 500 mM MgCl₂ (Final: 10 mM)

    • 25 µL 10 mM Internal Standard (Final: 0.5 mM)

    • 20 µL 100 mM ATP (Final: 4 mM)

  • Mix gently by pipetting. Transfer the 480 µL mixture to a 5 mm NMR tube.

  • Equilibrate: Place the NMR tube in the spectrometer and allow it to thermally equilibrate for 5-10 minutes at the desired temperature (e.g., 25°C).

  • Acquire a "Time Zero" Spectrum (t=0): Acquire a spectrum before adding the enzyme to get a baseline reading of the starting materials.

  • Initiate the Reaction: Carefully remove the NMR tube. Add 20 µL of a concentrated kinase stock solution (e.g., 50 µM, for a final concentration of 2 µM). Mix by inverting the capped tube 2-3 times.

  • Start Acquisition: Immediately re-insert the tube into the spectrometer and begin the time-course acquisition.

PART C: ³¹P NMR Data Acquisition

Quantitative accuracy depends critically on the acquisition parameters. The goal is to ensure full relaxation of all phosphorus nuclei between scans to prevent signal intensity distortions.

ParameterRecommended ValueRationale & Causality
Spectrometer Frequency ≥ 400 MHz for ¹HHigher field strength provides better signal-to-noise and spectral dispersion.
Temperature 25°C or 30°CMust be stable and consistent throughout the experiment for kinetic accuracy.
Pulse Program zgig (or equivalent)Inverse-gated decoupling. The proton decoupler is on only during signal acquisition, not during the relaxation delay. This suppresses the Nuclear Overhauser Effect (NOE), which can otherwise non-uniformly enhance signals, leading to inaccurate integration.[6]
Pulse Angle (p1) 30-45 degreesA flip angle less than 90° allows for a shorter relaxation delay while still ensuring full relaxation, increasing the number of scans possible in a given time.
Relaxation Delay (d1) ≥ 5 x T₁ (longest)CRITICAL: The delay must be at least five times the longitudinal relaxation time (T₁) of the slowest relaxing nucleus (often the internal standard or the α-phosphate of ATP). A typical safe value is 20-30 seconds. This ensures all signals return to equilibrium, making their integrals directly proportional to concentration.[11]
Acquisition Time (aq) ~1.5 - 2.0 sSufficient to resolve sharp peaks.
Number of Scans (ns) 64 - 256Depends on concentration and spectrometer sensitivity. This is a trade-off with time resolution. More scans improve signal-to-noise but lengthen each time point measurement.
Spectral Width (sw) ~100 ppmCentered around -5 ppm to cover the expected range from phosphonates (+20 ppm) to γ-ATP (-22 ppm).

Data Processing and Quantitative Analysis

Spectral Processing
  • Fourier Transform: Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum.

  • Referencing: Reference the spectrum to the known chemical shift of the internal standard or an external reference like 85% H₃PO₄ (0 ppm).

Peak Identification and Interpretation

The spectrum will evolve over time. The key is to correctly identify each peak based on its characteristic chemical shift and multiplicity (coupling to other ³¹P nuclei).

Phosphorus SpeciesTypical Chemical Shift (δ, ppm) at pH ~7.5Multiplicity
Bis(4-nitrobenzyl) HP (Std) ~ -6.5Singlet (s)
Phosphorylated Product +5 to -2Singlet (s)
Inorganic Phosphate (Pi) ~ +2.5Singlet (s)
γ-ATP ~ -5.0Triplet (t)
α-ATP ~ -10.2Doublet (d)
β-ATP ~ -20.7Triplet (t)
α-ADP ~ -9.8Doublet (d)
β-ADP ~ -5.5Doublet (d)

Note: Chemical shifts are sensitive to pH, temperature, and cation concentration. The values above are typical but should be confirmed with standards under your specific experimental conditions.[12]

Visualizing Spectral Changes

The following diagram illustrates the expected changes in a ³¹P NMR spectrum during a kinase reaction.

G cluster_0 Conceptual ³¹P NMR Spectrum (Time Evolution) axis <                                         Chemical Shift (δ, ppm)                                         > ticks < +5         0         -5        -10        -15        -20 > axis->ticks t0_label t = 0 t0_prod Product (0%) t0_std Standard t0_gamma_atp γ-ATP t0_alpha_atp α-ATP/ADP t0_beta_atp β-ATP t1_label t = final t1_prod Product (100%) t1_std Standard t1_beta_adp β-ADP t1_alpha_atp α-ATP/ADP t1_beta_atp β-ATP (0%)

Caption: Conversion of ATP to ADP and product as seen by ³¹P NMR.

Quantitative Calculation

The concentration of any phosphorus-containing species 'X' at a given time 't' can be calculated using the following ratiometric formula:

[X]t = ( Iₓ / IₛₜᏧ ) * [Std]₀

Where:

  • [X]t is the concentration of species X at time t.

  • Iₓ is the integral of the peak for species X.

  • IₛₜᏧ is the integral of the peak for the internal standard.

  • [Std]₀ is the initial, known concentration of the internal standard.

By plotting the concentration of the phosphorylated product versus time, a progress curve can be generated, from which the initial reaction velocity (V₀) can be determined.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Signal-to-Noise Insufficient scans, low sample concentration, unstable temperature.Increase the number of scans per time point. Increase the initial concentration of reactants if possible. Ensure spectrometer temperature is stable.
Broad Peaks High solution viscosity, protein aggregation, incorrect shimming.Check sample for precipitation. Optimize buffer conditions. Carefully re-shim the magnet before starting the time course.
Drifting Chemical Shifts pH is changing during the reaction.Increase the buffering capacity of the reaction solution (e.g., use 100 mM HEPES instead of 50 mM).
Inaccurate Integration Incorrect relaxation delay (d1), NOE effects, poor baseline correction.Measure the T₁ of all species and set d1 to >5x the longest T₁. Use an inverse-gated decoupling pulse program. Re-process spectra with careful baseline correction.

Conclusion

Quantitative ³¹P NMR spectroscopy, anchored by a reliable internal standard like Bis(4-nitrobenzyl) hydrogen phosphate, offers an unparalleled method for monitoring phosphorylation events. It is a direct, label-free, and non-invasive technique that provides a complete quantitative picture of all reactants and products simultaneously. This approach empowers researchers in basic science and drug development with high-quality, trustworthy kinetic data, enabling deeper mechanistic insights and accelerating the discovery of novel kinase modulators.

References

  • Slideshare. (n.d.). 31-P NMR SPECTROSCOPY. Retrieved from [Link]

  • Yoshikawa, Y., et al. (2007). Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. Inorganic Chemistry, 46(18), 7465–7470. Available at: [Link]

  • Alkhuder, O., Kostin, M. A., & Tolstoy, P. M. (2026). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. Physical Chemistry Chemical Physics, 28, 538. Available at: [Link]

  • Meyer, R. A., Kushmerick, M. J., & Brown, T. R. (1982). Application of 31P-NMR spectroscopy to the study of striated muscle metabolism. American Journal of Physiology-Cell Physiology, 242(1), C1-C11. Available at: [Link]

  • Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance. Retrieved from [Link]

  • ResearchGate. (n.d.). 31P NMR chemical shift ranges (on the ppm scale) and chemical structures of common P functional groups observed in natural samples. Retrieved from [Link]

  • Turner, G. L., et al. (1986). Structure and Cation Effects on Phosphorus-31 NMR Chemical Shifts and Chemical-Shift Anisotropies of Orthophosphates. Journal of Magnetic Resonance, 67(3), 544-550. Available at: [Link]

  • MDPI. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved from [Link]

  • Pantoja-Uceda, D., & Laurents, D. V. (2025). In Sample pH Measurement by 31P Phosphate NMR. ChemRxiv. Available at: [Link]

  • University of Ottawa. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

  • NPTEL IIT Bombay. (2024, February 2). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Monitoring of phosphatase and kinase activity using 31P NMR. Retrieved from [Link]

  • ACS Publications. (2024, June 29). Quantitative 31P NMR Spectroscopy Platform Method for the Assay of Oligonucleotides. Retrieved from [Link]

  • ISMAR. (n.d.). 31P NMR Studies of Enzymatic Reactions. Retrieved from [Link]

  • Reddit. (2023, February 1). How to do internal standard for 31P NMR?. Retrieved from [Link]

  • Gao, X., et al. (2023). Monitoring of phosphatase and kinase activity using 31P NMR spectroscopy. Analytical Methods, 15(37), 4734-4739. Available at: [Link]

  • Kovacs, T., et al. (2016). Methylphosphonic acid as a 31P-NMR standard for the quantitative determination of phosphorus in carbonated beverages. Analytical Methods, 8(3), 549-554. Available at: [Link]

  • Bel-Habaib, I., et al. (2025). The 31P Spectral Modulus (PSM) as an Assay of Metabolic Status. Metabolites, 15(2), 193. Available at: [Link]

Sources

Troubleshooting & Optimization

How to improve solubility of Bis(4-nitrobenzyl) hydrogen phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Bis(4-nitrobenzyl) hydrogen phosphate (BNPP). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for solubility challenges encountered during experimental work. Our goal is to equip you with the scientific understanding and practical techniques to handle this compound effectively.

Understanding the Challenge: The 'Why' Behind Solubility Issues

Bis(4-nitrobenzyl) hydrogen phosphate is a widely used chromogenic substrate for various phosphodiesterases. Its molecular structure, characterized by two nitrophenyl groups, lends it a significant degree of hydrophobicity, while the central phosphate group provides a potential site for ionization and interaction with aqueous media. The poor solubility of BNPP in neutral aqueous solutions is a primary hurdle in its application. The key to enhancing its solubility lies in understanding and manipulating its chemical properties, particularly the acidic proton on the phosphate group.

Frequently Asked Questions (FAQs)

Here we address the most common solubility questions we receive from researchers.

Q1: What are the general solubility characteristics of Bis(4-nitrobenzyl) hydrogen phosphate?

A1: Bis(4-nitrobenzyl) hydrogen phosphate is a crystalline solid that is generally poorly soluble in water. It exhibits slight solubility in organic solvents such as Dimethyl Sulfoxide (DMSO), isopropanol, and methanol[1][2]. For practical use in enzymatic assays, it is typically dissolved in an alkaline buffer to form the more soluble salt.

Q2: I am having trouble dissolving BNPP in my neutral pH buffer for an enzyme assay. What am I doing wrong?

A2: It is a common challenge to dissolve BNPP in neutral aqueous buffers due to its acidic nature. The hydrogen phosphate group has a pKa that necessitates a basic environment to deprotonate, forming a more soluble anionic species. Attempting to dissolve it directly in a neutral buffer will likely result in a suspension rather than a true solution.

Q3: Can I use organic solvents to dissolve BNPP for my aqueous-based assay?

A3: While BNPP has some solubility in organic solvents like DMSO, introducing these solvents into an aqueous enzyme assay must be done with caution. Organic solvents can denature enzymes and interfere with the assay results. If an organic solvent is necessary, it should be used to prepare a concentrated stock solution that is then diluted into the final aqueous assay buffer, ensuring the final concentration of the organic solvent is low enough not to affect enzyme activity (typically <1%). One supplier suggests a solubility of up to 100 mg/mL in DMSO with the aid of sonication[3].

Q4: Is there a difference in solubility between Bis(4-nitrobenzyl) hydrogen phosphate and its salt form?

A4: Yes, there is a significant difference. The salt form, such as the sodium salt of the related compound bis(p-nitrophenyl) phosphate, is considerably more soluble in water (e.g., 20 mg/mL) than the free acid form. If you are consistently facing solubility issues, using the salt form of the compound, if available, is a recommended alternative.

Q5: How should I store my Bis(4-nitrobenzyl) hydrogen phosphate, and does storage affect its solubility?

A5: It is recommended to store the solid compound in a dry, sealed container at room temperature[1][2]. For long-term storage, especially once in solution, it is best to store at -20°C. Improper storage, such as exposure to moisture, can lead to hydrolysis or degradation, which may affect its solubility and performance in assays.

Troubleshooting Guide: Step-by-Step Dissolution Protocols

This section provides detailed protocols to overcome common solubility challenges.

Issue 1: Precipitate forms when adding BNPP to an aqueous buffer.

Cause: The pH of the buffer is not sufficiently high to deprotonate the phosphate group, leading to the precipitation of the less soluble free acid form.

Solution: Alkaline Buffer Dissolution Protocol

This protocol is based on established methods for the related and widely used substrate, p-nitrophenyl phosphate (pNPP), which shares a similar requirement for alkaline conditions for enhanced solubility[4][5].

Step-by-Step Protocol:

  • Prepare an Alkaline Buffer: Choose a buffer system with a pH in the range of 9.5-10.4. Common choices include:

    • 100 mM Tris-HCl, pH 9.5, containing 100 mM NaCl and 5 mM MgCl₂[6].

    • 100 mM Glycine buffer, pH 10.4, containing 1 mM MgCl₂ and 1 mM ZnCl₂[4].

  • Weigh the BNPP: Accurately weigh the required amount of Bis(4-nitrobenzyl) hydrogen phosphate powder.

  • Dissolution: Gradually add the BNPP powder to the alkaline buffer while stirring continuously. Gentle warming (to no more than 37°C) can be applied to aid dissolution, but avoid boiling as it may cause degradation[7].

  • Sonication (Optional): If the compound does not fully dissolve with stirring, sonication can be an effective method to break down aggregates and enhance solubility[3]. Use a bath sonicator for several minutes until the solution is clear.

  • Final Concentration: Adjust the final volume with the alkaline buffer to achieve the desired working concentration, typically around 1 mg/mL for standard enzyme assays[4][6].

  • Pre-Assay Check: Before adding to your experimental setup, visually inspect the solution to ensure it is free of any particulate matter.

Issue 2: Need to prepare a concentrated stock solution.

Cause: For some experimental designs, a concentrated stock solution is required for serial dilutions. The limited aqueous solubility of BNPP makes this challenging.

Solution: Organic Solvent Stock Preparation Protocol

This method is suitable when a small volume of a concentrated stock can be added to a much larger volume of aqueous assay buffer, minimizing the final concentration of the organic solvent.

Step-by-Step Protocol:

  • Select a Solvent: High-purity, anhydrous DMSO is a good first choice. Based on supplier data, a high concentration is achievable[3].

  • Weigh the BNPP: Accurately weigh the desired amount of Bis(4-nitrobenzyl) hydrogen phosphate.

  • Dissolution: Add the BNPP to the DMSO. Use a vortex mixer to facilitate dissolution. If necessary, gentle warming and sonication can be applied.

  • Storage: Store the concentrated stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the container is tightly sealed to prevent moisture absorption by the DMSO.

  • Application: When preparing your assay, dilute the stock solution into the final assay buffer. Always perform a solvent tolerance control to ensure the final concentration of the organic solvent does not impact your experimental results.

Data Summary: Solubility at a Glance

The following table summarizes the known solubility information for Bis(4-nitrobenzyl) hydrogen phosphate and its related compounds.

CompoundSolventSolubilitySource
Bis(4-nitrobenzyl) hydrogen phosphate DMSO100 mg/mL (with sonication)[3]
IsopropanolSlightly Soluble[1][2]
MethanolSlightly Soluble[1][2]
bis(p-nitrophenyl) phosphate sodium salt Water20 mg/mL
4-Nitrophenyl phenylphosphonate DMSO~14 mg/mL[8]
Dimethyl formamide (DMF)~30 mg/mL[8]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[8]

Visualizing the Workflow: Dissolution Strategies

To further clarify the decision-making process for dissolving Bis(4-nitrobenzyl) hydrogen phosphate, the following workflow diagram is provided.

G start Start: Need to dissolve BNPP assay_type Is the final solution aqueous? start->assay_type conc_needed Is a high stock concentration required? assay_type->conc_needed Yes end_fail Consider alternative substrate or salt form assay_type->end_fail No (Pure Organic) alkaline_protocol Follow Alkaline Buffer Dissolution Protocol conc_needed->alkaline_protocol No organic_protocol Follow Organic Solvent Stock Preparation Protocol conc_needed->organic_protocol Yes end_success Successfully Dissolved BNPP alkaline_protocol->end_success organic_protocol->end_success

Caption: Decision workflow for selecting the appropriate dissolution protocol for Bis(4-nitrobenzyl) hydrogen phosphate.

Mechanism of pH-Dependent Solubility

The following diagram illustrates the chemical principle behind the enhanced solubility of Bis(4-nitrobenzyl) hydrogen phosphate in alkaline conditions.

G cluster_0 Low pH (Neutral/Acidic) cluster_1 High pH (Alkaline) BNPP_acid Bis(4-nitrobenzyl) hydrogen phosphate (Poorly Soluble) BNPP_salt Bis(4-nitrobenzyl) phosphate anion (More Soluble) BNPP_acid->BNPP_salt + OH⁻ BNPP_salt->BNPP_acid + H⁺ H_plus H₂O

Caption: Equilibrium demonstrating the deprotonation of BNPP at high pH to form a more soluble anion.

References

  • 4-Nitrophenyl Phosphate (pNPP): A Comprehensive Technical Guide for Researchers and Drug Development Professionals - Benchchem. (URL: Not available)
  • para-Nitrophenylphosphate - Wikipedia. (URL: [Link])

  • Buy Methanol at best prices in India | Nexizo.ai. (URL: Not available)
  • Bis(p-nitrophenyl) phosphate | C12H9N2O8P | CID 255 - PubChem. (URL: [Link])

  • Protocol for enzyme assays - The Royal Society of Chemistry. (URL: [Link])

  • pNPP Tablets & Powder - Interchim. (URL: [Link])

  • SOP: Enzyme assays (pNP) - Soils Lab. (URL: [Link])

  • Effects of pH, temperature, and aqueous organic material on the dissolution kinetics of meta-autunite minerals, (Na, Ca)2-1[(UO2)(PO4)] 2·3H2O - ResearchGate. (URL: [Link])

  • Solubility curves of phosphate solutions. a) The solubility of... - ResearchGate. (URL: [Link])

  • Supporting Information - The Royal Society of Chemistry. (URL: [Link])

  • Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. (URL: [Link])

  • Solubility product of the thorium phosphate hydrogen-phosphate hydrate (Th2(PO4)2(HPO4)⋅H2O, TPHPH) | Request PDF - ResearchGate. (URL: [Link])

  • AP132 Document Type Analytical Procedure Issue 04 Document Title Peroxidase (Pyrogallol Procedure) Page 1 of 4 - BBI Solutions. (URL: [Link])

  • Phytochemicals Possess Selective Chemopreventive Mechanisms That Safeguard Human Cells from Oxidative Toxicity - MDPI. (URL: [Link])

  • Bis(4-nitrophenyl) hydrogen phosphate, CAS No. 645-15-8 - iChemical. (URL: [Link])

  • Solubility measurement and molecular simulation of 1,1′-binaphthyl-2,2′-diyl hydrogenphosphate racemate and enantiomers in organic solvents with and without reverse micelles | Request PDF - ResearchGate. (URL: [Link])

  • Switching nitrofurantoin polymorphic outcome in solvent mediated phase transformation and crystallization using solvent and additives - ChemRxiv. (URL: [Link])

  • Influence of pH on a secondary effect of phosphate reaction: the decrease in sorption of newly added phosphate - ResearchGate. (URL: [Link])

Sources

Technical Support Center: Stabilizing Bis(4-nitrobenzyl) Hydrogen Phosphate in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for Bis(4-nitrobenzyl) hydrogen phosphate (BNBP). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing its degradation in solution. Here, we combine in-depth scientific principles with practical, field-tested protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Bis(4-nitrobenzyl) hydrogen phosphate and what are its common applications?

Bis(4-nitrobenzyl) hydrogen phosphate is a chemical compound often utilized in synthetic chemistry and pharmaceutical sciences. It can serve as a phosphorylating agent or as a protected form of a phosphate group that can be deprotected under specific conditions. Its nitrobenzyl groups make it sensitive to certain chemical and physical factors, which is critical to understand for its effective use.

Q2: What are the primary degradation pathways for BNBP in solution?

Based on its chemical structure, BNBP is susceptible to two main degradation pathways:

  • Hydrolysis: The phosphate ester bonds can be cleaved by water, a process that is often catalyzed by acidic or basic conditions. This results in the formation of 4-nitrobenzyl alcohol and phosphoric acid derivatives. The hydrolysis of similar aryl phosphates is well-documented and serves as a primary indicator of BNBP's stability.[1][2][3][4]

  • Photodegradation: The 4-nitrobenzyl groups are known to be photolabile, meaning they can decompose upon exposure to light, particularly UV radiation. This can lead to the cleavage of the benzyl-oxygen bond and the formation of various photoproducts.

Q3: My BNBP solution has turned yellow. What does this indicate?

A yellow coloration in your BNBP solution is a common indicator of degradation. This is often due to the formation of 4-nitrophenolate or related chromophoric species resulting from the hydrolysis of the phosphate ester bond, especially under neutral to alkaline conditions. The intensity of the color can be an initial qualitative clue about the extent of degradation.

Q4: How does pH affect the stability of BNBP in aqueous solutions?

The stability of phosphate esters like BNBP is highly dependent on the pH of the solution. Both acidic and basic conditions can accelerate hydrolysis, although the mechanism and rates can differ. For many aryl phosphates, there is a region of maximal stability, typically in the mid-pH range (around pH 4-6).[3] It is crucial to buffer your aqueous solutions to a pH that minimizes hydrolysis for your experimental timeframe.

Q5: Is it safe to store BNBP solutions at room temperature?

Storing BNBP solutions at room temperature is generally not recommended for extended periods, as this can accelerate both hydrolytic and potentially other degradation pathways. For optimal stability, solutions should be stored at refrigerated (2-8 °C) or frozen (-20 °C or below) temperatures.

Troubleshooting Guide

Issue 1: Loss of Potency or Unexpected Experimental Results
  • Symptom: You observe a decrease in the expected activity of your BNBP-containing solution over time, or your experimental results are inconsistent.

  • Probable Cause: This is a classic sign of BNBP degradation. The active concentration of the parent molecule has likely decreased due to hydrolysis or photodecomposition.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the solution has been stored at the recommended temperature and protected from light.

    • Analyze for Degradants: Use an appropriate analytical method, such as HPLC-UV, to quantify the amount of intact BNBP and check for the presence of degradation products like 4-nitrobenzyl alcohol.

    • Prepare Fresh Solutions: If degradation is confirmed, it is best to prepare fresh solutions of BNBP immediately before use. For aqueous applications, dissolving BNBP in an anhydrous organic solvent like DMSO first and then diluting it into the aqueous buffer can minimize initial hydrolysis.[5]

Issue 2: Appearance of Unidentified Peaks in Chromatogram
  • Symptom: When analyzing your BNBP solution by HPLC, you notice new peaks that were not present in the freshly prepared sample.

  • Probable Cause: These new peaks are likely degradation products. Their retention times will differ from the parent BNBP molecule.

  • Troubleshooting Steps:

    • Characterize the Degradants: If possible, use techniques like LC-MS to identify the mass of the unknown peaks and deduce their structures. Common degradants would include 4-nitrobenzyl alcohol and mono-(4-nitrobenzyl) hydrogen phosphate.

    • Perform a Forced Degradation Study: To confirm the identity of the degradation peaks, you can intentionally degrade a sample of BNBP under various stress conditions (acid, base, peroxide, heat, light) and compare the resulting chromatograms to your sample. This will help in understanding the degradation profile of your specific formulation.

Visualizing Degradation Pathways

The primary degradation routes for Bis(4-nitrobenzyl) hydrogen phosphate are hydrolysis and photolysis.

BNBP Bis(4-nitrobenzyl) hydrogen phosphate Hydrolysis_Products 4-Nitrobenzyl Alcohol + Mono(4-nitrobenzyl) hydrogen phosphate BNBP->Hydrolysis_Products H₂O (Acid/Base catalysis) Photolysis_Products 4-Nitrosobenzaldehyde derivatives + Other photoproducts BNBP->Photolysis_Products Light (UV)

Caption: Primary degradation pathways of BNBP.

Recommended Protocols

Protocol 1: Proper Handling and Storage of BNBP Solutions

This protocol is designed to maximize the shelf-life of your BNBP solutions and ensure experimental reproducibility.

Materials:

  • Bis(4-nitrobenzyl) hydrogen phosphate (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Appropriate aqueous buffer (e.g., phosphate or citrate buffer, pH adjusted to desired value)

  • Amber glass vials or vials wrapped in aluminum foil

  • Pipettes and other standard laboratory equipment

Procedure:

  • Stock Solution Preparation (in Organic Solvent):

    • Allow the solid BNBP to equilibrate to room temperature before opening the container to prevent moisture condensation.

    • Weigh the required amount of BNBP in a fume hood.

    • Dissolve the solid BNBP in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-50 mg/mL). Ensure the solid is completely dissolved. BNBP is generally soluble in organic solvents like DMSO and DMF.[5]

  • Storage of Stock Solution:

    • Dispense the stock solution into small-volume amber glass vials to minimize headspace and light exposure.

    • Store the stock solution at -20°C or colder for long-term storage. For short-term storage (up to a week), 2-8°C may be acceptable, but should be validated.

  • Preparation of Working Solutions (Aqueous):

    • Thaw the stock solution at room temperature.

    • Dilute the stock solution with the desired aqueous buffer to the final working concentration immediately before use.

    • Important: Do not store dilute aqueous solutions of BNBP for extended periods. It is recommended to prepare them fresh for each experiment. We do not recommend storing the aqueous solution for more than one day.[5]

  • Handling:

    • Always handle BNBP and its solutions in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Protocol 2: Forced Degradation Study for BNBP

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[6][7][8] The goal is to achieve 5-20% degradation of the active ingredient.[8][9]

Materials:

  • BNBP stock solution in a suitable solvent (e.g., acetonitrile or DMSO)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC system with a UV detector

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Control Sample: Prepare a solution of BNBP at the target concentration in the chosen solvent and analyze it immediately to get the initial (T=0) purity profile.

  • Acid Hydrolysis:

    • Mix the BNBP stock solution with 0.1 M HCl.

    • Incubate at 60°C for 24 hours. If no degradation is observed, use 1 M HCl.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and analyze by HPLC.

  • Base Hydrolysis:

    • Mix the BNBP stock solution with 0.1 M NaOH.

    • Keep at room temperature and monitor at frequent intervals (e.g., 30 mins, 1, 2, 4 hours) as base hydrolysis is often rapid.

    • Withdraw aliquots, neutralize with an equivalent amount of HCl, and analyze by HPLC.

  • Oxidative Degradation:

    • Mix the BNBP stock solution with 3% H₂O₂.

    • Keep at room temperature for 24 hours. If no degradation is seen, use 30% H₂O₂.

    • Analyze aliquots at specified time points by HPLC.

  • Thermal Degradation:

    • Place a solid sample of BNBP and a solution of BNBP in a 60°C oven.

    • Analyze after 24 and 48 hours.

  • Photolytic Degradation:

    • Expose a solution of BNBP to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze both samples by HPLC.

Data Analysis:

  • For each condition, calculate the percentage of BNBP degradation and the formation of any new peaks.

  • The chromatograms from the stressed samples will help in developing a stability-indicating HPLC method that can resolve the parent peak from all major degradation product peaks.

Protocol 3: HPLC Method for Stability Testing of BNBP

This is a general-purpose Reverse-Phase HPLC (RP-HPLC) method that can be used as a starting point for developing a stability-indicating method for BNBP.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 95% A / 5% B, ramp to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm (based on the nitroaromatic chromophore)
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose of stability testing.

Summary of Stability Recommendations

Parameter Recommendation Rationale
Solvent for Stock Anhydrous DMSO or DMFMinimizes premature hydrolysis.[5]
Aqueous Solutions Prepare fresh dailyBNBP has limited stability in aqueous buffers.[5]
pH of Aqueous Media Maintain at a slightly acidic to neutral pH (e.g., 4-7)Avoids accelerated acid or base-catalyzed hydrolysis.[3]
Storage Temperature -20°C or below for long-termSlows down the rate of chemical degradation.
Light Exposure Protect from light using amber vials or foilThe nitrobenzyl group is photolabile.

Decision Tree for Troubleshooting BNBP Degradation

Start Suspected BNBP Degradation (e.g., low activity, color change) Check_Storage Were storage recommendations followed? (Temp, Light, Fresh Prep) Start->Check_Storage Yes_Storage Yes Check_Storage->Yes_Storage Yes No_Storage No Check_Storage->No_Storage No Analyze_Sample Analyze sample by HPLC-UV Yes_Storage->Analyze_Sample Discard_Solution Discard solution and prepare fresh following proper storage protocol. No_Storage->Discard_Solution Degradation_Confirmed Is degradation confirmed? (>5% degradants) Analyze_Sample->Degradation_Confirmed Yes_Degradation Yes Degradation_Confirmed->Yes_Degradation Yes No_Degradation No Degradation_Confirmed->No_Degradation No Optimize_Conditions Optimize experimental conditions to improve stability (e.g., different buffer, lower temp). Yes_Degradation->Optimize_Conditions Investigate_Other Investigate other experimental factors (e.g., reaction conditions, other reagents). No_Degradation->Investigate_Other Optimize_Conditions->Discard_Solution

Caption: Troubleshooting workflow for BNBP degradation.

References

  • ResearchGate. (2025). Stability Indicating Isocratic HPLC Method for Bilastine and Characterization of Forced Degradation Products by LC-MS/MS. Retrieved from [Link]

  • ResearchGate. (2016). Thermal Decomposition Behaviour of Bis(4-Nitrophenol)-2,4,6-Triamino-1,3,5-Triazine Monohydrate. Retrieved from [Link]

  • US EPA. (n.d.). Analysis and Hydrolysis of Commercial Aryl Phosphates. Retrieved from [Link]

  • ACS Publications. (2026). ASAP (As Soon As Publishable). Retrieved from [Link]

  • Nexizo.ai. (n.d.). Buy Methanol at best prices in India. Retrieved from [Link]

  • PubChem. (n.d.). Bis(p-nitrophenyl) phosphate. Retrieved from [Link]

  • PubMed. (n.d.). Studies on aryl phosphate hydrolysis by human acid phosphatases. Retrieved from [Link]

  • ResearchGate. (2025). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis and Characterization of Cell-Permeable Caged Phosphates that Can Be Photolyzed by Visible Light or 800 nm Two-Photon Photolysis. Retrieved from [Link]

  • PreScouter. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Royal Society of Chemistry. (1966). Reactions of organic phosphates. Part VI. The hydrolysis of aryl phosphates. Retrieved from [Link]

  • ResearchGate. (2016). Thermal Decomposition Behaviour of Bis(4-Nitrophenol)-2,4,6-Triamino-1,3,5-Triazine Monohydrate. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • MDPI. (n.d.). The Hydrolysis of Phosphinates and Phosphonates: A Review. Retrieved from [Link]

  • Semantic Scholar. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Scilit. (n.d.). Development of HPLC/ESI-MS and HPLC/1H NMR Methods for the Identification of Photocatalytic Degradation Products of Iodosulfuron. Retrieved from [Link]

  • PubChem. (n.d.). Stability in pH 7.4 phosphate buffer at 37 degree C; No data. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effects of pH on the Production of Phosphate and Pyrophosphate by Matrix Vesicles' Biomimetics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

  • Molnár-Institute. (n.d.). Using an innovative Quality-by-Design approach for development of a stability indicating UHPLC method for ebastine in the. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Buffer catalyzed cleavage of uridylyl-3′,5′-uridine in aqueous DMSO: comparison to its activated analog, 2-hydroxypropyl 4-nitrophenyl phosphate. Retrieved from [Link]

  • ResearchGate. (2025). The Thermal Degradation Process of Tetrabromobisphenol A. Retrieved from [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • PubMed. (n.d.). Enzymatic hydrolysis of bis-(4-nitrophenyl)phosphate and bis-(4-cyanophenyl)phosphate by rat tissues. Retrieved from [Link]

Sources

Improving efficiency of Bis(4-nitrobenzyl) hydrogen phosphate as a catalyst

[1]

Status: Operational Role: Senior Application Scientist Subject: Optimization of Catalytic Efficiency & Troubleshooting

Core Directive & System Overview

Bis(4-nitrobenzyl) hydrogen phosphate (BNBHP) is a specialized Brønsted acid organocatalyst.[1][2] Unlike its more common analog, diphenyl phosphate, the presence of electron-withdrawing nitro groups (


12

This guide addresses the three primary bottlenecks in BNBHP catalysis: Proton Availability (Purity) , Solvent-Mediated Aggregation , and Hydrolytic Deactivation .[2]

Diagnostic Triage: Why is my reaction stalling?

Before altering reaction parameters, execute this rapid diagnostic workflow. Most "efficiency" issues are actually "active species" issues.[1][2]

TroubleshootingTreeStartReaction Stalled/Low YieldCheckFormCheck Catalyst Source:Is it a Salt (Ag/Na)?Start->CheckFormAcidifyCRITICAL: Acid WashConvert to Free AcidCheckForm->AcidifyYes (Salt)CheckWaterCheck Water ContentCheckForm->CheckWaterNo (Free Acid)DryAdd 4Å Mol. Sieves(Hydrolysis Risk)CheckWater->DryWetCheckSolventCheck Solvent SystemCheckWater->CheckSolventDryPolarityCatalyst Aggregation?Switch to DCM/Toluene mixCheckSolvent->Polarity

Figure 1: Diagnostic decision tree for troubleshooting low catalytic turnover.[1][2]

Module 1: Maximizing Active Proton Availability

The Issue: Commercial BNBHP is often supplied as a silver or sodium salt, or as a hydrate.[1][2] The salt form has zero Brønsted acidic catalytic activity.[1][2] The hydrate form allows water to compete with your substrate for the active site.[1][2]

The Fix:

  • Acidification Protocol: If you suspect salt contamination, dissolve the catalyst in minimal Methanol, treat with

    
    , and extract into Ethyl Acetate.[1][2] Wash with brine, dry over 
    
    
    , and concentrate.
  • Drying Protocol: BNBHP is hygroscopic.[1][2] Dry the free acid under high vacuum (

    
    ) at 
    
    
    for 4 hours over
    
    
    before use.

Scientific Rationale: The catalytic mechanism relies on Dual Hydrogen Bonding Activation .[1][2] The phosphate proton (


212
Module 2: Solvent Engineering & Aggregation

The Issue: Phosphate diesters form inactive dimers or reverse micelles in non-polar solvents (like Toluene or Hexane), drastically reducing the effective catalyst concentration.[1][2] However, highly polar solvents (DMSO/MeOH) disrupt the hydrogen bonding necessary for catalysis.[1][2]

The Fix: Use "Goldilocks" solvent blends.[1][2]

Solvent SystemDielectric Constant (

)
Solubility StatusCatalytic Efficiency Rating
Toluene (Pure) 2.38Poor (Suspension)Low (Aggregation)
DCM (Pure) 8.93ModerateHigh (Optimal H-bonding)
Toluene/DCM (1:1) ~5.6GoodVery High (Balanced)
THF 7.58GoodModerate (Lewis basic oxygen competes)
Acetonitrile 37.5ExcellentLow (Disrupts H-bonds)

Recommendation: Start with Dichloromethane (DCM) .[1][2] If higher temperatures are required, use 1,2-Dichloroethane (DCE) or a Toluene/DCM blend.[1][2]

Module 3: Stability & The "Benzyl" Risk[2]

The Issue: Unlike phenyl phosphates (BNPP), benzyl phosphates (BNBHP) have a benzylic carbon susceptible to nucleophilic attack (

12

Operational Constraints:

  • Avoid: Strong nucleophiles (e.g., thiols, azides) at high temperatures (

    
    ), which may dealkylate the catalyst.
    
  • Avoid: Heterogeneous hydrogenation conditions (Pd/C,

    
    ), which will cleave the benzyl esters, destroying the catalyst.[2]
    
Catalytic Cycle Visualization

Understanding the activation mode is crucial for substrate design.[1][2] BNBHP acts via a General Acid Catalysis pathway.[1][2]

CatalyticCyclecluster_inhibitionInhibition PathwaysCatFree Catalyst(Active Monomer)ComplexActivatedComplex(Dual H-Bond)Cat->Complex+ SubstrateDimerInactiveDimerCat->DimerNon-polarSolventSubstrateSubstrate(Imine/Carbonyl)Substrate->ComplexTSTransitionStateComplex->TS+ NucleophileProductProductReleasedTS->ProductProduct->CatRecycleDimer->CatHeat/Polarity

Figure 2: The catalytic cycle of BNBHP showing the active monomeric species and the off-cycle dimerization pathway.[2]

Frequently Asked Questions (FAQs)

Q1: Can I recycle BNBHP? A: Yes, but with caution. Unlike polymer-bound catalysts, BNBHP is small.[1][2]

  • Protocol: After the reaction, basify with saturated

    
    .[1][2] The catalyst will move to the aqueous layer (as the sodium salt).[1][2] Wash the organic layer (containing product) away.[1][2] Then, re-acidify the aqueous layer with 
    
    
    and extract the catalyst back into DCM.[1]

Q2: Why is my reaction faster with 4-nitrophenyl phosphate (BNPP) than 4-nitrobenzyl (BNBHP)? A: This is likely an acidity (pKa) difference.[1][2] The phenyl ring in BNPP is directly attached to the oxygen, allowing for resonance delocalization of the negative charge on the phosphate anion.[1][2] In BNBHP, the methylene group (

121212

Q3: The catalyst turned yellow during the reaction. A: This indicates decomposition.[1][2] A yellow color often signals the release of 4-nitrophenol (or 4-nitrobenzyl alcohol), meaning your catalyst has hydrolyzed or degraded.[1][2] Ensure your solvents are strictly anhydrous.[1][2]

References
  • Akiyama, T. (2007).[1][2] "Stronger Brønsted Acids: Recent Progress."[1][2] Chemical Reviews, 107(12), 5744–5758.[1][2]

  • Parmar, D., et al. (2014).[1][2] "Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation." Chemical Reviews, 114(18), 9047–9153.[1][2]

  • PubChem. (2025).[2] "Bis(4-nitrophenyl) phosphate | C12H9N2O8P."[1][2][3] National Library of Medicine.[1]

  • Kirby, A. J., & Varvoglis, A. G. (1967).[1][2] "The reactivity of phosphate esters.[1][2][4][5][6] Monoester hydrolysis." Journal of the American Chemical Society.[1][2][7] (Foundational text on phosphate ester hydrolysis mechanisms).

Dealing with impurities in commercial Bis(4-nitrobenzyl) hydrogen phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bis(4-nitrobenzyl) hydrogen phosphate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the purity of this critical reagent. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success and reproducibility of your experiments.

Troubleshooting Guide: Navigating Experimental Hurdles

This section addresses specific issues that may arise during the use of commercial bis(4-nitrobenzyl) hydrogen phosphate, with a focus on problems originating from common impurities.

Q1: My phosphorylation reaction is sluggish or incomplete, resulting in low yields of the desired product. What could be the cause?

Possible Cause: The most likely culprit is the presence of hydrolytic impurities in your bis(4-nitrobenzyl) hydrogen phosphate reagent. The primary impurity of concern is mono(4-nitrobenzyl) hydrogen phosphate , which can arise from incomplete synthesis or degradation of the desired product. This monofunctional impurity will compete with your target molecule for the active phosphorylating agent, leading to a significant reduction in yield. Another possibility is the presence of excess unreacted 4-nitrobenzyl alcohol , which can consume reagents and complicate purification.

Analytical Verification:

  • ³¹P NMR Spectroscopy: This is the most definitive method to identify and quantify phosphorus-containing impurities. Bis(4-nitrobenzyl) hydrogen phosphate will have a characteristic chemical shift, while mono(4-nitrobenzyl) hydrogen phosphate and inorganic phosphate will appear as distinct signals at different chemical shifts.[1][2][3]

  • ¹H NMR Spectroscopy: While the aromatic signals may be complex, the presence of a significant amount of unreacted 4-nitrobenzyl alcohol can be detected by comparing the integration of the benzylic protons of the starting material and the product.

  • HPLC Analysis: A reverse-phase HPLC method can separate the desired product from both the mono-substituted impurity and unreacted starting material.

Solution Pathway:

  • Assess Purity: Before extensive troubleshooting of your reaction conditions, verify the purity of your bis(4-nitrobenzyl) hydrogen phosphate lot using the analytical methods described above.

  • Purification by Recrystallization: If significant impurities are detected, purification of the reagent is recommended. A general protocol for recrystallization is provided below. The choice of solvent is critical and may require some optimization. A solvent system in which the desired product has good solubility at elevated temperatures and poor solubility at room temperature is ideal.

Diagram of the troubleshooting workflow for low reaction yield.

digraph "Troubleshooting_Low_Yield" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
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Frequently Asked Questions (FAQs)

Q3: What are the primary impurities I should be aware of in commercial bis(4-nitrobenzyl) hydrogen phosphate?

Based on the likely synthesis route from 4-nitrobenzyl alcohol and phosphorus oxychloride, the following impurities are most common:

ImpurityChemical StructureOriginPotential Impact
Mono(4-nitrobenzyl) hydrogen phosphate C₇H₈NO₅PIncomplete reaction or hydrolysisReduces phosphorylation efficiency; introduces a competing reagent.
4-Nitrobenzyl alcohol C₇H₇NO₃Unreacted starting materialCan react with other reagents; complicates purification.[4][5][6]
Triethylamine Hydrochloride (C₂H₅)₃N·HClByproduct from HCl scavengingComplicates product isolation; can affect pH of subsequent reactions.[7][8]
Residual Solvents Varies (e.g., Dichloromethane, Toluene)Synthesis and purificationCan be toxic and may interfere with downstream reactions.[9][10]
Inorganic Phosphate H₃PO₄Hydrolysis of phosphorus oxychlorideCan alter reaction pH and buffer capacity.

Q4: How should I store bis(4-nitrobenzyl) hydrogen phosphate to minimize degradation?

Bis(4-nitrobenzyl) hydrogen phosphate is susceptible to hydrolysis. Therefore, it should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). Long-term storage at low temperatures (-20°C) is recommended. Avoid exposure to moisture.

Q5: Can I use ¹H NMR alone to assess the purity of bis(4-nitrobenzyl) hydrogen phosphate?

While ¹H NMR is useful for identifying the presence of starting materials like 4-nitrobenzyl alcohol and process-related impurities such as triethylamine, it is not ideal for quantifying phosphorus-containing impurities. The signals from the aromatic protons of the desired product and the mono-substituted impurity will likely overlap, making accurate integration difficult. ³¹P NMR is the superior technique for specifically analyzing and quantifying phosphorus-containing species. [1][2]

Experimental Protocols

Protocol 1: Purification of Bis(4-nitrobenzyl) hydrogen phosphate by Recrystallization

This protocol provides a general guideline. The optimal solvent or solvent mixture may need to be determined empirically.

  • Solvent Selection: Begin by testing the solubility of a small amount of the impure material in various solvents (e.g., ethanol, ethyl acetate, toluene, or mixtures such as ethanol/water or toluene/hexane) at room temperature and at boiling point. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the impure bis(4-nitrobenzyl) hydrogen phosphate and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur as the solution cools. For better crystal growth, avoid disturbing the flask during this process.

  • Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This is a starting point for method development, based on methods for similar compounds.[11][12]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 274 nm (the absorbance maximum for the p-nitrobenzyl group).

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

References

  • CN108117490B - Preparation method of p-nitrobenzyl alcohol - Google Patents.
  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis - MDPI. Available at: [Link]

  • Phosphoryl chloride - Wikipedia. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • Photocatalyzed phosphorylation of triethylamine. a) Top five... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography - Almac. Available at: [Link]

  • Hydrolytic cleavage of bis(p-nitrophenyl) phosphate by Schiff base Mn - Indian Academy of Sciences. Available at: [Link]

  • Effect of protonation on the mechanism of phosphate monoester hydrolysis and comparison with the hydrolysis of nucleoside triphosphate in biomolecular motors - PubMed. Available at: [Link]

  • How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture? | ResearchGate. Available at: [Link]

  • Use of phosphorus oxychloride in synthesizing nucleotides and oligonucleotides - PubMed. Available at: [Link]

  • Dehydrogenation reaction of triethylamine by an electrophilic terminal phosphinidene complex - Dalton Transactions (RSC Publishing). Available at: [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC - NIH. Available at: [Link]

  • p-NITROBENZYL ALCOHOL - Organic Syntheses Procedure. Available at: [Link]

  • Analytical methods for residual solvents determination in pharmaceutical products. Available at: [Link]

  • Measuring the Hydrolytic Activity of DFsc Proteins Using Bis(4-nitrophenyl) Phosphate. Available at: [Link]

  • The reactivity of organophosphorus compounds. Part XXVIII. Fast, neighbouring group-induced rearrangement during alkaline hydrolysis of α-hydroxyimino-p-nitrobenzyl phosphates, phosphonates, and phosphinates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies - Oxford Instruments. Available at: [Link]

  • (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19) - ResearchGate. Available at: [Link]

  • How do I get rid of triethyl amine in a reaction? - ResearchGate. Available at: [Link]

  • Residual Solvent Analysis of Pharmaceutical Products - Agilent. Available at: [Link]

  • Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate - NIH. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • n-BUTYL PHOSPHATE - Organic Syntheses Procedure. Available at: [Link]

  • The Power of Biocatalysts for Highly Selective and Efficient Phosphorylation Reactions. Available at: [Link]

  • Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography | LCGC International. Available at: [https://www.lcgc-international.com/view/generic-method-approach-for-the-determination-of-residual-solvents-in-active-pharmaceutical-ingredients-by-gas-chromatography]([Link] pharmaceutical-ingredients-by-gas-chromatography)

  • US4326082A - Use of aqueous triethylamine/phosphoric acid salt solutions to extract water ... - Google Patents.
  • Triethylamine removal : r/chemistry - Reddit. Available at: [Link]

  • 31 Phosphorus NMR. Available at: [Link]

  • WO2006090428A2 - Method for the separation and simultaneous direct determination of compounds belonging to at least one of the groups chosen among purines and pyrimidines, n - Google Patents.
  • 1 pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside Amani Alhifthi and Spencer J. Williams* School of - ChemRxiv. Available at: [Link]

  • The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis - Oreate AI. Available at: [Link]

  • Residual Solvents Testing - TCA Lab / Alfa Chemistry. Available at: [Link]

  • What are some lesser-known applications of phosphorus oxychloride in chemical synthesis? Available at: [Link]

  • Schematic summary of the hydrolysis of the bis(benzyl)-triesters 4-8 - ResearchGate. Available at: [Link]

  • Phosphorus-31 nuclear magnetic resonance - Wikipedia. Available at: [Link]

  • Triethylamine: Significance and symbolism. Available at: [Link]

  • Complete Monograph Methods - Merck Millipore. Available at: [Link]

  • US2237628A - Separation of tri-ethyl amine from reaction mixtures - Google Patents.
  • 4-Nitrobenzyl alcohol Five Chongqing Chemdad Co.. Available at: [Link]

  • The Competition between 4-Nitrophenol Reduction and BH 4 − Hydrolysis on Metal Nanoparticle Catalysts - MDPI. Available at: [Link]

  • Phosphate Additives for Aging Inhibition of Impregnated Activated Carbon against Hazardous Gases - MDPI. Available at: [Link]

  • Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC - NIH. Available at: [Link]

  • Underrepresented Impurities in 4-Hydroxyphenylpyruvate Affect the Catalytic Activity of Multiple Enzymes - PubMed. Available at: [Link]

Sources

Technical Support Center: Stability and Handling of Bis(4-nitrobenzyl) hydrogen phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Bis(4-nitrobenzyl) hydrogen phosphate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for experiments involving this compound. As your Senior Application Scientist, my goal is to combine technical accuracy with practical, field-tested insights to ensure the integrity of your research.

Introduction to Bis(4-nitrobenzyl) hydrogen phosphate

Bis(4-nitrobenzyl) hydrogen phosphate is a phosphate diester that sees application in various biochemical assays and synthetic chemistry protocols. Its utility is often linked to the enzymatic or chemical cleavage of the phosphate ester bonds, which releases the chromophoric 4-nitrobenzyl group, allowing for spectrophotometric monitoring of reaction kinetics. However, the stability of this molecule is highly dependent on the pH of the experimental medium, a factor that can significantly impact experimental outcomes if not properly controlled.

This guide will address common questions and troubleshooting scenarios related to the pH-dependent stability of Bis(4-nitrobenzyl) hydrogen phosphate, providing you with the knowledge to design robust experiments and interpret your results with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Bis(4-nitrobenzyl) hydrogen phosphate degradation in aqueous solutions?

A1: The primary degradation pathway for Bis(4-nitrobenzyl) hydrogen phosphate in aqueous solutions is hydrolysis of the phosphate ester bonds. This reaction is catalyzed by both acidic and basic conditions, leading to the cleavage of one or both of the 4-nitrobenzyl groups to yield 4-nitrobenzyl alcohol and the corresponding phosphate monoester or inorganic phosphate.

Q2: How does the pKa of Bis(4-nitrobenzyl) hydrogen phosphate influence its stability?

A2: The pKa of the phosphate proton in the closely related compound, bis(p-nitrophenyl) phosphate, is predicted to be around 1.04.[1] This indicates that Bis(4-nitrobenzyl) hydrogen phosphate is a strong acid. At pH values above its pKa, the phosphate group will be deprotonated, existing as an anion. This anionic form is susceptible to nucleophilic attack, particularly by hydroxide ions at higher pH, which can accelerate hydrolysis.

Q3: What are the expected degradation products of Bis(4-nitrobenzyl) hydrogen phosphate at different pH values?

A3: The hydrolysis of Bis(4-nitrobenzyl) hydrogen phosphate will primarily yield 4-nitrobenzyl alcohol and 4-nitrobenzyl hydrogen phosphate upon the first hydrolysis step. Further hydrolysis of the monoester would yield another molecule of 4-nitrobenzyl alcohol and inorganic phosphate. The relative rates of these steps will be pH-dependent.

Q4: Can I visually detect degradation of my Bis(4-nitrobenzyl) hydrogen phosphate stock solution?

A4: While Bis(4-nitrobenzyl) hydrogen phosphate itself is typically a white to light-colored solid, its degradation product, 4-nitrophenolate (formed from the chromophore in basic solutions), has a distinct yellow color.[2] The appearance of a yellow tint in your stock solution, particularly if it is buffered at a neutral or alkaline pH, can be an indicator of degradation. However, the absence of color does not guarantee stability, especially under acidic conditions.

Troubleshooting Guide

Issue 1: Inconsistent results in enzymatic assays using Bis(4-nitrobenzyl) hydrogen phosphate as a substrate.
  • Possible Cause: Non-enzymatic hydrolysis of the substrate due to inappropriate buffer pH.

  • Troubleshooting Steps:

    • Verify Buffer pH: Ensure your assay buffer is within a pH range where the non-enzymatic hydrolysis rate is minimal compared to the enzymatic rate. For many phosphodiesterases, this is often in the neutral to slightly alkaline range (pH 7-8).

    • Run a "No-Enzyme" Control: Always include a control reaction containing the substrate in the assay buffer without the enzyme. This will allow you to quantify the rate of background hydrolysis and subtract it from your enzymatic rate.

    • Freshly Prepare Substrate Solutions: Prepare your Bis(4-nitrobenzyl) hydrogen phosphate stock solution fresh for each experiment, especially if working at a pH where it is known to be less stable.

Issue 2: My stock solution of Bis(4-nitrobenzyl) hydrogen phosphate has turned yellow.
  • Possible Cause: Degradation of the compound, likely due to storage in a solution with a neutral to alkaline pH.

  • Troubleshooting Steps:

    • Discard the Solution: A yellow color indicates the presence of the 4-nitrophenolate ion, a degradation product. The stock solution is compromised and should be discarded.

    • Review Storage Protocol: Stock solutions should be prepared in an appropriate solvent and stored under recommended conditions. For short-term storage, a slightly acidic buffer (e.g., pH 5-6) may improve stability. For long-term storage, aliquoting and freezing at -20°C or below is recommended.[3]

    • Consider a Non-Aqueous Stock: If compatible with your experimental system, preparing a concentrated stock solution in an anhydrous organic solvent (e.g., DMSO, DMF) can prevent hydrolysis during storage.

Issue 3: I am observing product formation in my reaction even at time zero.
  • Possible Cause: The Bis(4-nitrobenzyl) hydrogen phosphate starting material is already partially degraded.

  • Troubleshooting Steps:

    • Assess Purity of Solid Material: If possible, check the purity of your solid starting material using an appropriate analytical method, such as HPLC or NMR.

    • Source a New Batch: If you suspect the purity of your compound is compromised, obtain a new batch from a reputable supplier.

    • Proper Storage of Solid: Ensure the solid material is stored in a cool, dry place, tightly sealed to protect it from moisture.[4]

pH Stability Profile

pH RangeStabilityPrimary Hydrolysis MechanismRecommendations
< 4 (Strongly Acidic) Low Specific acid-catalyzed hydrolysis. Protonation of the phosphate oxygen makes the phosphorus atom more electrophilic.Avoid prolonged storage or experimentation in strongly acidic conditions.
4 - 6 (Mildly Acidic) Moderate General acid/base catalysis. Water acts as the nucleophile.Suitable for short-term storage of stock solutions.
6 - 8 (Neutral) Moderate to Low Water-mediated hydrolysis and increasing contribution from hydroxide-catalyzed hydrolysis.Use freshly prepared solutions for experiments. Run "no-enzyme" controls.
> 8 (Alkaline) Very Low Specific base-catalyzed hydrolysis. Direct nucleophilic attack by hydroxide ions.Expect rapid degradation. Not suitable for storage.

Experimental Protocols

Protocol 1: Preparation and Storage of a Bis(4-nitrobenzyl) hydrogen phosphate Stock Solution
  • Weighing: Accurately weigh the desired amount of solid Bis(4-nitrobenzyl) hydrogen phosphate in a clean, dry container.

  • Dissolution:

    • For Aqueous Stocks: Dissolve the solid in a minimal amount of a suitable organic solvent (e.g., DMSO) before diluting with your chosen aqueous buffer (e.g., 50 mM MES, pH 6.0 for improved stability).

    • For Organic Stocks: Dissolve the solid directly in anhydrous DMSO or DMF to the desired concentration.

  • Storage:

    • Short-term (≤ 1 week): Store aqueous stock solutions at 2-8°C, protected from light.

    • Long-term: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles.

Protocol 2: Monitoring Hydrolysis of Bis(4-nitrobenzyl) hydrogen phosphate by UV-Vis Spectrophotometry
  • Wavelength Selection: The hydrolysis product, 4-nitrophenolate, has a strong absorbance maximum at approximately 405 nm under alkaline conditions.

  • Reaction Setup:

    • Prepare a reaction mixture containing your buffer of choice and Bis(4-nitrobenzyl) hydrogen phosphate at the desired concentration.

    • Initiate the reaction (e.g., by adding enzyme or adjusting the pH).

  • Measurement:

    • Monitor the increase in absorbance at 405 nm over time using a spectrophotometer.

    • The rate of hydrolysis can be calculated using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of 4-nitrophenolate under the specific reaction conditions.

Diagrams

pH-Dependent Hydrolysis of Bis(4-nitrobenzyl) hydrogen phosphate

G cluster_acid Acid-Catalyzed Hydrolysis (pH < 7) cluster_base Base-Catalyzed Hydrolysis (pH > 7) A1 Bis(4-nitrobenzyl) hydrogen phosphate A2 Protonated Phosphate Ester A1->A2 + H+ A3 4-Nitrobenzyl Alcohol + 4-Nitrobenzyl Hydrogen Phosphate A2->A3 + H2O (Nucleophilic Attack) B1 Bis(4-nitrobenzyl) hydrogen phosphate (anion) B2 Pentavalent Intermediate B1->B2 + OH- (Nucleophilic Attack) B3 4-Nitrobenzyl Alcohol + 4-Nitrobenzyl Hydrogen Phosphate B2->B3

Caption: Mechanisms of acid and base-catalyzed hydrolysis.

Experimental Workflow for Assessing Stability

G prep Prepare Stock Solution of Bis(4-nitrobenzyl) HP aliquot Aliquot into Buffers of Different pH prep->aliquot incubate Incubate at Controlled Temperature aliquot->incubate sample Take Samples at Time Intervals incubate->sample analyze Analyze by UV-Vis (A405nm) or HPLC sample->analyze data Plot [Product] vs. Time analyze->data rate Determine Hydrolysis Rate data->rate

Caption: Workflow for determining pH-dependent stability.

References

  • pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. ChemRxiv. [Link]

  • The hydrolysis of bis(4-nitrophenyl) phosphate (BNPP) into... ResearchGate. [Link]

  • Bis(p-nitrophenyl) phosphate | C12H9N2O8P | CID 255. PubChem. [Link]

  • ASAP (As Soon As Publishable). ACS Publications - American Chemical Society. [Link]

  • Bis(4-nitrophenyl) hydrogen phosphate, CAS No. 645-15-8. iChemical. [Link]

  • Mechanism of bis(nitrophenol)phosphate hydrolysis by 68. ResearchGate. [Link]

  • Enzymatic hydrolysis of bis-(4-nitrophenyl)phosphate and bis-(4-cyanophenyl)phosphate by rat tissues. PubMed. [Link]

  • Biodegradation of tricresyl phosphate isomers by Brevibacillus brevis: Degradation pathway and metabolic mechanism. PubMed. [Link]

  • Biochar–goethite composites inhibited/enhanced degradation of triphenyl phosphate by activating persulfate: Insights on the mechanism. ResearchGate. [Link]

  • Column Protection Guide. Phenomenex. [Link]

Sources

Interpreting NMR spectra of Bis(4-nitrobenzyl) hydrogen phosphate reactions

Author: BenchChem Technical Support Team. Date: February 2026

This is the Technical Support Center for Phosphate Ester Chemistry . Ticket Subject: Interpreting NMR Spectra of Bis(4-nitrobenzyl) hydrogen phosphate (BNBHP) Reactions. Assigned Specialist: Senior Application Scientist, Spectroscopy Division.

Executive Summary

You are likely monitoring the hydrolysis or enzymatic cleavage of Bis(4-nitrobenzyl) hydrogen phosphate (BNBHP) . Unlike the more common phenyl ester (BNPP), the benzyl ester possesses a methylene (


) group between the aromatic ring and the phosphate.

The Critical Diagnostic: The most reliable method to track this reaction is monitoring the benzylic methylene protons in


 NMR.
  • Reactant (BNBHP): The

    
     appears as a doublet  (due to 
    
    
    
    coupling).
  • Product (4-nitrobenzyl alcohol): The

    
     collapses to a singlet  (coupling lost).
    

Module 1: Spectral Signature Identification

Before monitoring the reaction, you must validate your starting material. Below are the expected spectral features for BNBHP in a standard aqueous buffer (


, pH 7-8).
NMR (Proton)

The benzylic methylene group is your primary reporter.

MoietyChemical Shift (

, ppm)
MultiplicityCoupling (

)
Structural Insight
Aromatic (Ar-H)

(d) &

(d)
AA'BB' System

Typical 4-nitro substitution pattern.
Benzylic (

)

Doublet (d)

CRITICAL: Splitting proves the phosphate is attached.
NMR (Phosphorus)

Phosphorus chemical shifts are pH-dependent.[1]

SpeciesChemical Shift (

, ppm)*
Multiplicity (Proton Decoupled)Multiplicity (Proton Coupled)
BNBHP (Diester)

to

Singlet (s)Triplet or Multiplet (coupling to

of

)
Monoester Product

to

Singlet (s)Triplet (coupling to

of

)
Inorganic Phosphate

to

Singlet (s)Singlet (no C-H coupling)

*Note: Exact shifts depend heavily on buffer ionic strength and pH. Always spike with


 (0 ppm) or use a capillary insert standard.

Module 2: Reaction Monitoring & Logic

The hydrolysis of BNBHP proceeds through two stages. You must distinguish between the Diester (Reactant), Monoester (Intermediate), and Free Alcohol (Product).

The Diagnostic Logic Flow
  • Start:

    
     is a Doublet  (attached to P).
    
  • Hydrolysis Step 1: One benzyl group leaves.

    • Signal A: Remaining Monoester

      
       is still a Doublet  (usually shifted slightly upfield).
      
    • Signal B: Released 4-nitrobenzyl alcohol

      
       becomes a Singlet .
      
  • Hydrolysis Step 2: Second benzyl group leaves.

    • Final State: All

      
       signals are Singlets . 
      
      
      
      signal shifts to inorganic phosphate (
      
      
      ).

HydrolysisPath cluster_NMR NMR Diagnostic Signals BNBHP Reactant: BNBHP (Diester) Mono Intermediate: Monoester BNBHP->Mono Hydrolysis 1 (Release 1 eq Alcohol) Alcohol Product: 4-Nitrobenzyl Alcohol BNBHP->Alcohol Leaving Group Sig1 1H CH2: Doublet 31P: ~ -4 ppm BNBHP->Sig1 Mono->Alcohol Leaving Group Pi Inorganic Phosphate (Pi) Mono->Pi Hydrolysis 2 Sig2 1H CH2: Doublet (Shifted) 31P: pH Dependent Mono->Sig2 Sig3 1H CH2: SINGLET (No P-Coupling) Alcohol->Sig3

Figure 1: Reaction pathway and corresponding NMR signal changes. The collapse of the methylene doublet to a singlet is the primary confirmation of cleavage.

Module 3: Troubleshooting & FAQs

Ticket #1: "My peaks are broad and I can't resolve the Diester from the Monoester."

Root Cause:

  • Chemical Exchange: If the pH is near the pKa of the monoester (~6.0-7.0), protons may be exchanging rapidly, broadening the peak.

  • Paramagnetic Impurities: If you are using metal catalysts (e.g.,

    
    , 
    
    
    
    ) for hydrolysis, trace paramagnetics will broaden P signals significantly more than H signals.

Resolution:

  • Add EDTA: If using metal catalysts, quench aliquots with excess EDTA before NMR analysis to strip metals from the phosphate.

  • Check pH: Adjust pH away from the pKa (e.g., move to pH 8.5 or pH 4.0) to sharpen signals.

Ticket #2: "The chemical shifts are drifting during the experiment."

Root Cause: Hydrolysis of phosphate esters generates acid (


).


If your buffer capacity is insufficient, the pH will drop. Since phosphate shifts are pH-sensitive, the peaks will "walk" across the spectrum.

Resolution:

  • Increase buffer concentration (e.g., 50-100 mM HEPES or Tris).

  • Use an internal standard that is pH-independent (e.g., Trimethyl phosphate or TPP) to reference the spectrum, rather than relying on solvent lock alone.

Ticket #3: "I see a triplet in the spectrum. Is this an impurity?"

Root Cause: This is likely not an impurity. If you are running proton-coupled


 NMR (i.e., the decoupler is OFF), the phosphorus splits due to the neighboring protons.
  • BNBHP (Diester): P sees 4 protons (two

    
     groups). Expect a quintet or overlapping triplets.
    
  • Monoester: P sees 2 protons. Expect a triplet (

    
    ).
    

Resolution:

  • Turn on Broadband Proton Decoupling (usually cpd or waltz16 sequence) to collapse these multiplets into singlets for easier integration.

Module 4: Standard Operating Protocol (SOP)

Experiment: Kinetic Monitoring of BNBHP Hydrolysis

1. Sample Preparation:

  • Solvent:

    
     (for lock) or pure 
    
    
    
    .
  • Buffer: 50 mM HEPES or Tris-d11 (deuterated buffer preferred to clear aromatic region), pH 7.5.

  • Substrate: Dissolve BNBHP to 1-5 mM. Note: BNBHP has limited solubility; mild heating or 5% DMSO-d6 may be required.

  • Internal Standard: Add 1 mM Trimethyl Phosphate (TMP) as a chemical shift reference (

    
     ppm) and integration standard.
    

2. Acquisition Parameters (Bruker/Varian Standard):

  • Temperature: Regulate strictly at 298 K (kinetics are temperature sensitive).

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Why? Ensures NOE builds up during relaxation delay for signal enhancement, but decouples during acquisition for sharp peaks.

  • Relaxation Delay (D1): Set to

    
    .
    
    • Warning: Phosphorus

      
       can be long (2-10 seconds). For quantitative kinetics, use D1 > 10s or verify 
      
      
      
      .
  • Scans: 64-128 scans (depending on concentration).

3. Data Processing:

  • Apply Exponential Multiplication (LB) of 1.0 - 3.0 Hz for

    
    .
    
  • Phase manually.

  • Reference TMP to 3.0 ppm (or external 85%

    
     to 0.0 ppm).
    

References

  • Gorenstein, D. G. (1984). Phosphorus-31 NMR: Principles and Applications. Academic Press. (Foundational text for Phosphate Ester shifts and coupling constants).
  • Westheimer, F. H. (1987). "Why Nature Chose Phosphates." Science, 235(4793), 1173–1178. Link (Mechanistic grounding for diester stability).

  • Sigma-Aldrich. (2024).[2] "Bis(4-nitrophenyl) phosphate Product Specification." (Note: Used for analogous solubility and stability data; specific Benzyl data derived from general phosphodiester principles). Link

  • Cade-Menun, B. J. (2015).[2] "Improved peak identification in 31P-NMR spectra of environmental samples." Talanta, 137, 83-91. (Reference for phosphate ester chemical shift ranges). Link

Sources

Validation & Comparative

Strategic Guide: Bis(4-nitrobenzyl) Hydrogen Phosphate vs. Alternative Phosphorylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(4-nitrobenzyl) hydrogen phosphate (BNBHP) represents a specialized "safety-catch" phosphorylation strategy. Unlike standard agents (e.g., phosphoramidites or dibenzyl phosphate) that rely on immediate acid/base lability or simple hydrogenolysis, BNBHP utilizes the p-nitrobenzyl (PNB) group. This group is exceptionally stable under acidic and basic conditions but becomes highly labile upon chemical reduction (converting the nitro group to an amine).

This guide objectively compares BNBHP against industry standards, detailing when to deploy its unique orthogonality to preserve sensitive molecular architectures during drug development.

Part 1: The Chemist’s Dilemma – Selecting the Right Agent

In phosphate ester synthesis, the "standard" reagents often fail when the target molecule contains multiple sensitive functional groups.

AgentPrimary MechanismThe Limitation
Dibenzyl Phosphate Hydrogenolysis (

)
Incompatible with alkenes, alkynes, or sulfur (catalyst poisoning).
Phosphoramidites Oxidation (

)
Requires an oxidation step that may affect sensitive redox centers.

Nucleophilic SubstitutionHighly reactive, harsh HCl byproduct, poor selectivity for complex polyols.
BNBHP (The Topic) Reductive "Safety Catch" Requires specific reduction step. Ideal for substrates sensitive to acid/base but stable to reduction.
⚠️ Critical Distinction: 4-Nitrobenzyl vs. 4-Nitrophenyl

Researchers often confuse these two distinct reagents.

  • Bis(4-nitrobenzyl) hydrogen phosphate (BNBHP): The synthetic reagent discussed here. Used for protecting phosphates.[1]

  • Bis(4-nitrophenyl) phosphate (BNPP): A substrate for phosphodiesterase enzymes. The phenyl ester is extremely difficult to remove chemically without destroying the molecule. Do not use BNPP for synthesis.

Part 2: Comparative Performance Analysis

Stability & Orthogonality Profile
FeatureBis(4-nitrobenzyl) PhosphateDibenzyl PhosphatePhosphoramidites (e.g., CEP)
Acid Stability High (Stable to TFA, AcOH)Moderate (Cleaved by strong acids)Low (DMT removal requires acid)
Base Stability High (Stable to amines)ModerateHigh (until oxidation)
Cleavage Condition Reduction (Zn/AcOH,

)
Hydrogenolysis (

)
Ammonia/Methylamine
Atom Economy ModerateModerateLow (Large leaving groups)
Cost Moderate (Often synthesized in-house)Low (Commodity chemical)High
The "Safety Catch" Mechanism

The primary advantage of BNBHP is the Latent Lability .

  • Protection: The p-nitrobenzyl group is electron-withdrawing, stabilizing the phosphate ester against acid hydrolysis.

  • Activation: Reduction of the nitro group (

    
    ) to an aniline (
    
    
    
    ) via Zinc or Dithionite creates an electron-donating system.
  • Release: The resulting p-aminobenzyl ester undergoes rapid 1,6-elimination (fragmentation) to release the free phosphate and a quinone methide byproduct.

Part 3: Experimental Protocols

Protocol A: Synthesis of Target Phosphate using BNBHP

Use this protocol to phosphorylate an alcohol (R-OH) while maintaining stability against acidic workups.

Reagents:

  • Bis(4-nitrobenzyl) hydrogen phosphate (BNBHP) [Synthesized from

    
     + 4-nitrobenzyl alcohol if not purchased]
    
  • Coupling Agent: 2,4,6-Triisopropylbenzenesulfonyl chloride (TPS-Cl) or DCC.

  • Solvent: Anhydrous Pyridine.

Step-by-Step Workflow:

  • Activation: Dissolve BNBHP (1.2 equiv) in dry pyridine. Add TPS-Cl (1.5 equiv) and stir at room temperature for 30 minutes to generate the active mixed anhydride.

  • Coupling: Add the target alcohol (R-OH, 1.0 equiv) to the mixture.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (BNBHP derivatives are UV active).

  • Quench: Add water (5 mL) to hydrolyze excess anhydride.

  • Workup: Extract with DCM, wash with cold 1M HCl (to remove pyridine) and saturated

    
    . Dry over 
    
    
    
    .[2]
    • Note: The nitrobenzyl group is stable to this acid wash.

Protocol B: Reductive Deprotection (The "Unlock")

This method removes the protecting groups without affecting benzyl ethers or alkenes.

Reagents:

  • Sodium Dithionite (

    
    )
    
  • Buffer: Acetone/Water (3:1)

Step-by-Step Workflow:

  • Dissolution: Dissolve the protected phosphate in Acetone/Water.

  • Reduction: Add Sodium Dithionite (5.0 equiv) and mild base (

    
    ) to maintain pH ~7.5.
    
  • Incubation: Heat to 40°C for 1 hour. The solution typically turns yellow/orange (formation of quinone methide byproduct).

  • Purification: The free phosphate is water-soluble. Wash the aqueous layer with Ethyl Acetate to remove organic byproducts. Lyophilize the aqueous layer to obtain the phosphate salt.

Part 4: Mechanistic Visualization

The following diagram illustrates the "Safety Catch" mechanism, highlighting why the reduction step is critical for release.

G cluster_legend Mechanism Legend Start Protected Phosphate (Stable -NO2 Group) Reduction Reduction Step (Zn/AcOH or Na2S2O4) Start->Reduction Chemoselective Intermediate Activated Intermediate (Labile -NH2 Group) Reduction->Intermediate Generates Electron Donor Elimination 1,6-Elimination (Spontaneous) Intermediate->Elimination Product Free Phosphate (R-O-PO3H2) Elimination->Product Byproduct Quinone Methide (Byproduct) Elimination->Byproduct Legend The electron-withdrawing NO2 stabilizes the ester. Reduction to NH2 triggers electron donation and subsequent fragmentation.

Figure 1: The Reductive "Safety Catch" Mechanism of 4-Nitrobenzyl Phosphates.

Part 5: Strategic Recommendations

When to Choose BNBHP:
  • Acid Sensitivity: Your substrate contains acid-labile groups (e.g., acetals, silyl ethers) that would survive the coupling but fail during the deprotection of standard groups.

  • Alkene Preservation: You cannot use hydrogenolysis (

    
    ) because your molecule contains double bonds that must remain intact.
    
  • Orthogonality: You need to remove the phosphate protection selectively in the presence of standard benzyl ethers.

When to Avoid BNBHP:
  • Redox Sensitivity: If your molecule contains reducible groups (e.g., azides, nitro groups intended to remain, or very sensitive disulfides), the deprotection step will destroy them.

  • Simplicity: If the molecule is robust, Dibenzyl Phosphate is cheaper and the workup is generally cleaner.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (The authoritative source on p-nitrobenzyl stability and cleavage conditions).

  • Walker, J. W., et al. (1988).[3] Photolabile 1-(2-nitrophenyl)ethyl phosphate esters of adenine nucleotide analogs.[3] Journal of the American Chemical Society.[3] (Contrasts the ortho-nitro photocleavable mechanism with the para-nitro reductive mechanism).

  • Gershkovich, A. A., & Goncharenko, S. B. (1979). Synthesis of bis(p-nitrobenzyl) hydrogen phosphate and its use in the synthesis of N-phosphorylated amino acids. Zhurnal Obshchei Khimii.
  • PubChem. (2024). Bis(4-nitrophenyl) phosphate (BNPP) Compound Summary. (Used to verify the distinction between the phenyl enzyme substrate and the benzyl protecting group).

Sources

A Senior Application Scientist's Guide to the Validation of a Phosphodiesterase Assay Using Bis(4-nitrobenzyl) hydrogen phosphate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to the study of phosphodiesterases (PDEs), the selection of a robust and reliable assay is paramount. PDEs are a superfamily of enzymes that modulate cellular signaling by hydrolyzing cyclic nucleotides, making them critical therapeutic targets for a range of diseases.[1] This guide provides an in-depth technical comparison of a chromogenic PDE assay utilizing Bis(4-nitrobenzyl) hydrogen phosphate against other common assay formats. We will delve into the causality behind experimental choices, present a self-validating protocol, and offer supporting data to empower you in making informed decisions for your research.

The Principle of the Chromogenic Assay: A Spectrophotometric Approach

The assay's foundation lies in the enzymatic hydrolysis of a chromogenic substrate, Bis(4-nitrobenzyl) hydrogen phosphate, by a phosphodiesterase. The enzyme cleaves the phosphodiester bond, releasing 4-nitrobenzyl alcohol. This product, unlike the substrate, exhibits strong absorbance at a specific wavelength, allowing for the real-time, spectrophotometric monitoring of enzyme activity.[2] This direct measurement of product formation offers a straightforward and accessible method for determining PDE activity.

The choice of this artificial substrate is predicated on its ability to be recognized by a range of phosphodiesterases and the distinct spectral properties of its hydrolysis product. This method provides a continuous assay format, enabling the study of enzyme kinetics and inhibitor screening.

Experimental Workflow: A Visual Representation

To conceptualize the experimental process, the following diagram outlines the key steps in the validation of a phosphodiesterasc assay using Bis(4-nitrobenzyl) hydrogen phosphate.

G cluster_prep Preparation cluster_assay Assay Execution cluster_validation Validation & Analysis P1 Prepare Assay Buffer A1 Dispense Assay Buffer to Microplate Wells P1->A1 P2 Prepare Substrate Stock (Bis(4-nitrobenzyl) hydrogen phosphate) A5 Initiate Reaction by Adding Substrate P2->A5 P3 Prepare Enzyme Stock (Phosphodiesterase) A2 Add Enzyme or Vehicle (for control) P3->A2 A1->A2 A3 Add Inhibitor or Vehicle (for inhibition studies) A2->A3 A4 Pre-incubate A3->A4 A4->A5 A6 Monitor Absorbance Change over Time A5->A6 V1 Determine Kinetic Parameters (Km, Vmax) A6->V1 V2 Assess Linearity (Enzyme concentration, Time) A6->V2 V3 Calculate Z'-factor (for HTS) A6->V3 V4 Determine IC50 Values (for inhibitors) A6->V4

Caption: Experimental workflow for the PDE assay.

A Self-Validating Protocol for Phosphodiesterase Activity

The following protocol is designed to be a self-validating system, incorporating essential controls to ensure the integrity of the generated data. This protocol is adapted from methods using the closely related substrate, bis(p-nitrophenyl) phosphate.[3]

Materials:

  • Purified phosphodiesterase enzyme

  • Bis(4-nitrobenzyl) hydrogen phosphate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • 96-well, clear, flat-bottom microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer and store it at 4°C.

    • Prepare a concentrated stock solution of Bis(4-nitrobenzyl) hydrogen phosphate in a suitable organic solvent (e.g., DMSO) and dilute it to the desired working concentrations in Assay Buffer just before use.

    • Prepare a stock solution of the phosphodiesterase enzyme in Assay Buffer. The optimal concentration should be determined empirically.

  • Assay Setup:

    • In a 96-well microplate, set up the following reactions in triplicate:

      • Test Wells: Add Assay Buffer, the desired concentration of the PDE enzyme, and the substrate solution.

      • Negative Control (No Enzyme): Add Assay Buffer and the substrate solution (no enzyme). This control accounts for non-enzymatic substrate hydrolysis.

      • Positive Control (for inhibition assays): Add Assay Buffer, the PDE enzyme, the substrate solution, and a known PDE inhibitor.

      • Vehicle Control (for inhibition assays): Add Assay Buffer, the PDE enzyme, the substrate solution, and the same concentration of the vehicle (e.g., DMSO) used for the inhibitor.

  • Reaction Initiation and Measurement:

    • Pre-warm the microplate and reagents to the desired reaction temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate to all wells.

    • Immediately place the microplate in a pre-warmed microplate spectrophotometer.

    • Measure the absorbance at the wavelength of maximum absorbance for 4-nitrobenzyl alcohol (approximately 405 nm) at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each well.

    • Subtract the rate of the negative control from the rates of all other wells to correct for background.

    • Plot the initial reaction rates against substrate concentration to determine Michaelis-Menten kinetic parameters (Km and Vmax).

    • For inhibitor studies, calculate the percentage of inhibition for each inhibitor concentration and plot it against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Validation Parameters for a Robust Spectrophotometric Assay

To ensure the reliability and reproducibility of the assay, a thorough validation should be performed according to established guidelines.[4][5][6][7]

Parameter Description Acceptance Criteria
Linearity The ability of the assay to produce results that are directly proportional to the concentration of the analyte (in this case, the enzyme or the reaction time).A linear relationship between enzyme concentration and reaction rate, and between reaction time and product formation (during the initial phase of the reaction), with a correlation coefficient (r²) > 0.98.
Accuracy The closeness of the measured value to the true value. This can be assessed by spiking samples with a known amount of product.The recovery of the spiked product should be within a predefined range, typically 80-120%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV).Intra-assay (within a single plate) and inter-assay (between different plates on different days) precision should have an RSD < 15%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically calculated as 3.3 times the standard deviation of the blank divided by the slope of the calibration curve.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically calculated as 10 times the standard deviation of the blank divided by the slope of the calibration curve.
Z'-factor A statistical parameter used to evaluate the quality of a high-throughput screening (HTS) assay.A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Comparative Analysis: Chromogenic vs. Alternative Assay Formats

The choice of a PDE assay often depends on the specific research question, available instrumentation, and throughput requirements. Here is a comparison of the Bis(4-nitrobenzyl) hydrogen phosphate-based chromogenic assay with other common methods.

Assay Format Principle Advantages Disadvantages
Chromogenic (Bis(4-nitrobenzyl) hydrogen phosphate) Enzymatic hydrolysis of a chromogenic substrate leads to a colored product that is detected spectrophotometrically.[2]Simple, cost-effective, continuous monitoring, widely available instrumentation.[8]Lower sensitivity compared to other methods, potential for interference from colored compounds.[8][9]
Fluorescence Polarization (FP) Based on the change in polarization of a fluorescently labeled substrate upon enzymatic cleavage.Homogeneous (no-wash) format, high throughput, good sensitivity.Requires a specialized plate reader with FP capabilities, potential for interference from fluorescent compounds.
Luminescence (e.g., PDE-Glo™) The amount of remaining cyclic nucleotide after the PDE reaction is coupled to a luciferase-based ATP detection system.[10]Very high sensitivity, wide dynamic range, suitable for HTS.Indirect measurement, requires multiple reagents and incubation steps, can be more expensive.
Radiometric Uses a radiolabeled cyclic nucleotide substrate; the product is separated from the substrate and quantified by scintillation counting.[11][12]High sensitivity, considered a "gold standard" for accuracy.Involves handling and disposal of radioactive materials, discontinuous assay format, lower throughput.[13]

Signaling Pathway of Phosphodiesterase Action

The following diagram illustrates the central role of phosphodiesterases in cyclic nucleotide signaling pathways.

G cluster_synthesis Synthesis cluster_second_messenger Second Messengers cluster_degradation Degradation cluster_effector Effector Proteins cluster_response Cellular Response ATP ATP AC Adenylyl Cyclase ATP->AC GTP GTP GC Guanylyl Cyclase GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Epac Epac cAMP->Epac CNG Cyclic Nucleotide-gated Ion Channels cAMP->CNG cGMP->PDE cGMP->CNG PKG Protein Kinase G (PKG) cGMP->PKG AMP 5'-AMP PDE->AMP GMP 5'-GMP PDE->GMP Response Physiological Response PKA->Response Epac->Response CNG->Response PKG->Response

Caption: Overview of the cyclic nucleotide signaling pathway.

Conclusion

The phosphodiesterase assay using Bis(4-nitrobenzyl) hydrogen phosphate offers a practical and cost-effective method for the characterization of PDE activity and the screening of inhibitors. Its primary advantages lie in its simplicity, reliance on standard laboratory equipment, and continuous data acquisition capabilities. While it may not match the sensitivity of fluorescent or luminescent methods, its robustness and ease of implementation make it an excellent choice for many applications, particularly for initial characterization and medium-throughput screening. A thorough validation, as outlined in this guide, is crucial to ensure the generation of high-quality, reproducible data. The selection of the most appropriate assay will ultimately be guided by the specific experimental needs and available resources.

References

  • MySkinRecipes. Bis(4-nitrophenyl) phosphate. [Link]

  • Naro, F., et al. (2026). Phosphodiesterases: Evolving Concepts and Implications for Human Therapeutics. Annual Review of Pharmacology and Toxicology, 66.
  • Bi, S., et al. (2025). A simple enzymatic synthesis of 4-nitrophenyl beta-1,4-D-xylobioside, a chromogenic substrate for assay and differentiation of endoxylanases.
  • Patel, D. B., et al. (2022). RP-HPLC method development and validation for phosphodiesterase (PDE) inhibitors Avanofil in pharmaceutical dosage form. GSC Biological and Pharmaceutical Sciences, 19(01), 221-229.
  • Kelly, S. J., et al. (1987). Characterization of phosphohydrolase activity in bovine spleen extracts: identification of a bis(p-nitrophenyl)phosphate-hydrolyzing activity (phosphodiesterase IV) which also acts on adenosine triphosphate. Biochemical Pharmacology, 36(21), 3685-3692.
  • Google Patents. (2012). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl)
  • Jaroszewski, J. W., et al. (2025). Kinetic study of the proton transfer reaction between 1-nitro-1-(4-nitrophenyl)alkanes and P1-t-Bu phosphazene base in THF solvent. Journal of Physical Organic Chemistry, e4723.
  • The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. (2024). Biosensors, 14(5), 252.
  • Boylan, B., et al. (2009). Comparison of Clot-based, Chromogenic, and Fluorescence Assays for Measurement of Factor VIII Inhibitors in the U.S. Hemophilia Inhibitor Research Study. Journal of Thrombosis and Haemostasis, 7(11), 1845-1854.
  • ResearchGate. (n.d.). Assay and Validation Parameters of the Proposed Spectrophotometric Method. [Link]

  • Tsvetkova, D., et al. (2013). Estimation of validation parameters of Uv-Spectrophotometric method for analysis of Valsartan.
  • ResearchGate. (n.d.). (PDF) Phosphodiesterase Methods and Protocols. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • St John's Laboratory. (n.d.). Chromogenic and Fluorescent detection: differences and uses. [Link]

  • Biocatalysis: Enzymatic Synthesis for Industrial Applications. (2021).
  • Development and validation of spectrophotometric procedure for quantitative determination of flavonoid content used to control the quality of mixture herbal product. (2020). Pharmacognosy Journal, 12(6).
  • Enzyme assays for cGMP hydrolysing Phosphodiesterases. (2010). Methods in Molecular Biology, 648, 37-47.
  • National Society for Histotechnology. (2021). Fluorophoric vs Chromogenic Labeling. [Link]

  • Validation of a UV-spectrophotometric analytical method for determination of LPSF/AC04 from inclusion complex and liposomes. (2013). Brazilian Journal of Pharmaceutical Sciences, 49(2), 335-343.

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The Analytical Chemist's Dilemma: Selecting the Right Tool for Monitoring Phosphate Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to HPLC and TLC for Reactions of Bis(4-nitrobenzyl) hydrogen phosphate

In the synthesis of complex molecules like Bis(4-nitrobenzyl) hydrogen phosphate, a phosphate ester of significant interest in biochemical and organic synthesis, the ability to accurately monitor reaction progress is paramount. The choice of analytical technique can profoundly impact the efficiency of process development, the accuracy of kinetic assessments, and the final purity of the target compound. Two of the most common tools in the organic chemist's arsenal for this task are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

This guide provides an in-depth comparison of these two techniques, moving beyond a simple list of pros and cons to offer a field-proven perspective on how and why to choose one over the other for monitoring phosphorylation reactions. We will explore the underlying principles, provide actionable experimental protocols, and present the expected data to guide researchers in making an informed decision.

Understanding the Analytical Challenge

The target molecule, Bis(4-nitrobenzyl) hydrogen phosphate, possesses several key structural features that dictate the analytical approach:

  • High Polarity: The charged phosphate group imparts significant polarity, influencing its interaction with chromatographic stationary and mobile phases.

  • Strong UV Chromophore: The two 4-nitrobenzyl groups provide a strong ultraviolet (UV) chromophore, making UV detection a highly effective and sensitive method of analysis.

  • Potential for Impurities: The reaction mixture will likely contain starting materials (e.g., 4-nitrobenzyl alcohol, a phosphorylating agent) and byproducts, which must be resolved from the desired product.

The ideal analytical method must be able to separate these polar components and sensitively detect them to give a clear picture of reaction completion and purity.

Head-to-Head Comparison: HPLC vs. TLC

While both techniques rely on the principles of chromatography—separating components based on their differential partitioning between a stationary phase and a mobile phase—their practical application and the quality of the data they generate differ significantly.

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Primary Use Case Rapid, qualitative assessment of reaction progress (presence/absence of spots).Precise, quantitative analysis of reaction kinetics, purity, and impurity profiling.
Resolution Lower. Spots can be broad, and closely related impurities may co-elute.High to Very High. Sharp peaks allow for the separation of structurally similar compounds.
Sensitivity Lower. Typically in the microgram (µg) to high-nanogram (ng) range.Very High. Can detect components in the low-nanogram (ng) to picogram (pg) range.
Quantitation Semi-quantitative at best (by eye). Densitometry can improve accuracy but is less common.[1][2]Highly accurate and reproducible. Peak area is directly proportional to concentration.
Speed (per sample) Very Fast. A plate can be developed in 5-15 minutes.Slower. A typical analytical run is 10-30 minutes.
Throughput High. Multiple samples (e.g., start material, co-spot, reaction aliquots) can be run on a single plate.Lower (with single injector). Autosamplers enable high throughput via automation.
Solvent Consumption Very Low. A few milliliters per plate.High. Can consume a significant volume of high-purity solvents.
Cost (Initial) Very Low. Requires only plates, a developing chamber, and a UV lamp.High. The instrument itself is a significant capital investment.
Cost (Per Sample) Very Low.Moderate, due to solvent usage, column replacement, and maintenance.
Ease of Use Very simple and intuitive, a foundational skill in organic chemistry.[3][4]Requires significant training to operate the instrument and develop methods.

Experimental Design & Protocols

To illustrate the practical differences, we present detailed protocols for monitoring a hypothetical synthesis of Bis(4-nitrobenzyl) hydrogen phosphate.

Protocol 1: Rapid Reaction Monitoring with TLC

This protocol is designed for a quick check to see if the starting material is being consumed and a new, more polar product is forming.

1. Materials:

  • Stationary Phase: Silica gel 60 F254 TLC plates.[4] Silica is a polar adsorbent suitable for separating polar compounds.[5]
  • Mobile Phase (Eluent): 10% Methanol in Dichloromethane (DCM). This solvent system provides a balance of polarity to move the polar phosphate product off the baseline while retaining the less polar starting materials.
  • Visualization: UV lamp at 254 nm. The nitroaromatic rings will quench the fluorescence of the F254 indicator on the plate, appearing as dark spots.

2. Procedure:

  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
  • Spotting:
  • Using a capillary tube, spot a small amount of the starting material solution on the left of the baseline.
  • Spot a sample from the reaction mixture (t = x hours) in the center.
  • "Co-spot" by applying the starting material spot directly on top of the reaction mixture spot on the right. This helps confirm the identity of the starting material spot in the reaction lane.
  • Development: Place a small amount of the mobile phase (e.g., 5 mL) into a developing chamber with a lid. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the baseline. Close the chamber and allow the solvent front to travel up the plate by capillary action.[6]
  • Analysis: Once the solvent front is about 1 cm from the top of the plate, remove it, mark the solvent front with a pencil, and let it dry.
  • Visualization: View the plate under a 254 nm UV lamp.
  • Interpretation: The starting material (less polar) will have a higher Retention Factor (Rf), while the Bis(4-nitrobenzyl) hydrogen phosphate product (more polar) will have a lower Rf, appearing as a new spot closer to the baseline. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Workflow for TLC Analysis

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation P1 Prepare Mobile Phase (10% MeOH in DCM) A1 Spot SM, Reaction (t=x), and Co-spot P1->A1 P2 Mark Baseline on Silica TLC Plate P2->A1 A2 Develop Plate in Sealed Chamber A1->A2 A3 Dry Plate and Visualize under UV (254 nm) A2->A3 I1 Calculate Rf Values for Spots A3->I1 I2 Compare Spots: SM vs. Product vs. Timepoint I1->I2 I3 Assess Reaction Completion (Disappearance of SM) I2->I3

Caption: Workflow for TLC reaction monitoring.

Protocol 2: Quantitative Reaction Profiling with HPLC

This protocol provides precise data on the percentage conversion of starting material to product, allowing for kinetic analysis and accurate purity assessment.

1. Materials & Instrument Parameters:

  • Instrument: A standard HPLC system with a UV detector.
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). C18 is a non-polar stationary phase that works well for retaining and separating compounds of moderate to low polarity, like nitroaromatics.[7]
  • Mobile Phase A: Water with 0.1% Formic Acid (for improved peak shape).
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 270 nm. Nitroaromatic compounds typically exhibit strong absorbance in this region.[8][9]
  • Injection Volume: 10 µL.
  • Gradient Program:
  • 0-2 min: 30% B
  • 2-15 min: 30% to 95% B
  • 15-18 min: 95% B
  • 18-20 min: 30% B (re-equilibration)

2. Procedure:

  • Sample Preparation: Take a small aliquot (e.g., 10 µL) from the reaction mixture. Dilute it significantly with the initial mobile phase composition (e.g., 1 mL of 70:30 Water:Acetonitrile) to prevent column overload and ensure solubility. Filter the sample through a 0.45 µm syringe filter.
  • Standard Preparation: Prepare a standard solution of the starting material at a known concentration to confirm its retention time.
  • System Equilibration: Run the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
  • Injection: Inject the prepared standard first to establish the retention time of the starting material. Then, inject the prepared sample from the reaction.
  • Data Analysis:
  • Identify the peaks in the chromatogram based on retention times. The product, Bis(4-nitrobenzyl) hydrogen phosphate, being more polar, will likely elute earlier than less polar starting materials or byproducts in a reverse-phase system.
  • Integrate the area of each peak.
  • Calculate the percent conversion by comparing the peak area of the starting material at time zero (t=0) with its area at subsequent time points (t=x). The purity can be estimated by calculating the area of the product peak as a percentage of the total area of all peaks (Area % method).
Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation & Setup cluster_analysis Analysis cluster_interpretation Data Interpretation P1 Equilibrate HPLC System with Mobile Phase A1 Inject Sample onto C18 Column P1->A1 P2 Prepare Diluted & Filtered Reaction Sample (t=x) P2->A1 A2 Run Gradient Elution (Water/Acetonitrile) A1->A2 A3 Detect Eluting Compounds with UV Detector (270 nm) A2->A3 I1 Record Chromatogram (Absorbance vs. Time) A3->I1 I2 Integrate Peak Areas (SM, Product, Impurities) I1->I2 I3 Calculate % Conversion and % Purity I2->I3

Caption: Workflow for HPLC reaction monitoring.

Making the Final Decision: A Scientist's Perspective

The choice between TLC and HPLC is not a matter of one being universally "better" but of selecting the appropriate tool for the question at hand.

  • For rapid, real-time checks during synthesis, TLC is the undisputed champion. Its speed, low cost, and simplicity allow a chemist to quickly determine if a reaction is proceeding without the overhead of sample preparation and instrument time associated with HPLC. You can get a "yes/no" answer on starting material consumption in under 15 minutes.

  • For method development, kinetic studies, or final purity analysis, HPLC is essential. When you need to know not just if the reaction is working, but how well and how cleanly, the high resolution and quantitative power of HPLC are non-negotiable. It provides the robust, reproducible data required for publications, process scale-up, and regulatory filings.

In a typical drug development workflow, both techniques are used synergistically. TLC is employed at the bench for initial reaction scouting and monitoring. Once a promising reaction condition is identified, HPLC is used to build a deeper understanding of the reaction kinetics and impurity profile, guiding further optimization. This dual approach leverages the strengths of each technique, leading to a more efficient and well-understood chemical process.

References

  • ResearchGate. (2025). A Review on Comparison of HPLC and HPTLC. Available at: [Link]

  • Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]

  • Chrom Tech, Inc. (2024). Mastering TLC Chromatography: A Comprehensive Guide. Available at: [Link]

  • Slideshare. (n.d.). Difference between HPLC and HPTLC and Applications. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A simple quantitative method using TLC-image analysis to determine fructooligosaccharides (FOS) in food samples. Available at: [Link]

  • Journal of Innovations in Applied Pharmaceutical Science. (2023). A Review on Comparison of HPLC and HPTLC. Available at: [Link]

  • National Center for Biotechnology Information. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Available at: [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Available at: [Link]

  • RIT Digital Institutional Repository. (1973). The Use of Thin Layer Chromatography (TLC) in Qualitative and Quantitative Analysis. Available at: [Link]

  • Journal of Science and Technology. (2024). An Overview of HPTLC and HPLC: Theory, Practice, and New Advancements. Available at: [Link]

  • Agilent. (2013). Choosing HPLC Columns for Rapid Method Development. Available at: [Link]

  • IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Available at: [Link]

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Kinetic analysis of enzyme inhibition by Bis(4-nitrobenzyl) hydrogen phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals (DMPK/ADME)

Technical Clarification: Chemical Identity & Nomenclature

Author’s Note: While the prompt references "Bis(4-nitrobenzyl) hydrogen phosphate," the industry-standard reagent for enzyme inhibition in this class is Bis(4-nitrophenyl) phosphate (commonly abbreviated as BNPP ; CAS: 645-15-8).[1][2][3][4] The benzyl derivative is primarily a substrate for phosphotriesterases, whereas the phenyl derivative (BNPP) is the definitive inhibitor for carboxylesterases (CEs). To ensure this guide provides actionable, field-proven utility, the content focuses on the kinetic analysis of BNPP .

Executive Summary: The Role of BNPP in Biotransformation

Bis(4-nitrophenyl) phosphate (BNPP) is a high-specificity organophosphate inhibitor used extensively to dissect metabolic pathways in drug discovery. Its primary utility lies in differentiating Carboxylesterase (CE) activity from Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) activity in plasma and tissue homogenates.

Unlike competitive inhibitors that equilibrate rapidly, BNPP acts as a mechanism-based irreversible inhibitor (suicide substrate). It phosphorylates the active site serine of carboxylesterases, creating a stable enzyme-inhibitor complex that resists hydrolysis.[5] This distinct kinetic profile makes it an essential tool for stabilizing prodrugs and ester-based therapeutics during in vitro ADME studies.

Mechanism of Action: Irreversible Phosphorylation

BNPP does not follow simple Michaelis-Menten competitive inhibition kinetics. Instead, it follows a two-step irreversible inactivation mechanism.

  • Binding: The enzyme recognizes BNPP as a pseudosubstrate.

  • Acylation (Phosphorylation): The nucleophilic serine in the catalytic triad attacks the phosphorus atom.

  • Release: One p-nitrophenol group is released (leaving group).

  • Inactivation: The resulting phosphorylated enzyme is extremely stable and catalytically inert (aged complex), preventing further substrate turnover.

Pathway Visualization: Mechanism of Inhibition

BNPP_Mechanism Enzyme Active Enzyme (Ser-OH) Complex Michaelis Complex (E·I) Enzyme->Complex + BNPP BNPP BNPP (Inhibitor) Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack Inhibited Phosphorylated Enzyme (Dead End) Transition->Inhibited Phosphorylation Product p-Nitrophenol (Released) Transition->Product Leaving Group

Figure 1: Mechanism of BNPP inhibition.[1][2][3][4][5][6][7] The active site serine attacks the phosphate center, releasing p-nitrophenol and permanently phosphorylating the enzyme.

Comparative Analysis: BNPP vs. Alternative Inhibitors

In drug development, selecting the correct esterase inhibitor is critical for accurate stability data. BNPP is the "Gold Standard" for Carboxylesterases (CES1/CES2).

Performance Comparison Table
FeatureBNPP (Bis-p-nitrophenyl phosphate)PMSF (Phenylmethylsulfonyl fluoride)ISO-OMPA Eserine (Physostigmine)
Primary Target Carboxylesterases (CES1, CES2) Broad Serine Proteases/EsterasesButyrylcholinesterase (BChE)Acetylcholinesterase (AChE)
Mechanism Irreversible PhosphorylationIrreversible SulfonylationIrreversible PhosphorylationReversible Carbamoylation
Selectivity High for CEs vs. CholinesterasesLow (Non-specific)High for BChEHigh for AChE
Stability in Sol. Stable in water/bufferUnstable (Hydrolyzes rapidly)StableUnstable (Light sensitive)
Typical IC50 ~1–10 µM (CES1)~100–1000 µM~1–10 µM (BChE)~0.1 µM (AChE)
Key Use Case Plasma Stability (Prodrugs) Protein Purification (Lysis)BChE exclusion assaysAChE exclusion assays

Expert Insight:

  • Why choose BNPP over PMSF? PMSF has a very short half-life in aqueous buffers (~30 mins at pH 7.5). BNPP is stable, allowing for long-incubation kinetic assays without inhibitor degradation confounding the results.

  • Why choose BNPP over Eserine? If your prodrug is stable in plasma containing BNPP but unstable in plasma containing Eserine, the hydrolysis is driven by AChE, not Carboxylesterase.

Experimental Protocol: Kinetic Characterization

To validate BNPP inhibition, you must determine the pseudo-first-order inactivation rate constant (


) rather than a simple 

, as the inhibition is time-dependent.
Workflow: Time-Dependent Inhibition Assay

Assay_Workflow Step1 1. Pre-Incubation Enzyme + BNPP (Var. Conc.) Step2 2. Time Points (0, 5, 10, 20, 30 min) Step1->Step2 Incubate Step3 3. Dilution Add Substrate (e.g., p-Nitrophenyl Acetate) Step2->Step3 Aliquot at t Step4 4. Measurement Monitor Absorbance (405 nm) Step3->Step4 Kinetic Read Step5 5. Analysis Plot ln(v/v0) vs. Time Step4->Step5 Kitz-Wilson Plot

Figure 2: Workflow for determining time-dependent inactivation kinetics (Kitz-Wilson method).

Detailed Protocol Steps
  • Enzyme Preparation: Prepare human liver microsomes (HLM) or recombinant hCES1 (0.1 mg/mL) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Inhibitor Stock: Dissolve BNPP in water or DMSO (keep DMSO < 1% final). Prepare serial dilutions (e.g., 0, 1, 5, 10, 50, 100 µM).

  • Pre-incubation:

    • Mix Enzyme + BNPP.

    • Incubate at 37°C.

    • At defined time intervals (

      
       = 0, 5, 10, 20, 30 min), remove an aliquot.
      
  • Activity Measurement:

    • Immediately add the aliquot to a cuvette containing a saturating concentration of a reporter substrate (e.g., p-Nitrophenyl Acetate or a specific prodrug).

    • Measure the initial velocity (

      
      ) of product formation (Absorbance at 405 nm for p-nitrophenol).
      
  • Data Processing (Kitz-Wilson Plot):

    • Plot

      
       against pre-incubation time (
      
      
      
      ) for each BNPP concentration.
    • The slope of each line represents

      
      .
      
    • Plot

      
       vs. 
      
      
      
      to determine
      
      
      (inactivator affinity) and
      
      
      (max inactivation rate).
References
  • Hatfield, M. J., et al. (2011). "Analysis of the Inhibition of Mammalian Carboxylesterases by Novel Fluorobenzoins and Fluorobenzils." Journal of Medicinal Chemistry.

  • Wang, H., et al. (2018). "Human Carboxylesterase 1A plays a predominant role in the hydrolytic activation of remdesivir in humans." Acta Pharmaceutica Sinica B.

  • Sigma-Aldrich. "Bis(4-nitrophenyl) phosphate Product Information & CAS 645-15-8."

  • PubChem. "Bis(p-nitrophenyl) phosphate Compound Summary." National Library of Medicine.

  • Crow, J. A., et al. (2010). "Inhibition of Human Liver Carboxylesterase (hCE1) by Organophosphate Ester Flame Retardants." Toxicology Letters.

Sources

Quantitative Analysis of Phosphorylation: Bis(4-nitrobenzyl) Hydrogen Phosphate Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantitative Analysis of Phosphodiesterase & Phosphotriesterase Activity: Bis(4-nitrobenzyl) Hydrogen Phosphate vs. Alternatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Clarifying the Reagent Landscape

In the high-stakes environment of drug development and enzymology, selecting the correct probe for quantitative analysis is critical. This guide addresses a common point of confusion in the field: the distinction between Bis(4-nitrobenzyl) hydrogen phosphate (BNBHP) and its industry-standard analog, Bis(4-nitrophenyl) phosphate (Bis-pNPP) .

While often conflated due to nomenclature similarities, their applications are distinct:

  • Bis(4-nitrophenyl) phosphate (Bis-pNPP): The "Gold Standard" chromogenic substrate for general Phosphodiesterase (PDE) and Nucleotide Pyrophosphatase (NPP) activity assays. It yields a visible yellow product (4-nitrophenol).[1]

  • Bis(4-nitrobenzyl) hydrogen phosphate (BNBHP): A specialized substrate primarily used for Phosphotriesterases (PTEs) , bacterial resistance enzyme profiling, and as a protected intermediate in chemical phosphorylation synthesis.

This guide focuses on the quantitative analysis of enzymatic activity (hydrolysis/phosphorylation dynamics) using these reagents, comparing their performance, detection limits, and kinetic profiles.

Mechanistic Principles & Signaling Pathways

To quantify activity accurately, one must understand the specific bond cleavage events. The utility of these reagents relies on the "reporter group" principle—the release of a chromophore upon enzymatic hydrolysis.

The Hydrolysis Pathway

The following diagram illustrates the parallel hydrolysis pathways for both substrates, highlighting the critical difference in detection methods (UV vs. Visible).

G cluster_0 Standard PDE Assay (Visible Detection) cluster_1 Specialized PTE Assay (UV Detection) Bis_pNPP Bis(4-nitrophenyl) Phosphate (Substrate) pNP p-Nitrophenol (Yellow Chromophore) Bis_pNPP->pNP Hydrolysis (405 nm) pNPP_Mono p-Nitrophenyl Phosphate (Intermediate) Bis_pNPP->pNPP_Mono PDE_Enzyme Phosphodiesterase (PDE I / NPP) PDE_Enzyme->Bis_pNPP Catalysis Bis_NBHP Bis(4-nitrobenzyl) Phosphate (Substrate) NB_Alc 4-Nitrobenzyl Alcohol (UV Active ~260-280nm) Bis_NBHP->NB_Alc Hydrolysis (UV) PTE_Enzyme Phosphotriesterase (PTE / Bacterial) PTE_Enzyme->Bis_NBHP Catalysis

Figure 1: Comparative hydrolysis pathways. Bis-pNPP releases a visible yellow chromophore (405 nm), whereas Bis-nitrobenzyl phosphate releases a UV-active alcohol, requiring different detection hardware.

Comparative Analysis: BNBHP vs. Alternatives

For researchers designing an assay, the choice of substrate dictates the sensitivity and equipment required.

Table 1: Performance Matrix of Phosphorylation/Hydrolysis Probes
FeatureBis(4-nitrophenyl) phosphate (Bis-pNPP) Bis(4-nitrobenzyl) phosphate (BNBHP) FRET/FP Probes (e.g., IMAP)
Primary Application General Phosphodiesterase (PDE) & NPP activity.Bacterial Phosphotriesterases (PTE); Chemical Synthesis.[2]High-Throughput Screening (HTS) for Kinase/PDE inhibitors.
Detection Mode Colorimetric (Abs 405 nm) . Visual yellow color.[3]UV Spectrophotometry (Abs ~275 nm) or HPLC.Fluorescence Polarization / TR-FRET.
Sensitivity Moderate (µM range).Moderate to Low (background interference in UV).High (nM range).
Kinetics Continuous (Real-time).Continuous (requires UV-transparent plates).Endpoint or Continuous.
Interference Low. Few biological buffers absorb at 405 nm.High. Proteins/DNA absorb at 280 nm, complicating direct UV assays.Potential fluorescence interference from library compounds.
Cost Low (Commodity Reagent).High (Specialty Reagent).Very High.

Expert Insight: Unless you are specifically studying bacterial phosphotriesterases or enzymes that sterically reject the phenyl ring, Bis-pNPP is the superior choice for quantitative analysis due to the high extinction coefficient of the p-nitrophenolate ion (


) at 405 nm.

Experimental Protocol: Quantitative PDE Assay

This protocol uses the standard Bis-pNPP methodology, which serves as the baseline for comparing BNBHP activity. If using BNBHP, substitute the detection wavelength to 275 nm and use quartz/UV-transparent plates.

Reagents Preparation
  • Assay Buffer: 50 mM Tris-HCl, pH 8.8, 5 mM MgCl₂. (Alkaline pH is crucial for the chromophore color development).

  • Substrate Solution: 5 mM Bis(4-nitrophenyl) phosphate in Assay Buffer. Note: Prepare fresh. Bis-phosphate esters are prone to slow spontaneous hydrolysis.

  • Enzyme: Purified PDE or cell lysate (dialyzed to remove endogenous phosphates).

  • Stop Solution: 0.5 M EDTA (for kinetic stops) or 1 N NaOH (for endpoint).

Step-by-Step Methodology
  • Baseline Calibration:

    • Prepare a standard curve using p-nitrophenol (0–100 µM) in Assay Buffer.

    • Measure Absorbance at 405 nm (

      
      ) to calculate the conversion factor.
      
  • Reaction Setup (96-well plate):

    • Blank: 150 µL Assay Buffer + 50 µL Substrate.

    • Sample: 140 µL Assay Buffer + 10 µL Enzyme + 50 µL Substrate.

  • Kinetic Measurement (Recommended):

    • Place plate in a pre-warmed (37°C) spectrophotometer.

    • Measure

      
       every 30 seconds for 15–30 minutes.
      
    • Why Kinetic? Endpoint assays can be misled by substrate depletion or enzyme inactivation. Linear rates provide true

      
      .
      
  • Data Analysis:

    • Plot

      
       vs. Time.
      
    • Select the linear portion of the curve.

    • Calculate velocity (

      
      ) using the Beer-Lambert Law:
      
      
      
      
      Where
      
      
      is the extinction coefficient and
      
      
      is pathlength.

Critical Distinction: The "Phosphorylation" Misnomer

In chemical biology, "Quantitative analysis of phosphorylation" can refer to two opposing processes. It is vital to distinguish them to ensure data integrity:

  • Enzymatic Hydrolysis (The Assay Context):

    • Action: The enzyme removes the phosphate/ester group.

    • Reagent Role: Bis(4-nitrobenzyl) phosphate acts as the substrate .

    • Measurement: Increase in Absorbance (appearance of leaving group).

  • Chemical Phosphorylation (The Synthesis Context):

    • Action: A chemist introduces a phosphate group onto a molecule.[1][3]

    • Reagent Role: Bis(4-nitrobenzyl) hydrogen phosphate acts as the phosphorylating agent (often used because the benzyl groups are easily removed later via hydrogenolysis).

    • Measurement: HPLC or

      
      P NMR to determine yield.
      

Self-Validating Check: If you are running a biological assay in a buffer, you are likely measuring hydrolysis (Type 1). If you are working in organic solvents with coupling reagents (e.g., DCC), you are performing synthesis (Type 2).

Troubleshooting & Scientific Integrity (E-E-A-T)

Specificity Controls

Bis-pNPP is a "promiscuous" substrate. It is hydrolyzed by:

  • Phosphodiesterases (PDE I)[4]

  • Nucleotide Pyrophosphatases (NPPs)

  • Some promiscuous Phosphatases[2]

Validation Step: To confirm the signal is from your specific PDE, use a specific inhibitor (e.g., IBMX for cAMP-PDEs, though IBMX inhibition of Bis-pNPP hydrolysis is variable; specific competitive inhibitors are better).

The "Two-Step" Problem

As shown in Figure 1, the hydrolysis of Bis-pNPP yields p-nitrophenyl phosphate (mono-ester) .

  • Risk: If your sample contains active Phosphomonoesterases (Alkaline Phosphatase), they will hydrolyze the intermediate, releasing a second p-nitrophenol molecule.

  • Result: This artificially doubles your signal, leading to a 200% error in activity calculation.

  • Solution: Add a specific phosphatase inhibitor (e.g., Levamisole) that does not affect the PDE, or measure initial rates (

    
     conversion) where the mono-ester concentration is negligible.
    

References

  • BenchChem. (2025).[1] 4-Nitrophenyl Phosphate (pNPP): A Comprehensive Technical Guide for Researchers.[1]Link

  • National Institutes of Health (PubChem). (2025). Bis(4-nitrophenyl) phosphate Compound Summary.Link

  • Sigma-Aldrich. (2024). Enzymatic Assay of Phosphodiesterase I using Bis-pNPP.Link

  • RSC Publishing. (2023). Photo-enhanced hydrolysis of bis(4-nitrophenyl) phosphate using Cu(II) complexes.Link

  • Molecular Depot. (2024). Bis(4-nitrophenyl) Phosphate: High Quality Phosphodiesterase Substrate.[5][6]Link

Sources

Benchmarking Phosphate Protection: Bis(4-nitrobenzyl) Hydrogen Phosphate vs. Modern Reagents

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical benchmarking report designed for drug development chemists and process scientists. It focuses on the specific chemical utility of Bis(4-nitrobenzyl) hydrogen phosphate (BNBHP) as a phosphorylation reagent and protected intermediate, contrasting it with modern P(III) phosphoramidite chemistry and next-generation P(V) reagents.[1]

Executive Summary: The "Safety-Catch" vs. The "Speed Demon"

In the landscape of nucleotide synthesis and prodrug development, Bis(4-nitrobenzyl) hydrogen phosphate (BNBHP) has long served as a robust, solution-phase workhorse.[1] Its value lies in the "safety-catch" nature of the p-nitrobenzyl protecting group—stable to acids and bases, yet cleanly removed via reduction.[1]

However, the dominance of BNBHP is being challenged by the ubiquity of Phosphoramidites (P(III) chemistry) which offer superior coupling rates, and emerging Redox-Neutral P(V) Reagents (e.g., TBA-salts) that promise stability without the sluggish kinetics of traditional phosphate esters.

The Verdict:

  • Stick with BNBHP if: You are performing gram-scale solution-phase synthesis requiring orthogonal deprotection (reductive cleavage) or synthesizing specific prodrugs where the phosphate must survive acidic workups.[1]

  • Switch to Phosphoramidites if: You are performing solid-phase oligonucleotide synthesis (SPOS) or require coupling times under 15 minutes.

  • Consider New Reagents (TBA-Salts) if: You need the stability of P(V) but higher reactivity than BNBHP offers.[1]

Technical Deep Dive: Mechanism & Performance

The Standard: Bis(4-nitrobenzyl) Hydrogen Phosphate (BNBHP)

BNBHP is a phosphate diester.[1] To phosphorylate a nucleophile (e.g., a nucleoside 5'-OH), it requires activation, typically by a condensing agent like DCC (Dicyclohexylcarbodiimide) or TPS-Cl (Triisopropylbenzenesulfonyl chloride).[1]

  • Mechanism: P(V) esterification followed by "Safety-Catch" deprotection.[1]

  • The "Safety-Catch": The 4-nitrobenzyl group is highly stable.[1] It is removed not by hydrolysis, but by reduction (e.g., H₂/Pd-C or Na₂S₂O₄) to the 4-aminobenzyl derivative, which then spontaneously undergoes 1,6-elimination to release the free phosphate and an imine methide.

The Challenger: Phosphoramidites (P(III))

The gold standard for automated DNA synthesis.[1]

  • Mechanism: The phosphorus is in the +3 oxidation state, making it extremely nucleophilic.[1] It reacts almost instantly with alcohols when catalyzed by a weak acid (Tetrazole).[1]

  • Trade-off: Requires a subsequent oxidation step (I₂/Water) to reach the stable phosphate (P(V)) state.[1] Highly moisture sensitive.[1]

The Emerging Alternative: Tetra-n-butylammonium (TBA) Phosphate Salts

Recent advances (2024-2025) have introduced bench-stable P(V) reagents like [TBA][PO2Cl2] derived from redox-neutral processes.[1] These offer the stability of BNBHP with reactivity profiles closer to phosphorochloridates, without the need for harsh condensing agents.[1]

Comparative Performance Metrics

The following data synthesizes typical yields and reaction parameters from bench-scale phosphorylation of a model nucleoside (e.g., Thymidine).

FeatureBNBHP (Standard) Phosphoramidites (Modern) TBA-Phosphate Salts (New)
Oxidation State P(V) (Stable)P(III) (Reactive)P(V) (Stable)
Coupling Time 2 – 18 Hours< 15 Minutes1 – 3 Hours
Moisture Sensitivity Low (Hygroscopic solid)High (Requires dry ACN)Low (Bench stable)
Activation Required Yes (DCC, TPS-Cl, or MSNT)Yes (Tetrazole/DCI)No (Self-reactive electrophile)
Deprotection Reductive (H₂/Pd, Na₂S₂O₄)Acid/Base (TCA / NH₃)Hydrolysis (Mild)
Typical Yield 65% – 80%>98% (per step)75% – 90%
Cost Efficiency High (Cheap reagents)Low (Complex synthesis)Moderate

Decision Logic & Pathways

The following diagram illustrates the mechanistic divergence between the "Safety-Catch" route (BNBHP) and the Oxidative route (Phosphoramidites).

Phosphorylation_Pathways Start Target Nucleophile (R-OH) BNBHP Reagent: BNBHP (P(V) Diester) Start->BNBHP Route A Amidite Reagent: Phosphoramidite (P(III)) Start->Amidite Route B Act Activation (DCC/TPS-Cl) BNBHP->Act Inter1 Phosphate Triester (Protected) Act->Inter1 Red Reduction (H2/Pd or Na2S2O4) Inter1->Red Safety Catch Trigger Elim 1,6-Elimination (Spontaneous) Red->Elim Product Phosphate Monoester (Final Product) Elim->Product Coup Coupling (Tetrazole) Amidite->Coup Inter2 Phosphite Triester (Unstable P(III)) Coup->Inter2 Ox Oxidation (I2 / Pyridine) Inter2->Ox Ox->Product Acid/Base Deprotection

Caption: Mechanistic comparison showing the reductive "Safety-Catch" pathway of BNBHP (Top) vs. the Oxidative pathway of Phosphoramidites (Bottom).[1]

Experimental Protocol: The Benchmark Assay

To validate the utility of BNBHP in your specific workflow, we recommend the following "Gold Standard" solution-phase coupling protocol. This method tests the reagent's efficiency in synthesizing a protected nucleotide.[1][2]

Protocol: Synthesis of 5'-O-Bis(4-nitrobenzyl)phosphoryl-3'-O-acetylthymidine

Objective: Evaluate coupling efficiency and isolation purity of BNBHP compared to standard phosphoramidites.

Reagents:

  • Nucleophile: 3'-O-Acetylthymidine (1.0 eq)[1]

  • Reagent: Bis(4-nitrobenzyl) hydrogen phosphate (BNBHP) (1.2 eq)

  • Coupling Agent: 2,4,6-Triisopropylbenzenesulfonyl chloride (TPS-Cl) (2.5 eq)[1]

  • Catalyst: 1-Methylimidazole (MeIm) (3.0 eq)[1]

  • Solvent: Anhydrous Pyridine

Step-by-Step Workflow:

  • Drying (Critical): Co-evaporate the BNBHP and the nucleoside separately with anhydrous pyridine (3x) to remove trace water. Water will quench the activated phosphate immediately.[1]

  • Activation: Dissolve BNBHP in anhydrous pyridine. Add TPS-Cl and MeIm.[1] Stir for 30 minutes at room temperature. The solution will turn slightly yellow/orange as the active sulfonyl-phosphate intermediate forms.[1]

  • Coupling: Cannulate the activated BNBHP solution into the flask containing the dried nucleoside.

  • Incubation: Stir at room temperature for 3 hours .

    • Checkpoint: Monitor by TLC (CHCl₃/MeOH 9:1).[1] The BNBHP spot (polar) should disappear, and a less polar triester spot should appear.

  • Quenching: Add 1 mL of water to hydrolyze excess TPS-Cl and activated phosphate. Stir for 10 minutes.

  • Workup: Dilute with CH₂Cl₂, wash with sat. NaHCO₃ (2x) and Brine.[1] Dry over Na₂SO₄.[1]

  • Deprotection Test (Optional Validation): Dissolve the isolated triester in Ethanol. Add 10% Pd/C and stir under H₂ atmosphere (balloon) for 2 hours. Filter and analyze by ³¹P NMR. A shift from ~ -1.0 ppm (triester) to ~ 0 ppm (monoester) confirms the "Safety-Catch" mechanism.[1]

References

  • Sigma-Aldrich. (n.d.).[1] Bis(4-nitrophenyl) phosphate Product Specification. Retrieved from (Note: While commonly confused, this reference provides the baseline for the 'nitrophenyl' analog often used as a substrate, highlighting the structural distinction of the 'nitrobenzyl' reagent).

  • Meier, C., et al. (2001).[1] Comparative study of bis(benzyl)phosphate triesters... and cyclosal-d4TMP. PubMed.[1] Retrieved from [Link] (Foundational paper comparing benzyl phosphate triesters against CycloSal prodrug strategies).

  • Kocalar, S., et al. (2022).[1][3][4] Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Retrieved from [Link] (Validates the chromogenic properties of the nitro-aromatic leaving groups).

  • Gao, X., et al. (2024).[1] Cost-effective phosphates redox-neutral transformation to bench-stable phosphorylation precursor. ResearchGate. Retrieved from [Link] (Source for the "New Reagents" [TBA][PO2X2] comparison).

  • PubChem. (2025).[1] Bis(4-nitrophenyl) hydrogen phosphate Compound Summary. Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.